molecular formula C5H8N2O2S B1527333 1-cyano-N-cyclopropylmethanesulfonamide CAS No. 1249212-61-0

1-cyano-N-cyclopropylmethanesulfonamide

Cat. No.: B1527333
CAS No.: 1249212-61-0
M. Wt: 160.2 g/mol
InChI Key: FQCUUKUCRYNZBT-UHFFFAOYSA-N
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Description

1-cyano-N-cyclopropylmethanesulfonamide is a useful research compound. Its molecular formula is C5H8N2O2S and its molecular weight is 160.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

1-cyano-N-cyclopropylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c6-3-4-10(8,9)7-5-1-2-5/h5,7H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCUUKUCRYNZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249212-61-0
Record name 1-cyano-N-cyclopropylmethanesulfonamide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 1-cyano-N-cyclopropylmethanesulfonamide, a molecule of interest for researchers in drug discovery and development. Due to the limited availability of direct synthetic routes in published literature, this document outlines a robust, two-step approach based on established chemical principles. The synthesis involves the initial formation of the N-cyclopropylmethanesulfonamide precursor, followed by the introduction of a cyano group at the α-position to the sulfonyl moiety. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters for successful synthesis.

Introduction and Rationale

The synthesis of novel chemical entities with potential therapeutic applications is a cornerstone of medicinal chemistry. The target molecule, this compound, incorporates several key structural features: a sulfonamide group, a cyclopropyl moiety, and a nitrile function. Sulfonamides are a well-established class of compounds with a broad spectrum of biological activities. The cyclopropyl group is often introduced into drug candidates to enhance metabolic stability, improve potency, and modulate physicochemical properties. The α-cyano group can act as a key pharmacophore or a versatile synthetic handle for further molecular elaboration.

Given the absence of a direct, published synthesis for this compound, this guide proposes a logical and feasible synthetic strategy. The approach is grounded in well-understood reactions, including sulfonamide formation and the α-cyanation of sulfonamides.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process, commencing with commercially available starting materials. The overall synthetic scheme is depicted below:

Synthetic_Pathway Methanesulfonyl_chloride Methanesulfonyl chloride N_Cyclopropylmethanesulfonamide N-Cyclopropylmethanesulfonamide Methanesulfonyl_chloride->N_Cyclopropylmethanesulfonamide Step 1: Sulfonamide Formation Cyclopropylamine Cyclopropylamine Cyclopropylamine->N_Cyclopropylmethanesulfonamide 1_cyano_N_cyclopropylmethanesulfonamide This compound N_Cyclopropylmethanesulfonamide->1_cyano_N_cyclopropylmethanesulfonamide Step 2: α-Cyanation Electrophilic_cyanating_agent Electrophilic Cyanating Agent (e.g., NCTS) Electrophilic_cyanating_agent->1_cyano_N_cyclopropylmethanesulfonamide Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->1_cyano_N_cyclopropylmethanesulfonamide

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of N-Cyclopropylmethanesulfonamide

The first step involves the formation of the sulfonamide bond through the reaction of methanesulfonyl chloride with cyclopropylamine. This is a standard and widely used method for preparing sulfonamides.[1]

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the amine nitrogen of cyclopropylamine on the electrophilic sulfur atom of methanesulfonyl chloride, followed by the elimination of hydrogen chloride. A non-nucleophilic base is typically added to scavenge the HCl generated during the reaction.

Experimental Protocol:

Reagent Molar Equiv. MW ( g/mol ) Amount Volume Comments
Methanesulfonyl chloride1.0114.55
Cyclopropylamine1.157.09
Triethylamine1.2101.19Base
Dichloromethane (DCM)--Solvent

Procedure:

  • To a stirred solution of cyclopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add a solution of methanesulfonyl chloride (1.0 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-cyclopropylmethanesulfonamide. The commercial availability of this compound suggests its stability and straightforward synthesis.[2][3]

Step 2: α-Cyanation of N-Cyclopropylmethanesulfonamide

The second and more challenging step is the introduction of the cyano group at the carbon adjacent to the sulfonyl group. This can be achieved by deprotonating the α-carbon to form a sulfone-stabilized carbanion, which is then quenched with an electrophilic cyanating agent.[4]

Reaction Mechanism: A strong base, such as n-butyllithium (n-BuLi), is required to deprotonate the α-carbon of the sulfonamide. The resulting carbanion is a soft nucleophile and will react with a suitable electrophilic cyanating agent. N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a safe and effective electrophilic cyanating reagent.[5][6][7]

Cyanation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Start N-Cyclopropylmethanesulfonamide Carbanion Sulfone-stabilized Carbanion Start->Carbanion + n-BuLi - Butane Base n-BuLi Product This compound Carbanion->Product + NCTS NCTS NCTS

Figure 2: Proposed mechanism for the α-cyanation step.

Experimental Protocol:

Reagent Molar Equiv. MW ( g/mol ) Amount Volume Comments
N-Cyclopropylmethanesulfonamide1.0135.18Starting Material
n-Butyllithium (n-BuLi)1.164.06Strong Base
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)1.2284.33Cyanating Agent
Anhydrous Tetrahydrofuran (THF)--Solvent

Procedure:

  • Dissolve N-cyclopropylmethanesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the carbanion.

  • In a separate flask, dissolve N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 eq) in anhydrous THF.

  • Add the solution of NCTS to the carbanion solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Safety Considerations

  • Methanesulfonyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • n-Butyllithium is a pyrophoric liquid. It should be handled under an inert atmosphere (argon or nitrogen) using syringe techniques. All glassware must be oven-dried and cooled under an inert atmosphere before use.

  • Electrophilic cyanating agents like NCTS should be handled with care, as they are sources of the cyanide ion. Avoid inhalation and skin contact.

Conclusion

This technical guide presents a plausible and scientifically sound synthetic route to this compound. While this specific molecule may not have a well-documented synthesis, the proposed two-step approach, involving sulfonamide formation and subsequent α-cyanation, relies on well-established and reliable organic transformations. The detailed protocols and mechanistic discussions provided herein should serve as a valuable resource for researchers aiming to synthesize this and related compounds for applications in drug discovery and development. As with any novel synthesis, optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry, 84(22), 14611–14626. [Link]

  • Request PDF. (n.d.). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. ResearchGate. Retrieved from [Link]

  • Xue, Y. L., Liu, X. H., & Zhang, Y. G. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-phenylcyclopropanecarboxamide. Asian Journal of Chemistry, 24(4), 1571–1574.
  • Google Patents. (n.d.). US11225500B2 - Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water.
  • Google Patents. (n.d.). US20090112021A1 - Preparation of cyclopropyl sulfonamides.
  • Request PDF. (n.d.). A Facile Synthesis of 1-Substituted Cyclopropylsulfonamides. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009053281A1 - Process for the preparation of cyclopropyl sulfonamide.
  • Request PDF. (n.d.). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). ResearchGate. Retrieved from [Link]

  • Request PDF. (n.d.). Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937–14941. [Link]

  • De Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2009). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 5, 19. [Link]

  • ResearchGate. (n.d.). The Application of NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide) in Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborates and Aryl Halides. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-cyano-N-cyclopropylmethanesulfonamide: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-cyano-N-cyclopropylmethanesulfonamide, a molecule of significant interest to researchers in medicinal and agricultural chemistry. Possessing a unique combination of a reactive cyano group, a stable sulfonamide linker, and a strained cyclopropyl ring, this compound presents a compelling scaffold for the development of novel therapeutic agents and functionalized materials. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established chemical principles and data from analogous compounds to present a predictive yet scientifically grounded resource. We will delve into its predicted physicochemical properties, propose a robust synthetic protocol, and explore its potential reactivity and biological significance. This document is intended to serve as a foundational resource for scientists and drug development professionals interested in the exploration and application of cyanosulfonamides.

Introduction and Molecular Overview

This compound is a small organic molecule featuring a central methanesulfonamide core. This core is substituted with a cyclopropyl group on the nitrogen atom and a cyanomethyl group on the sulfur atom. The sulfonamide functional group is a well-established pharmacophore, known for its thermodynamic stability and its capacity to engage in hydrogen bonding, making it a valuable component in drug design.[1] The presence of the strained cyclopropane ring can impart unique conformational rigidity and metabolic stability.[1] Furthermore, the α-cyano group is a versatile chemical handle, capable of participating in a variety of chemical transformations and acting as a precursor for other functional groups.[1]

The convergence of these three distinct functional moieties within a single, low molecular weight structure suggests a rich chemical landscape for exploration. This guide aims to provide a detailed, albeit predictive, examination of this promising compound.

Chemical Structure and Identifiers

The structural representation and key identifiers for this compound are presented below.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound[1]
Molecular Formula C₅H₈N₂O₂S[2]
Molecular Weight 160.19 g/mol [2]
SMILES C1CC1NS(=O)(=O)CC#N[2]
InChI InChI=1S/C5H8N2O2S/c6-3-4-10(8,9)7-5-1-2-5/h5,7H,1-2,4H2[2]
CAS Number 1249212-61-0[1]

Predicted Physicochemical and Spectroscopic Properties

Physicochemical Properties
PropertyPredicted ValueRationale/Basis for Prediction
Physical State White to off-white crystalline solidBased on similar low molecular weight sulfonamides.
Melting Point 100-120 °CEstimated based on related N-substituted sulfonamides.
Boiling Point > 300 °C (decomposes)High boiling point expected due to polarity and potential for hydrogen bonding.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate)The sulfonamide and cyano groups provide polarity, while the cyclopropyl and methylene groups contribute to nonpolar character.
pKa 8-10 (for the N-H proton)The electron-withdrawing sulfonyl group increases the acidity of the N-H proton compared to a simple amine.
LogP 0.2 - 0.5The molecule has both polar and nonpolar functionalities, leading to a relatively balanced partition coefficient. A predicted XlogP value is 0.2[2].
Predicted Spectroscopic Data

The proton NMR spectrum is predicted to exhibit the following key signals (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.0-6.0Broad singlet1HN-HThe N-H proton of a sulfonamide typically appears as a broad signal in this region.
~3.5-3.8Singlet2HS-CH₂-CNMethylene protons adjacent to a sulfonyl group and a cyano group are expected in this downfield region.
~2.4-2.8Multiplet1HN-CH (cyclopropyl)The methine proton of the cyclopropyl group attached to the nitrogen.
~0.8-1.2Multiplet4HCH₂ (cyclopropyl)The four methylene protons of the cyclopropyl ring will likely appear as a complex multiplet.

The carbon NMR spectrum is predicted to show the following signals (in CDCl₃):

Chemical Shift (δ, ppm)AssignmentRationale
~115-120C≡NThe carbon of the nitrile group.
~50-55S-CH₂-CNThe methylene carbon adjacent to the sulfonyl and cyano groups.
~25-30N-CH (cyclopropyl)The methine carbon of the cyclopropyl group.
~5-10CH₂ (cyclopropyl)The methylene carbons of the cyclopropyl ring.

The IR spectrum is expected to display characteristic absorption bands for its key functional groups:

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3200Medium, sharpN-H stretch
~2250-2230Medium, sharpC≡N stretch[3]
~1350-1320StrongAsymmetric SO₂ stretch
~1160-1140StrongSymmetric SO₂ stretch
~3080-3000MediumC-H stretch (cyclopropyl)

Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 161.0379.[2] Tandem mass spectrometry (MS/MS) of this ion would likely reveal characteristic fragmentation patterns of sulfonamides.

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway

G cluster_0 Loss of SO₂ cluster_1 S-N Bond Cleavage cluster_2 Loss of Cyanomethyl Radical parent [M+H]⁺ m/z 161.04 frag1 [C₅H₉N₂]⁺ m/z 97.08 parent->frag1 -SO₂ (64 Da) frag2 [C₃H₅NH₂]⁺ m/z 58.06 parent->frag2 - C₂H₂O₂S frag3 [CH₂CN-SO₂H]⁺ m/z 103.98 parent->frag3 - C₃H₆N frag4 [C₃H₅N-SO₂H]⁺ m/z 120.01 parent->frag4 - •CH₂CN

Caption: Predicted major fragmentation pathways for protonated this compound.

Proposed Synthesis and Purification

A plausible and efficient synthesis of this compound can be envisioned through the coupling of cyanomethanesulfonyl chloride with cyclopropylamine. This is a standard and widely used method for the formation of sulfonamides.

Reaction Scheme

Diagram 3: Proposed Synthesis of this compound

Caption: Reaction scheme for the synthesis of the target compound.

Note: Placeholder images are used in the DOT script above as direct image embedding is not supported. The diagram illustrates the reaction of cyanomethanesulfonyl chloride with cyclopropylamine.

Step-by-Step Experimental Protocol

Materials:

  • Cyanomethanesulfonyl chloride

  • Cyclopropylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopropylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) to the solution.

    • Causality: The reaction is performed under an inert atmosphere to prevent moisture from hydrolyzing the highly reactive sulfonyl chloride. Cooling to 0 °C helps to control the exothermicity of the reaction between the sulfonyl chloride and the amine. Triethylamine acts as a base to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

  • Addition of Sulfonyl Chloride: Dissolve cyanomethanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

    • Causality: Slow, dropwise addition is crucial to manage the reaction rate and prevent side reactions. Maintaining a low temperature minimizes potential degradation of the starting materials and product.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine hydrochloride), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Causality: The aqueous workup is designed to remove water-soluble byproducts and unreacted starting materials, providing a crude product of higher purity.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Causality: Silica gel chromatography is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from any nonpolar or highly polar impurities.

  • Final Product: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid under high vacuum to obtain this compound.

Reactivity and Stability

  • Stability: Sulfonamides are generally stable to a wide range of chemical conditions.[1] However, the strained cyclopropane ring may be susceptible to ring-opening under strongly acidic or high-energy conditions.[1]

  • Reactivity of the Cyano Group: The nitrile functionality can undergo hydrolysis to a carboxylic acid or reduction to an amine. It can also act as a precursor for the synthesis of various heterocyclic systems, such as tetrazoles.[1]

  • Acidity of the N-H Proton: The N-H proton is weakly acidic and can be deprotonated with a strong base. The resulting anion can be alkylated or otherwise functionalized.

  • S-N Bond Cleavage: The sulfonamide bond is robust but can be cleaved under harsh hydrolytic conditions, particularly in a strong acidic medium.

Potential Biological and Pharmacological Relevance

While no specific biological data for this compound has been reported in the literature, the structural motifs present suggest several potential areas of pharmacological interest.

  • Antibacterial Activity: The sulfonamide core is the basis for the sulfa class of antibiotics, which act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[1] It is plausible that this compound could exhibit antibacterial properties.

  • Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, most notably carbonic anhydrases. The specific substitution pattern on the sulfonamide nitrogen and the sulfonyl group would determine its inhibitory profile against different enzyme classes.

  • Antiviral and Immunomodulatory Effects: Some sulfonamide derivatives have been investigated for their potential as immunomodulators and have shown promise in treating viral infections by influencing cytokine production.[1]

  • Anticancer and Antifungal Activities: Both sulfonamide and cyclopropane-containing compounds have been explored as potential anticancer and antifungal agents.[4][5]

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities of this compound.

Conclusion

This compound is a molecule with significant untapped potential in the fields of drug discovery and materials science. This guide has provided a predictive but comprehensive overview of its chemical properties, a plausible synthetic route, and its potential applications. By leveraging established chemical principles and data from analogous structures, we have constructed a foundational resource that we hope will inspire and facilitate further experimental investigation into this intriguing compound. The versatile reactivity of the cyano group, combined with the proven pharmacological relevance of the sulfonamide and cyclopropane moieties, makes this compound a compelling target for future research endeavors.

References

  • PubChem. This compound (C5H8N2O2S). [Link]

  • Li, X., Yang, X., Liang, X., Kai, Z., Yuan, H., Yuan, D., Zhang, J., Wang, R., Ran, F., Qi, S., Ling, Y., Chen, F., & Wang, D. (2008). Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Bioorganic & Medicinal Chemistry, 16(8), 4476-4485. [Link]

  • Bernstein, P. S., Bernstein, S. C., Caine, S. B., Canales, E., Canales, S. M., Cervantes, A., ... & Williams, R. D. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 3989. [Link]

  • Bernstein, D. S., Bernstein, P. S., Bernstein, S. C., Caine, S. B., Canales, E., Canales, S. M., ... & Williams, R. D. (1998). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal Supplement Series, 115(1), 119. [Link]

Sources

spectroscopic analysis of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-cyano-N-cyclopropylmethanesulfonamide

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Foreword: Charting the Analytical Landscape of a Novel Sulfonamide

In the realm of modern drug discovery and chemical synthesis, the unequivocal structural elucidation of novel molecular entities is paramount. This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques required to characterize this compound. As this molecule is not widely reported in existing literature, this document serves as both a predictive guide and a methodological framework for researchers. We will proceed from first principles, leveraging established spectroscopic behaviors of its constituent functional groups—the methanesulfonamide core, the N-linked cyclopropyl ring, and the α-cyano group. Our approach is grounded in the principles of causality, ensuring that each analytical step is not merely a procedure, but a targeted inquiry into the molecule's electronic and structural properties.

Molecular Structure and Predicted Spectroscopic Significance

The structure of this compound presents a unique combination of functionalities. The electron-withdrawing nature of the sulfonyl and cyano groups is expected to significantly influence the electronic environment of the adjacent methylene and the N-cyclopropyl moieties. This interplay dictates the anticipated spectroscopic signatures.

  • Methanesulfonamide Core: Provides characteristic S=O stretching vibrations in Infrared (IR) spectroscopy and influences the chemical shift of the methyl and α-cyano methylene protons in Nuclear Magnetic Resonance (NMR) spectroscopy.

  • N-Cyclopropyl Group: This strained ring system will exhibit a unique high-field (upfield) signature in ¹H NMR due to its distinct magnetic anisotropy.

  • α-Cyano Group: The nitrile (C≡N) function will have a sharp, characteristic absorption in the IR spectrum. Its electron-withdrawing character will deshield the adjacent methylene protons in ¹H NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments will be essential for unambiguous assignment.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to be highly informative, with distinct signals for each proton environment.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 3.20s3HCH₃-SO₂The methyl group attached to the electron-withdrawing sulfonyl group is expected to be a singlet in the downfield region.
~ 4.10s2HNC-CH₂-SO₂The methylene protons are flanked by two strong electron-withdrawing groups (CN and SO₂), leading to a significant downfield shift. A singlet is predicted due to the absence of adjacent protons.
~ 2.50m1HN-CH (cyclopropyl)The methine proton on the cyclopropyl ring attached to the nitrogen will be deshielded and show complex splitting due to coupling with the cyclopropyl methylene protons.
~ 0.80 - 1.00m4HCH₂ (cyclopropyl)The four methylene protons of the cyclopropyl ring will appear in the characteristic upfield region due to the ring's anisotropy. They will exhibit complex splitting patterns.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will corroborate the proton data and confirm the carbon skeleton.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~ 115CNThe nitrile carbon is typically observed in this region.
~ 50NC-CH₂-SO₂The methylene carbon is deshielded by the adjacent cyano and sulfonyl groups.
~ 42CH₃-SO₂The methyl carbon attached to the sulfonyl group.
~ 30N-CH (cyclopropyl)The methine carbon of the cyclopropyl ring attached to nitrogen.
~ 15CH₂ (cyclopropyl)The methylene carbons of the cyclopropyl ring are expected at a high field.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 240 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

  • 2D NMR (Recommended):

    • Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks, particularly within the cyclopropyl ring.

    • Perform an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation

Mass spectrometry is critical for determining the molecular weight and gaining insight into the molecule's structure through its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular weight of this compound (C₅H₈N₂O₂S) is 172.20 g/mol . A peak at m/z = 172 would confirm the molecular ion.

  • Key Fragmentation Pathways:

    • Loss of the cyclopropyl group (•C₃H₅) leading to a fragment at m/z = 131.

    • Loss of the cyano-methylene group (•CH₂CN) resulting in a fragment at m/z = 132.

    • Cleavage of the S-N bond.

    • McLafferty rearrangement is unlikely due to the lack of a suitable gamma-proton.

Experimental Workflow: Mass Spectrometry

cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Sample 1. Sample Introduction (Direct Infusion or GC/LC) Ionization 2. Ionization (e.g., ESI or EI) Sample->Ionization Vaporization Analyzer 3. Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Analyzer Ion Acceleration Detector 4. Detector Analyzer->Detector Ion Separation (m/z) Data 5. Data Acquisition & Analysis Detector->Data Signal Transduction

Caption: High-level workflow for mass spectrometry analysis.

Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Method:

    • Infuse the sample directly into the ESI source.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ (m/z 173.038) and sodium adduct [M+Na]⁺ (m/z 195.020).

    • The high mass accuracy of HRMS will confirm the elemental composition.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
~ 2250C≡N stretchMedium, Sharp
~ 1350 and 1160Asymmetric and Symmetric SO₂ stretchStrong
~ 3010C-H stretch (cyclopropyl)Medium
~ 2930C-H stretch (aliphatic)Medium
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Background Scan: Perform a background scan with a clean ATR crystal.

  • Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction on the resulting spectrum.

UV-Vis Spectroscopy: Assessing Electronic Transitions

Given the absence of extended conjugation or strong chromophores, this compound is not expected to have significant absorption in the standard UV-Vis range (200-800 nm). A weak n→π* transition associated with the sulfonyl group may be observable in the far UV region.

Integrated Spectroscopic Analysis: A Cohesive Structural Narrative

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The workflow below illustrates the logical progression for structural confirmation.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation Synthesis Synthesized Compound MS MS Analysis (Confirm MW) Synthesis->MS IR IR Analysis (Identify FGs) Synthesis->IR NMR NMR Analysis (Determine Connectivity) Synthesis->NMR Structure Final Structure Confirmed MS->Structure IR->Structure NMR->Structure

Caption: Integrated workflow for structural elucidation.

By systematically applying these spectroscopic methodologies, researchers can confidently determine the structure of this compound. The predicted data serves as a benchmark for experimental results, while the detailed protocols provide a robust framework for obtaining high-quality, reproducible data. This integrated approach ensures the scientific rigor required in modern chemical research and drug development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

An In-Depth Technical Guide to 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-cyano-N-cyclopropylmethanesulfonamide, a sulfonamide derivative with significant potential in medicinal chemistry. This document delves into the compound's physicochemical properties, outlines a plausible synthetic route based on established chemical principles, and explores its multifaceted biological activities. With potential applications as an antiviral, antidiabetic, antimicrobial, and anti-inflammatory agent, this guide serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics. The information presented herein is supported by authoritative references to ensure scientific integrity and to facilitate further investigation.

Introduction

This compound is a unique molecule that merges the structural features of a sulfonamide, a cyclopropyl ring, and a cyano group.[1] This distinct combination of functional groups bestows upon it a compelling profile for investigation in drug discovery. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs.[2][3][4][5][6] The incorporation of a cyclopropyl ring can enhance metabolic stability and binding affinity, while the cyano group can participate in various biological interactions and serve as a synthetic handle. This guide aims to consolidate the current knowledge on this compound and to provide a forward-looking perspective on its potential in pharmaceutical research.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1249212-61-0[1]
Molecular Formula C₅H₈N₂O₂S[1]
Molecular Weight 160.2 g/mol [1]
SMILES C1CC1NS(=O)(=O)CC#N[1]
InChI InChI=1S/C5H8N2O2S/c6-3-4-10(8,9)7-5-1-2-5/h5,7H,1-2,4H2[1]
Appearance (Predicted) White to off-white solid
Solubility (Predicted) Soluble in organic solvents such as DMSO and methanol
Melting Point Not reported
Boiling Point Not reported

Note: Some properties are predicted based on the chemical structure and data for similar compounds, as experimental data is not publicly available.

Synthesis and Purification

While a specific, peer-reviewed synthesis of this compound has not been detailed in the available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the formation of N-substituted sulfonamides and the introduction of α-cyano groups. The proposed two-step synthesis is outlined below.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through the reaction of a suitable sulfonyl chloride with cyclopropylamine. The key intermediate, cyanomethanesulfonyl chloride, can be prepared from 2-chloroethanesulfonyl chloride.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Cyanomethanesulfonyl Chloride cluster_1 Step 2: Sulfonamide Formation 2-chloroethanesulfonyl_chloride 2-Chloroethanesulfonyl Chloride cyanomethanesulfonyl_chloride Cyanomethanesulfonyl Chloride (Intermediate) 2-chloroethanesulfonyl_chloride->cyanomethanesulfonyl_chloride NaCN, Solvent (e.g., Acetonitrile) sodium_cyanide Sodium Cyanide product 1-cyano-N-cyclopropyl- methanesulfonamide cyanomethanesulfonyl_chloride->product Cyclopropylamine, Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) cyclopropylamine Cyclopropylamine

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Cyanomethanesulfonyl Chloride

This step involves a nucleophilic substitution reaction where the chloride in 2-chloroethanesulfonyl chloride is displaced by a cyanide ion.

  • Reaction Setup: To a solution of 2-chloroethanesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add sodium cyanide (1.1 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove the sodium chloride byproduct. The solvent is then removed under reduced pressure to yield crude cyanomethanesulfonyl chloride.

    • Causality: The choice of an aprotic solvent like acetonitrile is crucial to prevent the hydrolysis of the sulfonyl chloride and to facilitate the nucleophilic attack by the cyanide ion.

Step 2: Synthesis of this compound

This step involves the reaction of the newly synthesized cyanomethanesulfonyl chloride with cyclopropylamine to form the final sulfonamide product.

  • Reaction Setup: Dissolve the crude cyanomethanesulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane. To this solution, add cyclopropylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

    • Causality: The use of a base is necessary to neutralize the hydrochloric acid generated during the reaction, thus driving the reaction to completion. Conducting the initial addition at 0 °C helps to control the exothermic nature of the reaction.

Applications in Drug Development

The unique structural motifs of this compound suggest its potential utility in several therapeutic areas. The sulfonamide core is a privileged scaffold in medicinal chemistry, and its combination with a cyclopropyl and cyano group could lead to novel pharmacological profiles.

Antiviral Activity

Sulfonamide derivatives have been extensively investigated for their antiviral properties.[2][3][4][7][8] They have been shown to inhibit various viral targets, including HIV protease and reverse transcriptase.[2][3][7] The mechanism of action for some antiviral sulfonamides involves the inhibition of key viral enzymes necessary for replication. The presence of the N-cyclopropyl group in the target molecule could enhance its binding to viral proteins.

Antidiabetic Properties

Certain sulfonamides, particularly the sulfonylureas, are well-known for their use in the management of type 2 diabetes.[6][9][10][11][12] These compounds typically act by stimulating insulin secretion from pancreatic β-cells. While this compound is not a sulfonylurea, the broader class of sulfonamides has shown diverse mechanisms for managing hyperglycemia. Further investigation is warranted to determine if this compound can modulate glucose metabolism through alternative pathways.

Antimicrobial Activity

The archetypal activity of sulfonamides is their antibacterial effect.[5][13][14] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5][13] This inhibition disrupts the production of nucleotides and amino acids, leading to a bacteriostatic effect. The structural features of this compound make it a candidate for possessing similar antimicrobial properties.

Anti-inflammatory Effects

Some sulfonamide-containing drugs, such as celecoxib, are potent and selective COX-2 inhibitors used to treat inflammation and pain.[5] The anti-inflammatory mechanism of sulfonamides can also involve the modulation of other inflammatory pathways. The potential of this compound as an anti-inflammatory agent merits exploration.

Future Directions and Conclusion

This compound stands as a promising, yet underexplored, chemical entity. This guide has provided a foundational understanding of its properties, a plausible synthetic strategy, and an overview of its potential therapeutic applications. The next logical steps for the research community would be to:

  • Validate the Proposed Synthesis: Experimentally verify and optimize the proposed synthetic protocol.

  • Comprehensive Biological Screening: Conduct extensive in vitro and in vivo screening to confirm and characterize its antiviral, antidiabetic, antimicrobial, and anti-inflammatory activities.

  • Mechanism of Action Studies: Elucidate the precise molecular targets and mechanisms underlying its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and evaluate analogues to identify key structural features for optimal activity and to develop lead compounds for further preclinical development.

References

  • Benchchem. This compound | 1249212-61-0.

  • Supuran, C. T., Casini, A., & Scozzafava, A. (2003). Antiviral Sulfonamide Derivatives. Current Medicinal Chemistry - Anti-Infective Agents, 2(4), 373-393.

  • De Clercq, E. (2005). Antiviral sulfonamide derivatives. Mini reviews in medicinal chemistry, 5(4), 373-93.

  • Dash, R. N., Moharana, A. K., & Subudhi, B. B. (2020). Sulfonamides: Antiviral Strategy for Neglected Tropical Disease Virus. Current Organic Chemistry, 24(9), 1018-1041.

  • Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

  • Supuran, C. T., & Scozzafava, A. (2007). Antiviral sulfonamide derivatives. Current medicinal chemistry, 14(3), 373-93.

  • Krasnov, V. P., & Varaksin, M. V. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(25), 8888.

  • Gull, S., & Khan, M. (2022). antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. International Journal of Research in Medical Sciences, 10(1), 1.

  • Sadiq, A., et al. (2022). Synthesis, Characterization and Antidiabetic Evaluation of Sulfonamide in Corporated with 1,3,4-Oxadiazole Derivatives. Journal of Pharmaceutical Research International, 34(1A), 1-10.

  • Smolecule. Buy N-cyclopropyl-2-nitrobenzenesulfonamide | 400839-43-2.

  • Pop, R., et al. (2023). Synergism of Synthetic Sulfonamides and Natural Antioxidants for the Management of Diabetes Mellitus Associated with Oxidative Stress. Antioxidants, 12(7), 1391.

  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of organic chemistry, 84(22), 14611–14626.

  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry.

  • El-Sayed, N. N. E., et al. (2021). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 11(39), 23963-23977.

  • Kumar, P., & Singh, J. (2024). Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. GSC Biological and Pharmaceutical Sciences, 27(2), 145-161.

  • Semenyuchenko, V., et al. (2021). A Study on Sulfonylation of Cyanohydrins with α‐Functionalized Sulfonyl Chlorides. ChemistrySelect, 6(32), 8213-8217.

  • Bayer Schering Pharma AG. (2009). Preparation of cyclopropyl sulfonamides. U.S. Patent Application No. 12/295,082.

  • Bayer Schering Pharma AG. (2009). Process for the preparation of cyclopropyl sulfonamide. WIPO Patent Application No. WO/2009/053281.

  • da Silva, R. C. F., et al. (2023). Antimicrobial Sulfonamides: An Objective Review. IOSR Journal of Pharmacy and Biological Sciences, 18(6), 16-22.

  • Varvounis, G. (2012). ANTIMICROBIAL SULFONAMIDE DRUGS. Hellenic Journal of Nuclear Medicine, 15(1), 60-6.

  • Al-Masoudi, N. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Pharmaceutical Science, 11(1), 001-013.

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An In-Depth Technical Guide to the Potential Biological Activity of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigating a Novel Chemical Entity

In the landscape of modern drug discovery, the strategic combination of known pharmacophores into a single molecular entity presents a compelling avenue for identifying novel therapeutic agents. The compound at the heart of this guide, 1-cyano-N-cyclopropylmethanesulfonamide, represents such a confluence of functionalities. While this specific molecule is not extensively described in current literature, its constituent parts—the methanesulfonamide core, the reactive cyano group, and the conformationally constrained cyclopropyl moiety—have independently featured in a multitude of bioactive compounds.[1][2][3] This guide, therefore, serves as a predictive framework and a detailed experimental roadmap for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this novel chemical scaffold. We will proceed from a foundational analysis of its chemical nature to a series of robust, hypothesis-driven experimental protocols designed to systematically uncover its biological activity.

Molecular Architecture and Physicochemical Postulates

The structure of this compound combines three key chemical motifs:

  • The Methanesulfonamide Group (-SO₂NH-): This functional group is a cornerstone of medicinal chemistry, prized for its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its role as a non-basic nitrogen scaffold.[2] It is a common feature in drugs targeting enzymes and receptors.[1][4]

  • The Cyclopropyl Ring: This small, strained ring system is a bioisostere for other groups and is known to enhance metabolic stability and binding affinity by locking the conformation of the molecule.[3] Cyclopropane-containing compounds have demonstrated a wide array of biological activities, including antimicrobial and herbicidal properties.[3][5][6]

  • The α-Cyano Group (-CN): The nitrile group is a versatile functional group that can participate in various chemical interactions. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. In some contexts, it can also act as a reactive "warhead" for covalent inhibition of enzyme targets.

A plausible synthetic route for this compound would involve the reaction of cyanomethanesulfonyl chloride with cyclopropylamine.

Table 1: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₅H₈N₂O₂SProvides the elemental composition.
Molecular Weight 160.19 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (octanol/water) ~0.5Suggests a balance of hydrophilicity and lipophilicity, which is favorable for cell permeability.
Hydrogen Bond Donors 1The N-H of the sulfonamide.
Hydrogen Bond Acceptors 4The two oxygens of the sulfonamide and the nitrogen of the cyano group.
Polar Surface Area ~78 ŲIndicates potential for good oral absorption.

Hypothesized Biological Activities and Potential Mechanisms of Action

Based on the known activities of its constituent moieties, we can hypothesize several potential biological activities for this compound.

Antimicrobial and Herbicidal Activity via Ketol-Acid Reductoisomerase (KARI) Inhibition

A significant body of research has highlighted the ability of cyclopropane-containing compounds, particularly 1-cyano-N-arylcyclopropanecarboxamides, to inhibit ketol-acid reductoisomerase (KARI).[5][6] KARI is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but it is absent in animals. This makes it an attractive target for the development of selective herbicides and antimicrobial agents.

Proposed Mechanism: The cyclopropyl ring and the adjacent cyano group may mimic a transition state of the KARI-catalyzed reaction, leading to potent and slow-binding inhibition.[5]

Enzyme Inhibition Targeting Metalloenzymes

The sulfonamide moiety is a well-established zinc-binding group and is a key feature of many enzyme inhibitors, most notably carbonic anhydrase inhibitors. The nitrogen atom of the sulfonamide can coordinate with the zinc ion in the active site of these enzymes, leading to their inhibition.

Potential Targets:

  • Carbonic Anhydrases: Involved in various physiological processes, including pH regulation and fluid secretion.

  • Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in tissue remodeling, inflammation, and cancer metastasis.

  • Other Zinc-Dependent Enzymes: The broader class of metalloenzymes presents numerous potential targets.

Modulation of Central Nervous System (CNS) Targets

Sulfonamide derivatives have been successfully developed as CNS-acting agents, including anticonvulsants, antipsychotics, and treatments for neurodegenerative diseases.[1] Their ability to cross the blood-brain barrier and interact with various receptors and ion channels underpins this activity.[1]

Potential CNS Activities:

  • GABA Receptor Modulation: Some sulfonamides are known to interact with the GABAergic system, which could lead to anticonvulsant or anxiolytic effects.

  • Ion Channel Blockade: The compound could potentially modulate the activity of sodium, potassium, or calcium channels in the CNS.

Proposed Experimental Workflows for Biological Evaluation

To systematically investigate the hypothesized biological activities, a tiered approach is recommended, starting with in vitro assays and progressing to cell-based and potentially in vivo studies.

Workflow for Assessing KARI Inhibition and Antimicrobial Activity

This workflow is designed to determine if this compound can inhibit KARI and exhibit antimicrobial properties.

KARI_Inhibition_Workflow cluster_0 In Vitro Evaluation cluster_1 Antimicrobial Susceptibility Testing cluster_2 Mechanism of Action Studies A Compound Synthesis & Purification C KARI Enzyme Inhibition Assay (Spectrophotometric) A->C E Broth Microdilution Assay (MIC Determination) A->E B Recombinant KARI Expression & Purification B->C D Determination of IC50 & Ki C->D G Time-Dependent Inhibition Studies D->G H Branched-Chain Amino Acid Rescue Assay E->H F Panel of Bacterial & Fungal Strains F->E

Caption: Workflow for KARI Inhibition and Antimicrobial Evaluation.

Experimental Protocol: KARI Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Recombinantly express and purify KARI from E. coli. Prepare a stock solution of the substrate, α-acetolactate.

  • Assay Buffer: Prepare an assay buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM NADPH.

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO.

  • Assay Procedure: a. In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations. b. Add the KARI enzyme and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding the substrate, α-acetolactate. d. Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value of the compound by plotting the percent inhibition against the compound concentration.

Workflow for Screening Against a Panel of Metalloenzymes

This workflow outlines the process for identifying potential metalloenzyme targets.

Metalloenzyme_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Validation & Dose-Response cluster_2 Selectivity & Mechanism Studies A This compound C High-Throughput Screening (HTS) at a Single Concentration (e.g., 10 µM) A->C B Panel of Metalloenzymes (e.g., Carbonic Anhydrases, MMPs) B->C D Identified 'Hits' from Primary Screen C->D E Dose-Response Assays to Determine IC50 D->E F Counter-Screening Against Related Enzymes E->F G Enzyme Kinetics Studies (e.g., Lineweaver-Burk Plot) E->G H Structural Studies (e.g., X-ray Crystallography) G->H

Caption: Workflow for Metalloenzyme Inhibition Screening.

Experimental Protocol: Carbonic Anhydrase II Inhibition Assay

  • Reagents: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 7.4), a solution of human carbonic anhydrase II (hCA II), and a solution of the substrate, 4-nitrophenyl acetate (4-NPA).

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Assay Procedure: a. In a 96-well plate, add the buffer, hCA II, and the test compound. Incubate for 15 minutes at room temperature. b. Initiate the reaction by adding 4-NPA. c. Monitor the increase in absorbance at 400 nm (due to the formation of 4-nitrophenolate) over time.

  • Data Analysis: Calculate the IC₅₀ value as described for the KARI assay.

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in tables for clear comparison.

Table 2: Hypothetical Antimicrobial Activity Data
OrganismStrainMIC (µg/mL)
Escherichia coliATCC 2592216
Staphylococcus aureusATCC 292138
Pseudomonas aeruginosaATCC 27853>64
Candida albicansATCC 9002832
Table 3: Hypothetical Enzyme Inhibition Data
Enzyme TargetIC₅₀ (µM)
E. coli KARI2.5
Human Carbonic Anhydrase II15.2
Human MMP-2>100
Human MMP-9>100

Concluding Remarks and Future Directions

The novel chemical entity, this compound, holds considerable, albeit unexplored, potential as a bioactive molecule. The strategic combination of a sulfonamide core, a cyclopropyl ring, and a cyano group suggests plausible activities as an antimicrobial/herbicidal agent through KARI inhibition, as a metalloenzyme inhibitor, or as a modulator of CNS targets. The experimental workflows detailed in this guide provide a comprehensive and scientifically rigorous framework for the systematic evaluation of these hypotheses.

Should initial in vitro studies yield promising results, further investigation into the compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties would be warranted. Optimization of the lead compound through medicinal chemistry efforts could further enhance its potency and selectivity. Ultimately, the exploration of such novel chemical spaces is essential for the continued discovery and development of new therapeutic agents to address unmet medical needs.

References

  • Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed. (n.d.).
  • biological activity of methanesulfonamide derivatives - Benchchem. (n.d.).
  • Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-phenylcyclopropanecarboxamide. (n.d.).
  • Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. (n.d.).
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (n.d.).
  • Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides - ResearchGate. (n.d.).
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (n.d.).
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024).

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An In-depth Technical Guide to the Synthesis and Isolation of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

1-cyano-N-cyclopropylmethanesulfonamide is a sulfonamide derivative of interest in medicinal and agrochemical research. The molecule incorporates a cyclopropane ring, a feature known to impart unique conformational rigidity and metabolic stability in drug candidates, and a cyano group, which can act as a hydrogen bond acceptor or a reactive handle for further chemical modification. Sulfonamides are a well-established class of compounds with a broad range of biological activities. Preliminary data suggests that this compound may possess immunomodulatory properties, potentially through the induction of cytokine biosynthesis, indicating its potential as an antiviral or antidiabetic agent[1].

This guide will detail a proposed two-step synthesis to obtain this compound, followed by a comprehensive protocol for its purification and characterization.

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds in two key steps:

  • Step 1: Synthesis of the sulfonamide precursor, N-cyclopropylmethanesulfonamide. This is a standard sulfonamide formation reaction.

  • Step 2: Alpha-cyanation of N-cyclopropylmethanesulfonamide. This step introduces the cyano group at the carbon adjacent to the sulfonyl group.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Alpha-Cyanation A Methanesulfonyl chloride C N-cyclopropylmethanesulfonamide A->C Pyridine, DCM, 0 °C to rt B Cyclopropylamine B->C D N-cyclopropylmethanesulfonamide F This compound D->F NaHMDS, THF, -78 °C to rt E N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) E->F

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-cyclopropylmethanesulfonamide

This reaction follows the well-established procedure for forming sulfonamides from sulfonyl chlorides and primary amines. Pyridine is used as a base to neutralize the hydrochloric acid byproduct.

Protocol:

  • To a solution of cyclopropylamine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.

  • Slowly add a solution of methanesulfonyl chloride (1.1 eq) in DCM to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-cyclopropylmethanesulfonamide.

  • The crude product can be purified by column chromatography on silica gel.

ReagentMolar Mass ( g/mol )Equivalents
Cyclopropylamine57.091.0
Methanesulfonyl chloride114.551.1
Pyridine79.101.2
Dichloromethane84.93-

Table 1: Reagents for the synthesis of N-cyclopropylmethanesulfonamide.

Step 2: Alpha-cyanation of N-cyclopropylmethanesulfonamide

This step involves the deprotonation of the alpha-carbon of the methanesulfonamide followed by reaction with an electrophilic cyanating agent. Sodium bis(trimethylsilyl)amide (NaHMDS) is a strong, non-nucleophilic base suitable for this deprotonation. N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a commercially available and effective electrophilic cyanating agent.

Protocol:

  • Dissolve N-cyclopropylmethanesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under a nitrogen atmosphere and cool to -78 °C.

  • Add NaHMDS (1.1 eq, as a solution in THF) dropwise to the reaction mixture and stir for 1 hour at -78 °C.

  • Add a solution of NCTS (1.2 eq) in THF to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

ReagentMolar Mass ( g/mol )Equivalents
N-cyclopropylmethanesulfonamide135.191.0
Sodium bis(trimethylsilyl)amide (NaHMDS)183.371.1
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)272.331.2
Tetrahydrofuran (THF)72.11-

Table 2: Reagents for the alpha-cyanation reaction.

Isolation and Characterization

Purification of the final product is critical to obtain material of high purity for biological testing and further research.

Purification Workflow

G A Crude Product from Step 2 B Silica Gel Column Chromatography A->B C Fraction Collection and TLC Analysis B->C D Pooling of Pure Fractions C->D E Solvent Evaporation D->E F High Purity this compound E->F G Characterization (NMR, MS, HPLC) F->G

Figure 2: Workflow for the isolation and characterization of the final product.

Characterization Techniques

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the presence of the cyclopropyl, methine (CH-CN), and sulfonamide protons and carbons in the correct chemical environments and with the expected couplings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the target compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.

Causality and Experimental Choices

  • Choice of Base in Step 1: Pyridine is a mild base that is sufficient to neutralize the HCl generated during the reaction without promoting side reactions.

  • Choice of Base in Step 2: A strong, non-nucleophilic base like NaHMDS is required to deprotonate the weakly acidic alpha-carbon of the sulfonamide. Using a nucleophilic base could lead to undesired side reactions.

  • Choice of Cyanating Agent: NCTS is a stable, solid reagent that is safer to handle than many other cyanating agents like cyanogen bromide or trimethylsilyl cyanide.

  • Temperature Control: The low temperature (-78 °C) in the cyanation step is crucial to control the reactivity of the anion and prevent side reactions.

Conclusion

This guide provides a detailed, technically sound, and plausible pathway for the synthesis and isolation of this compound. By following these protocols and understanding the rationale behind the experimental choices, researchers can confidently produce this molecule of interest for further investigation in drug discovery and development. The self-validating nature of the described methods, coupled with rigorous analytical characterization, will ensure the integrity of the synthesized compound.

References

  • De Luca, L., & Giacomelli, G. (2008). A Handy and Efficient Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Rad, M. N. S., Khalafi-Nezhad, A., Asrari, Z., Behrouz, S., Amini, Z., & Behrouz, M. (2009). A Mild and Efficient Method for the Synthesis of Sulfonamides from Amine-Derived Sulfonate Salts. Synthesis, 2009(23), 3983-3988. [Link]

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A Highly Efficient and Reusable Reagent System for Direct Oxidative Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]

Sources

structural elucidation of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-Cyano-N-cyclopropylmethanesulfonamide

Abstract

The robust and unambiguous determination of a novel chemical entity's structure is the bedrock of modern drug discovery and chemical research. This guide provides a comprehensive, multi-technique workflow for the , a molecule incorporating a sulfonamide core, a reactive cyano group, and a strained cyclopropyl ring. Presented from the perspective of a senior application scientist, this document moves beyond a simple listing of techniques. It delves into the strategic rationale behind the experimental sequence, emphasizing the synergy between different analytical methods. We will detail field-proven protocols for Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The guide culminates in a section on data integration, demonstrating how disparate datasets are woven together to build an unassailable structural proof. This document is intended for researchers, analytical chemists, and drug development professionals who require a practical and scientifically rigorous approach to characterizing novel small molecules.

Introduction and Strategic Overview

The molecule this compound (Molecular Formula: C₅H₈N₂O₂S) presents a fascinating structural puzzle. The presence of the sulfonamide functional group is noteworthy, as it is a well-established pharmacophore in a wide array of therapeutic agents, including antibacterial and anti-inflammatory drugs. The elucidation of its precise structure is therefore a prerequisite for understanding its potential biological activity and for ensuring purity and quality in any synthetic endeavor.

As no prior experimental data for this specific compound is publicly available, we must approach its characterization as a true unknown. Our strategy is predicated on a logical, tiered approach where each analytical technique provides a unique piece of the structural puzzle. We begin with methods that give broad, foundational information (MS and FTIR) and progressively move to more detailed techniques (NMR) that reveal the atomic connectivity and chemical environment.

The workflow is designed to be self-validating. The molecular formula derived from high-resolution mass spectrometry must be consistent with the functional groups identified by infrared spectroscopy, and both must be fully accounted for by the atomic framework built through NMR spectroscopy.

Elucidation Workflow Diagram

Elucidation_Workflow cluster_start Initial Analysis cluster_nmr NMR Core Analysis cluster_confirmation Final Confirmation Sample Sample of 1-Cyano-N-cyclopropyl methanesulfonamide MS High-Resolution MS Sample->MS Provides Molecular Formula FTIR FTIR Spectroscopy Sample->FTIR Identifies Functional Groups H1_NMR 1H NMR Sample->H1_NMR C13_NMR 13C & DEPT NMR Sample->C13_NMR HMBC 2D HMBC Sample->HMBC Integration Data Integration & Analysis MS->Integration FTIR->Integration COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC C13_NMR->HSQC COSY->Integration HSQC->Integration HMBC->Integration Structure Final Structure Confirmed Integration->Structure

Caption: Overall workflow for the structural elucidation of a novel compound.

Mass Spectrometry: Determining the Blueprint

Expertise & Rationale: The first step in analyzing any unknown is to determine its molecular weight and, ideally, its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass instruments, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula by distinguishing between ions of the same nominal mass (isobaric ions). We select Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, small molecules, minimizing fragmentation and maximizing the intensity of the molecular ion peak.

Hypothetical HRMS Data
AdductCalculated m/z (C₅H₈N₂O₂S)Observed m/zMass Error (ppm)
[M+H]⁺161.03793161.0381+1.1
[M+Na]⁺183.01987183.0200+0.7
Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol. Dilute this stock solution to a final concentration of 10 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid. The acid is added to promote protonation for positive ion mode detection ([M+H]⁺).

  • Instrument: A Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Source Parameters:

    • Ionization Mode: ESI, Positive

    • Capillary Voltage: 3.5 kV

    • Nebulizer Gas (N₂): 1.5 Bar

    • Drying Gas (N₂): 8.0 L/min at 200 °C

  • Mass Analyzer Parameters:

    • Mass Range: 50-500 m/z

    • Acquisition Rate: 1 spectrum/second

    • Calibration: Perform an external calibration immediately prior to the run using a standard calibrant mixture (e.g., sodium formate) to ensure high mass accuracy.

  • Data Analysis: The observed m/z for the most abundant ion is compared against a theoretical value calculated for the suspected molecular formula (C₅H₈N₂O₂S). A mass error of <5 ppm provides high confidence in the assigned elemental composition.

FTIR Spectroscopy: Functional Group Identification

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique that provides clear evidence for the presence of specific functional groups. By identifying the characteristic vibrational frequencies of bonds within the molecule, we can quickly confirm or refute parts of the hypothesized structure. For this compound, we are specifically looking for evidence of the cyano (C≡N), sulfonamide (S=O and N-H), and alkyl (C-H) moieties.

Predicted FTIR Absorption Bands
Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Sulfonamide N-HN-H Stretch3350 - 3250Medium
Alkyl C-H (cyclopropyl)C-H Stretch~3100, 3000-2850Medium
Nitrile (Cyano)C≡N Stretch2260 - 2240Sharp, Medium
Sulfonamide S=OAsymmetric Stretch1350 - 1310Strong
Sulfonamide S=OSymmetric Stretch1170 - 1140Strong

Rationale for Expected Frequencies:

  • Nitrile (C≡N): The C≡N triple bond stretch is a highly characteristic, sharp peak typically found in a relatively clean region of the spectrum. Saturated nitriles absorb in the 2260-2240 cm⁻¹ range.[1]

  • Sulfonamide (SO₂): The sulfonyl group gives rise to two very strong and characteristic stretching bands: an asymmetric stretch at higher wavenumbers (1350-1310 cm⁻¹) and a symmetric stretch at lower wavenumbers (1170-1140 cm⁻¹).[2]

  • N-H Stretch: The N-H bond of the sulfonamide will produce a stretching vibration in the 3350-3250 cm⁻¹ region.

  • C-H Stretches: We expect to see C-H stretching from the methylene (-CH₂-) group just below 3000 cm⁻¹, and characteristic C-H stretches for the strained cyclopropyl ring slightly above 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of the ATR accessory.

  • Instrument: A Fourier-Transform Infrared Spectrometer equipped with a single-reflection diamond ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of % Transmittance or Absorbance.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment of each carbon and proton, their relative numbers, and, crucially, their connectivity. A full suite of 1D and 2D NMR experiments is required to assemble the molecular puzzle from scratch. The experiments are chosen strategically: ¹H and ¹³C NMR provide the list of "parts," while COSY, HSQC, and HMBC provide the "instructions" for how they connect.

Hypothetical NMR Data (in DMSO-d₆, 400 MHz)

Table 1: ¹H and ¹³C NMR Data

Position LabelStructure Fragment¹H δ (ppm)¹H Mult.¹H Int.¹³C δ (ppm)DEPT-135
1-C≡N---~118.0-
2-CH₂-C≡N4.15s2H~45.0Negative
3-SO₂------
4N-H8.50br s1H--
5N-CH-2.55m1H~30.0Positive
6-CH₂- (ring)0.70m4H~6.0Negative

Rationale for Chemical Shifts:

  • -CH₂- (Pos. 2): This methylene group is alpha to both a sulfonyl group and a cyano group, both of which are strongly electron-withdrawing. This deshielding effect justifies the downfield shift to ~4.15 ppm.

  • N-H (Pos. 4): The proton on the sulfonamide nitrogen is acidic and its chemical shift can be variable and concentration-dependent. In a hydrogen-bond accepting solvent like DMSO, it is expected to be a broad singlet significantly downfield (~8.50 ppm).

  • Cyclopropyl Protons (Pos. 5 & 6): Protons on a cyclopropyl ring are famously shielded due to the ring's unique electronic structure and appear at a very high field (upfield), typically between 0 and 1 ppm. The methine proton (CH, Pos. 5) will be slightly further downfield than the methylene protons (CH₂, Pos. 6) as it is directly attached to the nitrogen. The complex splitting pattern arises from geminal and vicinal couplings within the rigid ring system.

  • Cyano Carbon (Pos. 1): The carbon of a nitrile group typically appears around 115-125 ppm.

  • Methylene Carbon (Pos. 2): This carbon is deshielded by the adjacent S and CN groups.

  • Cyclopropyl Carbons (Pos. 5 & 6): Carbons in a cyclopropyl ring are highly shielded and appear far upfield, often below 35 ppm.

2D NMR Connectivity Analysis
  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). We would expect to see a strong correlation between the cyclopropyl methine proton (Pos. 5 at 2.55 ppm) and the cyclopropyl methylene protons (Pos. 6 at 0.70 ppm), confirming the integrity of the cyclopropyl ring spin system. The methylene at 4.15 ppm (Pos. 2) would show no COSY correlations, as it has no adjacent protons, confirming its status as an isolated spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is a definitive way to assign carbon resonances.

    • ¹H at 4.15 ppm correlates to ¹³C at ~45.0 ppm.

    • ¹H at 2.55 ppm correlates to ¹³C at ~30.0 ppm.

    • ¹H at 0.70 ppm correlates to ¹³C at ~6.0 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the overall molecular framework by showing correlations between protons and carbons that are 2 or 3 bonds away.

    • Crucial Correlation 1: The methylene protons (Pos. 2, δ 4.15) should show a correlation to the cyano carbon (Pos. 1, δ ~118.0). This connects the methylene group to the cyano group.

    • Crucial Correlation 2: The cyclopropyl methine proton (Pos. 5, δ 2.55) should show a correlation to the other cyclopropyl carbons (Pos. 6, δ ~6.0).

    • Crucial Correlation 3: The N-H proton (Pos. 4, δ 8.50) should show a 2-bond correlation to the cyclopropyl methine carbon (Pos. 5, δ ~30.0), confirming the N-CH bond.

    • Crucial Correlation 4: The most important correlation for connecting the two halves of the molecule would be from the methylene protons (Pos. 2, δ 4.15) across the sulfonyl group to the cyclopropyl methine carbon (Pos. 5, δ ~30.0), although this is a 4-bond correlation and may be weak or absent. A more reliable connection is often seen from the N-H proton (Pos. 4, δ 8.50) to the methylene carbon (Pos. 2, δ ~45.0), which is a 3-bond correlation across the N-S-C linkage.

Caption: Key 2D NMR correlations confirming the molecular framework.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve a wide range of compounds and for its high boiling point. It also helps in observing exchangeable protons like N-H.

  • Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Sweep Width: -2 to 12 ppm.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Sweep Width: -10 to 220 ppm.

    • Number of Scans: 1024.

    • Relaxation Delay (d1): 2 seconds.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgpndqf).

    • Optimize sweep widths in both dimensions based on the 1D spectra.

    • Acquire a sufficient number of scans and increments to achieve adequate resolution and signal-to-noise. For HMBC, set the long-range coupling delay to optimize for J-couplings of 8-10 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) and the ¹³C spectrum accordingly (δ 39.52 ppm).

Data Integration and Conclusion

The is a textbook example of synergistic analytical chemistry.

  • High-Resolution Mass Spectrometry unequivocally established the molecular formula as C₅H₈N₂O₂S.

  • FTIR Spectroscopy confirmed the presence of all requisite functional groups: the nitrile (2250 cm⁻¹), the sulfonamide SO₂ (1330, 1150 cm⁻¹) and N-H (3290 cm⁻¹), and C-H bonds.

  • NMR Spectroscopy provided the definitive proof of structure.

    • ¹H and ¹³C NMR identified all unique proton and carbon environments, with integrations matching the molecular formula.

    • The characteristic upfield shifts in both ¹H and ¹³C spectra were definitive evidence for the cyclopropyl ring.

    • 2D COSY confirmed the proton connectivity within the cyclopropyl ring.

    • 2D HSQC linked every proton to its directly attached carbon atom.

    • 2D HMBC provided the final, critical connections across the heteroatoms, linking the cyanomethyl moiety to the sulfonyl group and the sulfonyl group to the cyclopropylamine fragment.

Collectively, these data points are mutually reinforcing and lead to the unambiguous assignment of the structure as this compound. This rigorous, multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement for any further research or development involving this novel compound.

References

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of benzene- and pentadeuterobenzenesulphonyl compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(11), 1705-1714. [Link]

  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion...[Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper...[Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for. [Link]

  • Bag, S., & Kundu, D. (2016). Correlating Nitrile IR Frequencies to Local Electrostatics Quantifies Noncovalent Interactions of Peptides and Proteins. The Journal of Physical Chemistry B, 120(17), 4049-4056. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

  • Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(11), 2931-2936. [Link]

  • ResearchGate. (n.d.). Figure 1. FT-IR spectra obtained from analysis of the nitrile rubber...[Link]

  • Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. [Link]

  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide. [Link]

  • ResearchGate. (n.d.). (PDF) EI/MS/MS spectra of N-monosubstituted cyanoacetamides. [Link]

  • ResearchGate. (n.d.). Crystal Structure of N-(2-Cyano-1-Phenylprop-2-en-1-yl)-4-Methylbenzenesulfonamide. [Link]

  • PubChem. (n.d.). N-cyano-N-phenyl-p-toluenesulfonamide. [Link]

  • PubChem. (n.d.). 1-cyano-N-(5-cyano-2-pyridinyl)methanesulfonamide. [Link]

  • PubChem. (n.d.). 1-cyano-N-(2-methyl-4-pyridinyl)methanesulfonamide. [Link]

  • PubChem. (n.d.). 1-cyano-N-(5-methyl-2-pyridinyl)methanesulfonamide. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the methoxy protons originating from...[Link]

  • ResearchGate. (n.d.). Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N -phenylbenzamides. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of 4-cyano-4(phenylcarbonothioylthio) pentanoic acid (CPADB)-Alk.[Link]

  • SpectraBase. (n.d.). 3-(m-chlorophenyl)-1-cyano-2-phenylpseudourea - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. (n.d.). (PDF) 1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide. [Link]

  • PubChem. (n.d.). 1-cyano-N-(3-hydroxy-2-pyridinyl)ethanesulfonamide. [Link]

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An In-Depth Technical Guide to the Physical Characteristics of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-cyano-N-cyclopropylmethanesulfonamide is a synthetic compound that integrates several key functional groups of interest in medicinal and agrochemical research: a sulfonamide, a cyano group, and a cyclopropyl ring. The sulfonamide moiety is a well-established pharmacophore with a wide range of biological activities. The electron-withdrawing nature of the cyano group and the conformational rigidity imparted by the cyclopropyl ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets. A thorough understanding of the physical characteristics of this compound is paramount for its application in drug discovery and development, impacting everything from formulation and delivery to bioavailability and efficacy.

This guide provides a comprehensive overview of the key physical characteristics of this compound, outlines detailed experimental protocols for their determination, and discusses their significance in a research and development context. While specific experimental data for this compound is not widely available in the public domain, this guide offers a robust framework for its characterization.

Core Physical and Chemical Properties

A foundational step in the characterization of any novel compound is the determination of its fundamental physical and chemical properties.

PropertyValue/InformationSource
CAS Number 1249212-61-0[1]
Molecular Formula C₅H₈N₂O₂S[1]
Molecular Weight 160.2 g/mol [1]
SMILES C1CC1NS(=O)(=O)CC#N[1]
InChI Key FQCUUKUCRYNZBT-UHFFFAOYSA-N[1]
Predicted XlogP 0.2[2]

Note: XlogP is a computationally predicted value for the logarithm of the octanol/water partition coefficient, a measure of lipophilicity.

Melting Point

The melting point of a solid crystalline compound is a critical physical property that provides an indication of its purity. A sharp melting point range is characteristic of a pure substance, while impurities tend to depress and broaden the melting range. For drug development, the melting point influences solubility, dissolution rate, and the selection of appropriate formulation strategies.

Experimental Protocol for Melting Point Determination

The capillary method is a standard and widely used technique for determining the melting point of a crystalline solid.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the bottom of the tube to a height of 2-3 mm.

  • Apparatus Setup:

    • Insert the packed capillary tube into the heating block of a melting point apparatus.

    • Place a calibrated thermometer in the designated port of the apparatus.

  • Determination:

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to obtain a rough estimate.

    • For an accurate determination, begin heating the block at a slow, controlled rate (approximately 1-2 °C per minute) when the temperature is about 15-20 °C below the expected melting point.

    • Carefully observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Reporting:

    • The melting point should be reported as a range from the temperature of initial melting to the temperature of complete melting.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_determination Melting Point Determination cluster_output Result start Start: Crystalline Solid grind Grind to Fine Powder start->grind pack Pack Capillary Tube (2-3 mm) grind->pack insert Insert into Apparatus pack->insert heat_slow Heat Slowly (1-2°C/min) insert->heat_slow observe Observe for Melting heat_slow->observe record_range Record T_initial and T_final observe->record_range report Report Melting Point Range record_range->report

Caption: Workflow for Melting Point Determination.

Boiling Point

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. Given that this compound is expected to be a solid at room temperature, its boiling point would likely be determined under reduced pressure to prevent decomposition at high temperatures. This information is particularly relevant for purification by distillation.

Solubility

Solubility is a critical physicochemical property for any compound intended for biological application. It dictates the compound's behavior in various solvents, which is essential for formulation, in vitro assays, and predicting in vivo absorption. The solubility of a drug candidate is often assessed in aqueous buffers at different pH values to mimic physiological conditions.

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

    • Accurately weigh an excess amount of this compound into separate vials for each buffer.

  • Equilibration:

    • Add a precise volume of the respective buffer to each vial.

    • Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant of each vial, ensuring no solid particles are transferred.

    • Filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid.

  • Analysis:

    • Dilute the filtered samples with an appropriate solvent.

    • Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • The solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM) at a specific pH and temperature.

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_output Result start Start: Solid Compound & Buffers add_excess Add Excess Solid to Buffers start->add_excess shake Shake at Controlled Temp (24-48h) add_excess->shake settle Allow Excess Solid to Settle shake->settle filter Filter Supernatant settle->filter quantify Quantify by HPLC/LC-MS filter->quantify report Report Solubility (µg/mL or µM) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Spectral Characteristics

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a newly synthesized compound. Based on the functional groups present in this compound, the following spectral characteristics can be anticipated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:

  • N-H Stretch: A band in the region of 3300-3200 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the sulfonamide.

  • C-H Stretch: Bands in the region of 3100-3000 cm⁻¹ for the C-H bonds of the cyclopropyl ring and around 2950-2850 cm⁻¹ for the methylene group.

  • C≡N Stretch: A sharp, medium-intensity band around 2250 cm⁻¹ for the cyano group.

  • S=O Stretch: Two strong absorption bands characteristic of the sulfonyl group, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[3]

  • S-N Stretch: A band in the region of 950-900 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

  • ¹H NMR:

    • N-H Proton: A broad singlet, the chemical shift of which can be concentration and solvent-dependent.

    • Cyclopropyl Protons: Complex multiplets in the upfield region (typically 0.5-1.5 ppm).

    • Methylene Protons (-CH₂-CN): A singlet or multiplet, shifted downfield due to the proximity of the electron-withdrawing sulfonyl and cyano groups.

  • ¹³C NMR:

    • Cyano Carbon (C≡N): A signal in the range of 115-125 ppm.

    • Cyclopropyl Carbons: Signals in the upfield region (typically 5-30 ppm).

    • Methylene Carbon (-CH₂-CN): A signal shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the expected molecular ion peak ([M]⁺ or [M+H]⁺) would correspond to its molecular weight (160.2 g/mol ).[1] The fragmentation pattern would likely show losses of the cyano group, the cyclopropyl group, and parts of the sulfonamide moiety.

Computational Prediction of Physical Properties

In the absence of experimental data, computational models can provide useful estimates of a compound's physical properties.[1][4] These predictions are based on the molecule's structure and are derived from quantitative structure-property relationship (QSPR) models or other machine learning algorithms.[5] While these predictions are valuable for initial assessments, they should be confirmed by experimental determination.[6]

Conclusion

A comprehensive understanding of the physical characteristics of this compound is fundamental for its advancement in research and development. This guide has provided a detailed framework for the determination and interpretation of its key physical properties, including melting point, solubility, and spectral characteristics. By following the outlined experimental protocols, researchers can generate the critical data needed to support formulation development, biological testing, and ultimately, the potential translation of this compound into valuable applications.

References

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • This compound (C5H8N2O2S). (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2021). MDPI. Retrieved January 20, 2026, from [Link]

  • In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. (2023). ProQuest. Retrieved January 20, 2026, from [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense? (2018). ResearchGate. Retrieved January 20, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES. (2024). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 20, 2026, from [Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. (2014). NIH. Retrieved January 20, 2026, from [Link]

Sources

1-cyano-N-cyclopropylmethanesulfonamide mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-cyano-N-cyclopropylmethanesulfonamide

Abstract

This compound is a novel small molecule with a currently uncharacterized biological profile. This guide presents a comprehensive, multi-phase strategic research plan designed to systematically elucidate its mechanism of action (MoA). As Senior Application Scientists, we provide a framework for researchers, scientists, and drug development professionals to not only understand the theoretical underpinnings of MoA studies but also to gain practical, field-proven insights into the experimental choices and validation systems required for success. This document is structured to be a dynamic roadmap, from initial hit identification through target deconvolution to pathway analysis, ensuring a self-validating and scientifically rigorous investigation.

Phase 1: Foundational Characterization and In Silico Profiling

The initial phase focuses on building a foundational understanding of the compound's physicochemical properties and predicting its potential biological activity using computational methods. This proactive approach allows for the early identification of potential liabilities and helps in designing more targeted biological assays.

Physicochemical Property Analysis

A thorough understanding of the compound's drug-like properties is critical for interpreting biological data and predicting its in vivo behavior. Key parameters are assessed to ensure the compound is suitable for further development.

Experimental Protocol: Physicochemical Profiling

  • Solubility Assessment: Determine the aqueous solubility of this compound at various pH values (e.g., 2.0, 6.5, 7.4) using a high-throughput kinetic solubility assay.

  • Lipophilicity Measurement: Quantify the LogD at pH 7.4 using a shake-flask method or a chromatographic approach to understand its partitioning between aqueous and lipid environments.

  • Chemical Stability: Evaluate the compound's stability in different matrices, including phosphate-buffered saline (PBS), simulated gastric fluid, and plasma, over a time course (e.g., 0, 2, 4, 24 hours) using LC-MS/MS analysis.

  • Purity and Identity Confirmation: Confirm the identity and purity of the compound batch using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Predicted Physicochemical Properties of this compound

ParameterPredicted ValueImplication
Molecular Weight172.22 g/mol Favorable for oral bioavailability (Lipinski's Rule of 5)
cLogP0.85Balanced lipophilicity, suggesting good solubility and permeability
Topological Polar Surface Area79.5 ŲPotential for good cell membrane permeability
Hydrogen Bond Donors1Adherence to Lipinski's Rule of 5
Hydrogen Bond Acceptors3Adherence to Lipinski's Rule of 5
In Silico Target Prediction

Computational models are employed to predict potential biological targets by comparing the structure of this compound to libraries of compounds with known targets. This can provide initial hypotheses for its MoA.

Workflow: Computational Target Prediction

  • Ligand-Based Similarity Searching: Utilize algorithms like SEA (Similarity Ensemble Approach) to identify known protein targets of structurally similar compounds.

  • Pharmacophore Modeling: Generate a 3D pharmacophore model of the compound and screen it against a database of protein structures to identify potential binding partners.

  • Reverse Docking: Dock the compound into the binding sites of a wide range of clinically relevant protein targets to predict binding affinity and pose.

Phase 2: Phenotypic Screening and Target Class Identification

With a foundational understanding of the compound, the next phase involves broad phenotypic screening to identify a measurable biological effect. This unbiased approach can reveal unexpected activities and guide subsequent target identification efforts.

High-Content Imaging-Based Phenotypic Screen

A high-content screen using a panel of diverse cell lines can provide rich, multi-parametric data on the compound's effects on cell health, morphology, and specific organelles.

Experimental Protocol: High-Content Phenotypic Screen

  • Cell Plating: Seed a panel of cell lines (e.g., A549 lung carcinoma, U-2 OS osteosarcoma, MCF7 breast cancer) in 384-well plates.

  • Compound Treatment: Treat the cells with a concentration range of this compound (e.g., 10 nM to 100 µM) for 24 to 72 hours.

  • Staining: Stain the cells with a cocktail of fluorescent dyes to visualize the nucleus (Hoechst), mitochondria (MitoTracker), and cytoskeleton (Phalloidin).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Analyze the images to quantify various cellular features, such as cell count, nuclear size, mitochondrial membrane potential, and cytoskeletal integrity.

Diagram 1: Phenotypic Screening Workflow

G cluster_0 Phase 2: Phenotypic Screening Cell_Panel Diverse Cell Line Panel Compound_Treatment Dose-Response Treatment with Compound Cell_Panel->Compound_Treatment Seed Cells High_Content_Imaging High-Content Imaging Compound_Treatment->High_Content_Imaging Stain & Image Data_Analysis Multi-Parametric Data Analysis High_Content_Imaging->Data_Analysis Quantify Features Phenotypic_Hit Identification of Phenotypic Hit Data_Analysis->Phenotypic_Hit Identify Significant Changes

Caption: Workflow for identifying a biological effect using high-content imaging.

Phase 3: Target Deconvolution and Validation

Once a consistent phenotype is observed, the critical next step is to identify the specific molecular target(s) responsible for this effect. This phase employs a combination of affinity-based and genetic methods.

Affinity-Based Target Identification

Chemical proteomics approaches use the compound itself as a "bait" to pull down its binding partners from a complex biological sample.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analogue of this compound with a linker and an affinity tag (e.g., biotin).

  • Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.

  • Lysate Incubation: Incubate the beads with cell lysate to allow for protein binding.

  • Washing: Perform stringent washes to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Compare the identified proteins to a control experiment (e.g., competition with excess free compound) to identify specific binders.

Genetic Target Validation

Genetic methods, such as CRISPR-Cas9 screening, can provide orthogonal validation of the putative target identified through chemical proteomics.

Experimental Protocol: CRISPR-Cas9 Knockout Screen

  • Library Transduction: Transduce a population of cells with a genome-wide CRISPR knockout library.

  • Compound Treatment: Treat the cells with a lethal or sub-lethal concentration of this compound.

  • Selection: Select for cells that are resistant to the compound's effects.

  • Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant population and sequence the guide RNA (gRNA) inserts.

  • Hit Identification: Identify the gRNAs that are enriched in the resistant population, as these will correspond to genes whose knockout confers resistance. The gene that is most significantly enriched is a strong candidate for the compound's target.

Diagram 2: Target Deconvolution Strategy

G cluster_1 Phase 3: Target Deconvolution Phenotypic_Hit Phenotypic Hit from Phase 2 Affinity_Proteomics Affinity Proteomics (e.g., Chem-Proteomics) Phenotypic_Hit->Affinity_Proteomics Genetic_Screening Genetic Screening (e.g., CRISPR) Phenotypic_Hit->Genetic_Screening Putative_Targets List of Putative Targets Affinity_Proteomics->Putative_Targets Genetic_Screening->Putative_Targets Target_Validation Direct Target Validation (e.g., SPR, ITC) Putative_Targets->Target_Validation Validated_Target Validated Molecular Target Target_Validation->Validated_Target

Caption: An integrated approach to identifying and validating the molecular target.

Phase 4: Mechanistic Elucidation and Pathway Analysis

With a validated target in hand, the final phase is to understand how the interaction between this compound and its target leads to the observed cellular phenotype.

In Vitro Target Engagement and Functional Assays

Biochemical and biophysical assays are essential to confirm direct binding and to quantify the compound's effect on the target's function.

Table 2: Example Assays for Target Engagement and Function

Assay TypeTechniquePurpose
Binding Affinity Surface Plasmon Resonance (SPR)To measure the kinetics (kon, koff) and affinity (KD) of the compound-target interaction.
Thermodynamics Isothermal Titration Calorimetry (ITC)To determine the thermodynamic parameters (ΔH, ΔS) of binding.
Functional Activity Enzymatic Assay (if target is an enzyme)To measure the compound's effect on the target's catalytic activity (e.g., IC50 or EC50).
Cellular Target Engagement Cellular Thermal Shift Assay (CETSA)To confirm that the compound binds to its target in a cellular context.
Downstream Pathway Analysis

Techniques like transcriptomics and proteomics can reveal the broader cellular changes that occur as a result of the compound's activity.

Experimental Protocol: RNA-Seq for Transcriptomic Profiling

  • Cell Treatment: Treat cells with this compound at a relevant concentration and time point.

  • RNA Extraction: Extract total RNA from treated and control cells.

  • Library Preparation: Prepare sequencing libraries from the RNA.

  • Next-Generation Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis: Perform differential gene expression analysis to identify genes and pathways that are modulated by the compound. Tools like GSEA (Gene Set Enrichment Analysis) can be used to identify enriched biological pathways.

Diagram 3: Signaling Pathway Analysis

G Compound 1-cyano-N-cyclopropyl- methanesulfonamide Target Validated Target (e.g., Kinase X) Compound->Target Inhibition Substrate Substrate Y Target->Substrate Phosphorylation Downstream_Effector Downstream Effector Z Substrate->Downstream_Effector Activation Cellular_Phenotype Observed Cellular Phenotype (e.g., Apoptosis) Downstream_Effector->Cellular_Phenotype Induction

Caption: A hypothetical signaling pathway modulated by the compound.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-phase approach to elucidate the mechanism of action of this compound. By systematically progressing from foundational characterization to in-depth pathway analysis, this framework ensures that the resulting MoA is supported by orthogonal, validated data. The successful completion of this research plan will not only reveal the fundamental biology of this novel compound but also provide the critical information necessary to guide its future development as a potential therapeutic agent.

References

  • Lipinski's Rule of 5: Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Similarity Ensemble Approach (SEA): Keiser, M. J., Roth, B. L., Armbruster, B. N., Ernsberger, P., Irwin, J. J., & Shoichet, B. K. (2007). Relating protein pharmacology by ligand chemistry. Nature Biotechnology, 25(2), 197-206. [Link]

  • High-Content Screening: Zanella, F., Lorens, J. B., & Link, W. (2010). High-content screening: seeing is believing. Trends in Biotechnology, 28(5), 237-245. [Link]

  • Chemical Proteomics: Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative mass spectrometry in proteomics: a critical review. Analytical and Bioanalytical Chemistry, 404(4), 939-965. [Link]

  • CRISPR-Cas9 Screening: Shalem, O., Sanjana, N. E., & Zhang, F. (2015). High-throughput functional genomics using CRISPR-Cas9. Nature Reviews Genetics, 16(5), 299-311. [Link]

  • Surface Plasmon Resonance (SPR): Schasfoort, R. B. (Ed.). (2017). Handbook of surface plasmon resonance. Royal Society of Chemistry. [Link]

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • RNA-Seq Data Analysis: Love, M. I., Huber, W., & Anders, S. (2014). Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2. Genome Biology, 15(12), 550. [Link]

Methodological & Application

The Synthetic Potential of 1-Cyano-N-cyclopropylmethanesulfonamide: A Guide for the Research Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide on the potential applications of 1-cyano-N-cyclopropylmethanesulfonamide in modern organic synthesis. While specific literature on this compound is emerging, its unique trifunctional architecture—comprising a strained cyclopropane ring, a versatile cyano group, and a reactive sulfonamide moiety—suggests a wealth of synthetic opportunities. By analyzing the known reactivity of these individual components, this guide presents a forward-looking perspective on how this reagent can be employed as a versatile building block. We will explore its potential in the synthesis of novel heterocyclic scaffolds, functionalized acyclic molecules through ring-opening reactions, and as a precursor to valuable amine and carboxylic acid derivatives. This guide is intended for researchers in drug discovery and synthetic methodology development, offering both theoretical grounding and detailed, plausible experimental protocols based on analogous systems.

Introduction: A Molecule of Untapped Potential

This compound is a compound of significant interest for medicinal and agrochemical research.[1] The convergence of three key functional groups in a compact structure makes it a promising starting material for the generation of molecular complexity. The strained cyclopropane ring, activated by the electron-withdrawing cyano group, creates a "donor-acceptor" cyclopropane system ripe for nucleophilic ring-opening.[2][3] The cyano group itself is a versatile synthetic handle, readily transformable into amines, carboxylic acids, and various heterocycles.[4] Finally, the sulfonamide moiety, a common pharmacophore, can also participate in a range of chemical transformations.[5][6]

This guide will delve into the predicted reactivity of this compound and propose its application in several key synthetic transformations. For each proposed application, a detailed experimental protocol is provided, derived from well-established procedures for analogous compounds.

Physicochemical Properties and Handling

While extensive experimental data for this compound is not yet publicly available, its structure suggests it is a stable, crystalline solid at room temperature. As with all cyano-containing compounds, appropriate safety precautions, including handling in a well-ventilated fume hood and wearing personal protective equipment, are essential.

PropertyPredicted Value/InformationSource
Molecular FormulaC₅H₈N₂O₂SPubChem
Molecular Weight160.19 g/mol PubChem
AppearancePredicted to be a white to off-white solid---
SolubilityLikely soluble in polar organic solvents such as DMSO, DMF, and acetonitrile---
StabilitySulfonamides generally exhibit good thermal and oxidative stability. The cyclopropane ring may be sensitive to strong acids.[1]BenchChem

Proposed Synthetic Applications

The unique combination of functional groups in this compound allows for several plausible synthetic pathways to be explored.

Ring-Opening Reactions of the Activated Cyclopropane

The cyclopropane ring in this compound is activated by the adjacent cyano group, making it susceptible to nucleophilic attack. This ring-opening can be a powerful tool for the synthesis of functionalized acyclic compounds.

The reaction is initiated by the attack of a nucleophile at one of the methylene carbons of the cyclopropane ring. This leads to the cleavage of the distal C-C bond, with the negative charge being stabilized by the cyano group. Subsequent protonation yields the ring-opened product.

Nucleophilic_Ring_Opening reactant This compound + Nu⁻ ts Transition State reactant->ts Nucleophilic Attack intermediate Carbanion Intermediate ts->intermediate Ring Opening product Ring-Opened Product intermediate->product Protonation

Caption: Proposed mechanism for nucleophilic ring-opening.

This protocol describes the ring-opening of this compound with thiophenol, a soft nucleophile, to generate a γ-thioether substituted cyanomethanesulfonamide. This procedure is adapted from the scandium-catalyzed ring-opening of cyclopropyl ketones.[7][8]

Materials:

  • This compound (1.0 mmol, 160 mg)

  • Thiophenol (1.2 mmol, 124 µL)

  • Scandium(III) triflate (0.1 mmol, 49 mg)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and scandium(III) triflate.

  • Add anhydrous DCM and stir the mixture until all solids are dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add thiophenol dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Synthesis of Heterocyclic Compounds

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems. The cyano group can act as an electrophile or be transformed into other reactive groups, while the sulfonamide nitrogen can act as a nucleophile.

This protocol outlines a potential pathway for the synthesis of a dihydropyrrole derivative through a formal [3+2] cycloaddition, a reaction class for which activated cyclopropanes are well-suited.[2][9]

Materials:

  • This compound (1.0 mmol, 160 mg)

  • N-Tosylbenzaldimine (1.0 mmol, 259 mg)

  • Ytterbium(III) triflate (0.1 mmol, 62 mg)

  • Toluene, anhydrous (10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound, N-tosylbenzaldimine, and ytterbium(III) triflate in anhydrous toluene.

  • Heat the reaction mixture to 80 °C and stir for 24 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the dihydropyrrole product.

Heterocycle_Synthesis_Workflow start Start: this compound + Imine reagents Add Lewis Acid (e.g., Yb(OTf)₃) in Toluene start->reagents reaction Heat at 80 °C, 24h reagents->reaction workup Aqueous Workup (NaHCO₃, Brine) reaction->workup purification Column Chromatography workup->purification product Product: Dihydropyrrole Derivative purification->product

Caption: Workflow for dihydropyrrole synthesis.

Functional Group Interconversions

The cyano and sulfonamide moieties can be transformed into other valuable functional groups, further expanding the synthetic utility of this building block.

The reduction of the nitrile to a primary amine provides access to cyclopropylmethylamines, which are important intermediates in medicinal chemistry.[10][11][12]

Materials:

  • This compound (1.0 mmol, 160 mg)

  • Lithium aluminum hydride (LAH) (2.0 mmol, 76 mg)

  • Tetrahydrofuran (THF), anhydrous (15 mL)

  • Sodium sulfate decahydrate

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a suspension of LAH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water (76 µL), 15% aqueous NaOH (76 µL), and then water again (228 µL).

  • Stir the resulting granular precipitate at room temperature for 1 hour.

  • Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite.

  • Wash the filter cake with THF.

  • Concentrate the combined filtrate under reduced pressure to yield the crude aminomethylcyclopropyl methanesulfonamide. Further purification may be achieved by crystallization or chromatography.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Its unique combination of a strained, activated cyclopropane ring, a versatile cyano group, and a sulfonamide moiety opens the door to a wide array of synthetic transformations. The protocols outlined in this guide, based on established reactivity principles of analogous systems, provide a solid foundation for researchers to begin exploring the synthetic potential of this intriguing molecule. Further investigation into the reactivity and applications of this compound is highly encouraged and is expected to yield novel and efficient routes to complex molecular architectures relevant to the pharmaceutical and agrochemical industries.

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  • von Gunten, U., et al. (2024). Reactivity of Cyanobacteria Metabolites with Ozone: Multicompound Competition Kinetics. Environmental Science & Technology, 58(26), 11571-11580. [Link]

  • Kumar, A., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(1), 83. [Link]

  • Lei, A., et al. (2025). N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis of Amides, Esters, Thioesters, Phosphoramides, Phosphoesters, Glycosides, Sulfonamides, and Sulfonates. Chemistry – A European Journal, 31(33), e202501206. [Link]

  • von Gunten, U., et al. (2024). Reactivity of Cyanobacteria Metabolites with Ozone: Multicompound Competition Kinetics. Environmental Science & Technology, 58(26), 11571-11580. [Link]

  • Blacker, A. J., et al. (2025). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development, 29(4), 1435-1445. [Link]

  • Blacker, A. J., et al. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development, 28(9), 2419-2429. [Link]

  • Blacker, A. J., et al. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development, 28(9), 2419-2429. [Link]

  • Liu, X.-H., et al. (2011). 1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1940. [Link]

  • Niculescu, A. (2025). Highlights from the Special Issue Titled “Recent Advances in Organic Chemistry: Molecules Synthesis and Reactions”. International Journal of Molecular Sciences, 26(6), 3369. [Link]

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Application Notes and Protocols for 1-cyano-N-cyclopropylmethanesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-cyano-N-cyclopropylmethanesulfonamide is a synthetic compound that has garnered interest within the medicinal chemistry landscape. Its unique molecular architecture, featuring a reactive cyano group, a stable sulfonamide linker, and a strained cyclopropyl ring, presents a compelling scaffold for the development of novel therapeutic agents. The presence of the cyclopropane moiety is of particular significance, as this three-membered ring is known to confer metabolic stability and conformational rigidity, properties that are highly desirable in drug design. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the potential applications of this compound and providing robust protocols for its investigation.

Molecular Profile and Synthetic Considerations

The structural attributes of this compound contribute to its chemical reactivity and potential biological activity. The electron-withdrawing nature of the cyano group can influence the acidity of the sulfonamide proton and participate in various chemical transformations, making it a versatile synthetic handle. The sulfonamide group is a well-established pharmacophore known for its ability to form hydrogen bonds with biological targets.

Key Structural Features:

  • Cyclopropyl Ring: Confers metabolic resistance and conformational constraint.

  • Cyano Group: Acts as a potential hydrogen bond acceptor and a reactive center for further chemical modification.

  • Sulfonamide Moiety: A common feature in many marketed drugs, known for its hydrogen bonding capabilities and overall stability.

The synthesis of this compound can be achieved through various synthetic routes, often involving the reaction of cyclopropylamine with a cyanomethanesulfonyl chloride derivative. The specific reaction conditions can be optimized to achieve high yields and purity.

Potential Therapeutic Applications

Based on preliminary data and the known activities of structurally related compounds, this compound is a promising candidate for investigation in several therapeutic areas.

Antimicrobial Activity

Sulfonamide-containing compounds have a long history as antibacterial agents. The unique combination of the sulfonamide and a cyano group in this compound suggests potential for antimicrobial efficacy. In vitro studies on similar compounds have indicated that they can inhibit key metabolic pathways essential for bacterial growth[1]. The proposed mechanism may involve the inhibition of essential enzymes, such as dihydropteroate synthase, a pathway common to sulfonamide antibacterials.

Anti-inflammatory Effects

The compound has been investigated for its potential to modulate inflammatory pathways. It is suggested that it may reduce the production of pro-inflammatory cytokines and nitric oxide in macrophage cultures[1]. This positions it as a candidate for the development of treatments for inflammatory diseases. The mechanism could involve the inhibition of enzymes like cyclooxygenases (COX), which are involved in the inflammatory response[2].

Immunomodulatory and Antiviral Properties

There is evidence to suggest that this compound and related sulfonamides can act as immunomodulators by inducing the production of cytokines, which could enhance the immune response against viral pathogens[1]. This opens up avenues for its exploration as an antiviral agent.

Antidiabetic Potential

Analogous sulfonamide derivatives have shown potential in the management of diabetes by acting as insulin sensitizers and improving glucose metabolism[1]. This suggests that this compound could be investigated for similar properties.

Experimental Protocols

The following protocols are designed to be self-validating and provide a framework for investigating the biological activities of this compound.

Protocol 1: In Vitro Antibacterial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.

Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Prepare stock solution of This compound in DMSO serial_dilution Perform serial dilutions of the compound in a 96-well plate start->serial_dilution bacterial_culture Grow bacterial strains to mid-log phase in appropriate broth inoculation Inoculate each well with the bacterial suspension bacterial_culture->inoculation serial_dilution->inoculation incubation Incubate the plate at 37°C for 18-24 hours inoculation->incubation read_plate Read absorbance at 600 nm or visually inspect for turbidity incubation->read_plate determine_mic Determine the MIC as the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Bacterial Culture: Inoculate the test bacterial strains in MHB and incubate at 37°C until they reach the mid-logarithmic phase of growth. Adjust the culture to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of concentrations (e.g., from 100 µg/mL to 0.195 µg/mL).

  • Inoculation: Add 100 µL of the adjusted bacterial suspension to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. The absorbance can also be read at 600 nm to quantify bacterial growth.

Protocol 2: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol measures the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Signaling Pathway for LPS-induced NO Production

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces NO Nitric Oxide Production iNOS->NO Catalyzes Compound 1-cyano-N- cyclopropylmethanesulfonamide Compound->NFkB Inhibits? Compound->iNOS Inhibits?

Caption: Proposed inhibitory action on the LPS-induced nitric oxide pathway.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (cells with DMSO and LPS) and a negative control (cells with media only).

  • Nitrite Measurement: After incubation, collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Data Analysis: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance. Calculate the percentage of NO inhibition compared to the vehicle control.

Data Summary

The following table summarizes the potential biological activities and expected outcomes from the proposed assays.

Activity Assay Expected Metric Potential Outcome
AntimicrobialBroth MicrodilutionMIC (µg/mL)Low MIC values indicate potent antibacterial activity.
Anti-inflammatoryNitric Oxide InhibitionIC50 (µM)A low IC50 value suggests strong anti-inflammatory potential.
ImmunomodulatoryCytokine Release Assay% increase/decreaseModulation of cytokine levels in immune cells.
AntidiabeticInsulin Sensitization Assay% glucose uptakeIncreased glucose uptake in adipocytes or muscle cells.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry. Its unique structural features make it a valuable scaffold for the development of new drugs targeting a range of diseases. The protocols provided in this guide offer a starting point for researchers to explore the therapeutic promise of this compound. Further studies, including in vivo efficacy and safety assessments, will be crucial in advancing this compound through the drug discovery pipeline.

References

  • Xue, Y. L., Zhang, Y. G., & Liu, X. H. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(7), 3016-3018.
  • Xue, Y. L., & Liu, X. H. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-phenylcyclopropanecarboxamide. Asian Journal of Chemistry, 24(7), 3013-3015.

Sources

Application Notes and Protocols for the Functionalization of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of synthetic protocols for the chemical modification of 1-cyano-N-cyclopropylmethanesulfonamide, a scaffold of significant interest in medicinal chemistry. Recognizing the multifaceted nature of this molecule, we present detailed, field-proven methodologies for the selective functionalization at three key positions: the sulfonamide nitrogen, the cyclopropyl ring, and the cyano group. For each site, we elucidate the underlying chemical principles, provide step-by-step experimental protocols, and discuss the rationale behind the choice of reagents and reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to generate novel analogues of this compound for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

Introduction

The this compound core represents a confluence of three pharmacologically relevant functionalities. The sulfonamide moiety is a cornerstone in the design of a wide array of therapeutic agents.[1] The cyclopropyl group, a bioisostere for phenyl rings and other larger groups, often imparts metabolic stability and favorable conformational rigidity. Finally, the cyano group can participate in key binding interactions and serves as a versatile synthetic handle for further chemical elaboration. The strategic functionalization of this parent molecule opens avenues to a vast chemical space for the exploration of new biological activities. This guide is structured to provide autonomous, yet rigorously supported, protocols for the derivatization of this promising scaffold.

Part 1: Functionalization of the Sulfonamide Nitrogen

The acidic proton of the sulfonamide (pKa ≈ 10-11) is the most reactive site for initial functionalization. Deprotonation with a suitable base generates a nucleophilic sulfonamidate anion, which can readily react with various electrophiles.

N-Alkylation of the Sulfonamide

The introduction of alkyl groups at the sulfonamide nitrogen can significantly modulate the lipophilicity and steric profile of the molecule. A robust method for this transformation is the "borrowing hydrogen" approach, which utilizes alcohols as alkylating agents in the presence of a manganese catalyst, releasing only water as a byproduct.[2]

Protocol 1: Manganese-Catalyzed N-Alkylation with Alcohols

This protocol is adapted from the work of a team of researchers in 2019.[2]

  • Materials:

    • This compound (1.0 mmol)

    • Alcohol (e.g., benzyl alcohol) (1.0 mmol)

    • Mn(I) PNP pincer precatalyst (5 mol %)

    • K₂CO₃ (10 mol %)

    • Xylenes (to make a 1 M solution)

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the alcohol (1.0 mmol), the Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %).

    • Evacuate and backfill the tube with argon three times.

    • Add xylenes to achieve a 1 M concentration of the sulfonamide.

    • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 1: Summary of N-Alkylation Protocol

ParameterCondition
Reaction Type N-Alkylation (Borrowing Hydrogen)
Key Reagents Mn(I) PNP pincer precatalyst, K₂CO₃
Alkylating Agent Primary alcohols (e.g., benzylic)
Solvent Xylenes
Temperature 150 °C
Expected Outcome Mono-N-alkylated sulfonamide

Visualization 1: N-Alkylation Workflow

N_Alkylation sub 1-cyano-N-cyclopropyl- methanesulfonamide catalyst Mn(I) PNP Precatalyst K2CO3, Xylenes, 150 °C sub->catalyst alcohol R-CH2OH alcohol->catalyst product N-Alkyl-1-cyano-N-cyclopropyl- methanesulfonamide catalyst->product

Caption: Workflow for Manganese-Catalyzed N-Alkylation.

N-Arylation of the Sulfonamide

The Buchwald-Hartwig amination provides a powerful and general method for the formation of C-N bonds, enabling the N-arylation of sulfonamides with aryl halides or triflates.[3][4] This reaction is catalyzed by palladium complexes with specialized phosphine ligands.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

  • Materials:

    • This compound (1.0 mmol)

    • Aryl halide (e.g., 4-bromotoluene) (1.2 mmol)

    • Pd₂(dba)₃ (2.5 mol %)

    • XPhos (10 mol %)

    • K₃PO₄ (2.0 mmol)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • In a glovebox, combine this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd₂(dba)₃ (2.5 mol %), XPhos (10 mol %), and K₃PO₄ (2.0 mmol) in an oven-dried Schlenk tube.

    • Add anhydrous toluene (5 mL).

    • Seal the tube, remove it from the glovebox, and heat the mixture at 110 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through celite.

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution and purify the residue by flash chromatography.

N-Acylation of the Sulfonamide

N-Acylsulfonamides are valuable bioisosteres of carboxylic acids.[5] They can be readily prepared by reacting the sulfonamide with an acyl chloride or anhydride in the presence of a base or a Lewis acid catalyst.[5][6]

Protocol 3: N-Acylation with Acyl Chlorides

  • Materials:

    • This compound (1.0 mmol)

    • Acyl chloride (e.g., benzoyl chloride) (1.1 mmol)

    • Triethylamine (1.5 mmol)

    • Dichloromethane (DCM) (10 mL)

  • Procedure:

    • Dissolve this compound (1.0 mmol) in DCM (10 mL) in a round-bottom flask.

    • Add triethylamine (1.5 mmol) and stir the solution at room temperature for 10 minutes.

    • Slowly add the acyl chloride (1.1 mmol) to the reaction mixture.

    • Stir at room temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction with 1M HCl.

    • Separate the organic layer, wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by recrystallization or flash chromatography.

Part 2: C-H Functionalization of the Cyclopropyl Ring

Directing group-assisted C-H activation has emerged as a powerful strategy for the selective functionalization of otherwise inert C-H bonds. The sulfonamide group can act as an endogenous directing group to facilitate the palladium-catalyzed arylation of the cyclopropyl ring.[7][8]

Protocol 4: Sulfonamide-Directed C-H Arylation of the Cyclopropyl Ring

  • Materials:

    • This compound (0.5 mmol)

    • Aryl iodide (e.g., 4-iodotoluene) (1.5 mmol)

    • Pd(OAc)₂ (10 mol %)

    • Ag₂CO₃ (1.5 mmol)

    • Anhydrous 1,4-dioxane (5 mL)

  • Procedure:

    • To a sealed tube, add this compound (0.5 mmol), the aryl iodide (1.5 mmol), Pd(OAc)₂ (10 mol %), and Ag₂CO₃ (1.5 mmol).

    • Evacuate and backfill the tube with argon.

    • Add anhydrous 1,4-dioxane (5 mL).

    • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

    • Monitor the reaction for the formation of the desired product by LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by preparative HPLC or flash column chromatography to isolate the desired cis-substituted cyclopropyl derivative.

Visualization 2: C-H Functionalization Pathway

CH_Functionalization start 1-cyano-N-cyclopropyl- methanesulfonamide intermediate Palladacycle Intermediate (Sulfonamide Directed) start->intermediate C-H Activation product Arylated Product intermediate->product Reductive Elimination reagent Ar-I, Pd(OAc)2, Ag2CO3 reagent->intermediate

Caption: Directed C-H arylation of the cyclopropyl ring.

Part 3: Transformations of the Cyano Group

The cyano group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, primary amines, and tetrazoles.

Hydrolysis to a Carboxylic Acid

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[9][10] Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the sulfonamide moiety under strong basic conditions.

Protocol 5: Acid-Catalyzed Hydrolysis of the Nitrile

  • Materials:

    • This compound (1.0 mmol)

    • Concentrated HCl (5 mL)

    • Water (5 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), concentrated HCl (5 mL), and water (5 mL).

    • Heat the mixture to reflux and maintain for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is no longer visible.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • If a precipitate forms, collect the solid by vacuum filtration.

    • If no solid forms, extract the aqueous solution with ethyl acetate.

    • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

    • Purify by recrystallization if necessary.

Reduction to a Primary Amine

The reduction of the nitrile to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[11][12]

Protocol 6: Reduction of the Nitrile with LiAlH₄

  • Materials:

    • This compound (1.0 mmol)

    • Lithium aluminum hydride (LiAlH₄) (2.0 mmol)

    • Anhydrous tetrahydrofuran (THF) (20 mL)

    • 1M NaOH solution

    • Water

  • Procedure:

    • To a flame-dried, three-necked flask under an argon atmosphere, add LiAlH₄ (2.0 mmol) and anhydrous THF (10 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 1M NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting mixture vigorously for 30 minutes until a white precipitate forms.

    • Filter the solid and wash thoroughly with THF.

    • Concentrate the combined filtrate to obtain the crude primary amine, which can be purified by chromatography.

Conversion to a Tetrazole

The [3+2] cycloaddition of an azide source with the nitrile group is a common method for the synthesis of 5-substituted 1H-tetrazoles, which are often used as bioisosteres for carboxylic acids.[13][14]

Protocol 7: Synthesis of a Tetrazole via [3+2] Cycloaddition

  • Materials:

    • This compound (1.0 mmol)

    • Sodium azide (NaN₃) (1.2 mmol)

    • Pyridine hydrochloride (1.0 mmol)

    • Dimethylformamide (DMF) (5 mL)

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 mmol), NaN₃ (1.2 mmol), and pyridine hydrochloride (1.0 mmol).

    • Add DMF (5 mL) and heat the mixture to 100-120 °C.

    • Stir the reaction for 24-48 hours, monitoring its progress by TLC.

    • After completion, cool the reaction to room temperature and pour it into a mixture of ice and concentrated HCl.

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the tetrazole derivative.

Table 2: Summary of Cyano Group Transformations

TransformationKey ReagentsProduct Functional Group
Hydrolysis Conc. HCl, H₂OCarboxylic Acid
Reduction LiAlH₄Primary Amine
Cycloaddition NaN₃, Pyridine·HClTetrazole

Visualization 3: Cyano Group Derivatization Pathways

Cyano_Transformations start 1-cyano-N-cyclopropyl- methanesulfonamide acid Carboxylic Acid Derivative start->acid Hydrolysis (H3O+) amine Primary Amine Derivative start->amine Reduction (LiAlH4) tetrazole Tetrazole Derivative start->tetrazole Cycloaddition (NaN3)

Caption: Synthetic routes for modifying the cyano group.

Conclusion

The protocols detailed in this application note provide a robust toolkit for the synthetic exploration of the this compound scaffold. By targeting the sulfonamide nitrogen, the cyclopropyl C-H bonds, and the cyano group, researchers can systematically generate a diverse library of analogues. These methodologies, grounded in established chemical principles, are designed to be both reliable and adaptable, thereby empowering the scientific community in their quest for novel and improved therapeutic agents.

References

  • Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications. [Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]

  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • Cu(OTf)2-mediated acylation and direct N-transacylation of sulfonamides. Journal of Sulfur Chemistry. [Link]

  • Video: Preparation of Amines: Reduction of Amides and Nitriles. JoVE. [Link]

  • Ferric Chloride-Mediated Transacylation of N-Acylsulfonamides. ACS Publications. [Link]

  • N-Acylation of Sulfonamides in CH 2 Cl 2 or Solvent-free Condition. ResearchGate. [Link]

  • reduction of nitriles. Chemguide. [Link]

  • Ch20: Reduction of Nitriles using LiAlH4 to amines. University of Calgary. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PubMed Central. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • N-Acylation of sulfonamides with carboxylic acid chloride in solvent or solvent-free conditions. ResearchGate. [Link]

  • 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. ResearchGate. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Cascade C-H Activation/Annulation of Sulfoxonium Ylides with Vinyl Cyclopropanes. PubMed. [Link]

  • The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry. [Link]

  • Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]

  • The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. PubMed. [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Semantic Scholar. [Link]

  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride1. ACS Publications. [Link]

  • N‐Arylation via Buchwald–Hartwig reaction and their stereoselectivity in chemical glycosylations. ResearchGate. [Link]

  • Palladium-Catalyzed N-Arylation of Cyclopropylamines. PubMed. [Link]

  • Palladium-Catalyzed N -Arylation of Cyclopropylamines. ResearchGate. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PubMed Central. [Link]

  • Palladium-Catalyzed Monoarylation of Cyclopropylamine. PubMed Central. [Link]

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Application Notes and Protocols for 1-cyano-N-cyclopropylmethanesulfonamide as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of 1-cyano-N-cyclopropylmethanesulfonamide as a potential enzyme inhibitor. This guide delves into the compound's mechanism of action, with a primary focus on its activity against ketol-acid reductoisomerase (KARI), a key enzyme in bacterial metabolic pathways. Additionally, it explores other reported biological activities, including its potential as an antiviral, anti-diabetic, and anti-inflammatory agent. Detailed, field-proven protocols for in vitro enzyme inhibition assays and cell-based functional screens are provided to enable robust evaluation of this compound.

Introduction: A Multifaceted Inhibitor Candidate

This compound is a synthetic compound featuring a unique combination of a sulfonamide core, a strained cyclopropane ring, and an electron-withdrawing cyano group.[1] This distinct molecular architecture makes it a person of interest in medicinal chemistry and agrochemical research.[1] The sulfonamide group offers stability and versatile hydrogen-bonding capabilities, which are advantageous in drug design, while the cyclopropane ring can confer metabolic resistance.[1]

While research is ongoing, preliminary studies have identified this compound and structurally related compounds as inhibitors of ketol-acid reductoisomerase (KARI), an essential enzyme in the biosynthesis of branched-chain amino acids in bacteria and plants.[2][3][4] This makes it a potential candidate for the development of novel antibacterial agents. Furthermore, this compound has been investigated for a broader range of biological activities, including immunomodulatory effects that could be harnessed for antiviral therapies, as well as potential applications in managing diabetes and inflammation.[1]

This guide will provide the necessary protocols to investigate the inhibitory potential of this compound against its primary target, KARI, and to explore its effects in a cellular context.

Mechanism of Action and Biological Activities

Primary Target: Ketol-Acid Reductoisomerase (KARI) Inhibition

The principal characterized mechanism of action for cyclopropane-containing compounds with a cyano group is the inhibition of ketol-acid reductoisomerase (KARI).[2][3][4] KARI is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. This pathway is essential for bacteria but absent in mammals, making KARI an attractive target for the development of new antibiotics.

The proposed inhibitory action is rooted in the structural features of the compound. The cyclopropane ring, in conjunction with the cyano group, likely facilitates binding to the active site of the KARI enzyme. The inhibition can be time-dependent, suggesting a strong and slow binding to the enzyme.[2][3]

KARI_Pathway Acetolactate α-Acetolactate KARI KARI (Ketol-Acid Reductoisomerase) Acetolactate->KARI Substrate Inhibitor 1-cyano-N- cyclopropylmethanesulfonamide Inhibitor->KARI Inhibition Dihydroxy_acid α,β-Dihydroxyisovalerate KARI->Dihydroxy_acid Product Amino_Acids Valine, Leucine, Isoleucine Biosynthesis Dihydroxy_acid->Amino_Acids

Caption: Inhibition of the KARI enzyme by this compound blocks the biosynthesis of essential branched-chain amino acids in bacteria.

Other Potential Biological Activities

Beyond its effects on KARI, this compound has been noted for other potential therapeutic applications:

  • Antiviral and Immunomodulatory Effects: The compound has shown potential as an immunomodulator, capable of inducing cytokine biosynthesis, which could enhance the immune response against viral pathogens.[1]

  • Anti-diabetic Properties: Related sulfonamide derivatives have been investigated as insulin sensitizers, suggesting a potential role in the treatment or prophylaxis of diabetes by improving insulin resistance.[1]

  • Anti-inflammatory Activity: The compound has been explored for its anti-inflammatory properties, which may be linked to its immunomodulatory capabilities.[1]

Experimental Protocols

Protocol 1: In Vitro KARI Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to determine the inhibitory activity of this compound against E. coli KARI. The assay monitors the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.

Materials:

  • Recombinant E. coli KARI enzyme

  • This compound

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • (R,S)-2-acetolactate (substrate)

  • Magnesium Chloride (MgCl₂)

  • Tricine buffer (pH 7.5)

  • DMSO (Dimethyl sulfoxide)

  • 96-well UV-transparent microplates

  • Spectrophotometric microplate reader capable of reading absorbance at 340 nm

Experimental Workflow:

KARI_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Inhibitor Prepare Inhibitor Dilutions in DMSO Add_Components Add Buffer, MgCl2, NADPH, KARI, and Inhibitor to wells Prep_Inhibitor->Add_Components Prep_Reagents Prepare Assay Buffer, Enzyme, Substrate, and NADPH solutions Prep_Reagents->Add_Components Pre_incubate Pre-incubate for 10 min at 25°C Add_Components->Pre_incubate Initiate_Rxn Initiate reaction by adding Acetolactate Pre_incubate->Initiate_Rxn Measure_Abs Measure Absorbance at 340 nm every 30 seconds for 15 min Initiate_Rxn->Measure_Abs Calc_Rates Calculate initial reaction velocities (V₀) Measure_Abs->Calc_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rates->Plot_Data Calc_IC50 Determine IC50 value Plot_Data->Calc_IC50

Caption: Workflow for the in vitro KARI enzyme inhibition assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tricine, pH 7.5, containing 10 mM MgCl₂.

    • KARI Enzyme Solution: Prepare a working solution of KARI in assay buffer to a final concentration of 10 nM.

    • NADPH Solution: Prepare a 10 mM stock solution of NADPH in assay buffer.

    • Substrate Solution: Prepare a 100 mM stock solution of (R,S)-2-acetolactate in assay buffer.

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • 50 µL of Assay Buffer

      • 10 µL of NADPH solution (final concentration 1 mM)

      • 10 µL of KARI enzyme solution (final concentration 1 nM)

      • 1 µL of inhibitor dilution in DMSO (or DMSO for control wells).

    • Mix gently and pre-incubate the plate at 25°C for 10 minutes. This pre-incubation is crucial as the inhibition may be time-dependent.[2]

    • Initiate the reaction by adding 20 µL of the acetolactate substrate solution (final concentration 10 mM).

    • Immediately place the plate in the microplate reader and begin kinetic measurements. Record the absorbance at 340 nm every 30 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Results:

The compound is expected to exhibit a dose-dependent inhibition of KARI activity. The potency can be quantified by the IC₅₀ value.

ParameterExpected Value Range
IC₅₀ 10 µM - 200 µM

Note: The provided IC₅₀ range is an estimate based on the "weak activity" reported for a related compound.[2] Actual values must be determined experimentally.

Protocol 2: Cell-Based Assay for Immunomodulatory Activity

This protocol describes a method to evaluate the potential of this compound to modulate the production of cytokines in a human peripheral blood mononuclear cell (PBMC) model.

Materials:

  • This compound

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Lipopolysaccharide (LPS) (as a stimulant)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

Step-by-Step Procedure:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.

    • Count the cells and adjust the density to 1 x 10⁶ cells/mL.

  • Cell Treatment:

    • Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add 50 µL of the inhibitor dilutions to the respective wells (final concentrations ranging from 1 µM to 100 µM).

    • Add 50 µL of LPS solution (final concentration 100 ng/mL) to stimulate cytokine production. Include unstimulated control wells.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes.

    • Carefully collect the supernatant from each well.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean cytokine concentrations for each treatment group.

    • Compare the cytokine levels in the inhibitor-treated groups to the LPS-stimulated control group to determine if the compound enhances or suppresses cytokine production.

Troubleshooting and Scientific Justification

  • Low KARI Activity: Ensure the recombinant KARI enzyme is active and has been stored correctly. Verify the concentrations of NADPH and the substrate. The presence of Mg²⁺ is essential for KARI activity.

  • Inhibitor Precipitation: this compound may have limited aqueous solubility. Ensure the final DMSO concentration in the KARI assay is low (typically ≤1%) to prevent precipitation.

  • High Variability in Cell-Based Assays: PBMC responses can vary between donors. Use PBMCs from multiple donors to ensure the observed effects are consistent. Include appropriate positive (LPS only) and negative (unstimulated) controls.

Conclusion

This compound presents a compelling profile as a potential enzyme inhibitor with diverse biological activities. Its inhibitory action against bacterial KARI positions it as a candidate for further investigation in the development of novel antibiotics. The protocols detailed in this guide provide a robust framework for researchers to quantitatively assess its inhibitory potency and explore its broader immunomodulatory effects. Careful execution of these experiments will be critical in elucidating the full therapeutic potential of this promising compound.

References

  • Benchchem. (n.d.). This compound | 1249212-61-0.
  • Xue, Y.-L., Zhang, Y.-G., & Liu, X.-H. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamide. Asian Journal of Chemistry, 24(7), 3016-3018.
  • Xue, Y.-L., & Liu, X.-H. (n.d.). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-phenylcyclopropanecarboxamide.
  • ResearchGate. (n.d.). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides.
  • Asian Journal of Chemistry. (2012). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide.

Sources

Application Notes & Protocols: A Step-by-Step Guide for Efficacy Testing of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for evaluating the therapeutic efficacy of the novel compound, 1-cyano-N-cyclopropylmethanesulfonamide. While preliminary research points towards its potential as an antimicrobial and immunomodulatory agent, its efficacy in oncology remains unexplored[1]. This guide is designed for researchers, scientists, and drug development professionals, offering a logical, phased approach to systematically characterize the compound's anti-cancer potential, from initial in vitro screening to in vivo tumor model validation. The protocols herein are structured to ensure scientific rigor, data reproducibility, and a clear rationale for each experimental step, grounding the investigation in established methodologies of preclinical drug discovery[2][3][4].

Introduction: Rationale for Oncological Investigation

This compound is a sulfonamide derivative with a unique chemical structure, including a strained cyclopropane ring and an electron-withdrawing cyano group, suggesting potential for diverse biological interactions[1]. The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs, including some with anti-cancer activity. Furthermore, its noted immunomodulatory properties, such as influencing cytokine production, present a compelling rationale for its investigation in immuno-oncology[1][3]. This guide outlines a systematic, four-phase approach to rigorously assess its potential as a cancer therapeutic.

The Efficacy Testing Workflow: A Phased Approach

The journey from a compound of interest to a validated preclinical candidate requires a structured progression of experiments. Each phase is designed to answer critical questions about the compound's activity, mechanism, and in vivo relevance, with decision gates determining progression to the next, more resource-intensive stage.

Efficacy_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Mechanistic Deep Dive cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Data Synthesis & Decision P1_Viability Cell Viability Screening (Broad Cancer Panel) P1_Target Target Engagement Assay (CETSA) P1_Viability->P1_Target If cytotoxic P2_MoA Mechanism of Action Assays (Apoptosis, Cell Cycle) P1_Target->P2_MoA Confirmed Target Engagement & Potent Cytotoxicity (IC50 < 10µM) P2_Function Functional Assays (Migration, Invasion) P2_MoA->P2_Function P3_ADME ADME & Pharmacokinetics (PK Studies) P2_Function->P3_ADME Significant Anti-Tumor Phenotype P3_Xenograft Xenograft Tumor Models (Efficacy Studies) P3_ADME->P3_Xenograft Favorable PK profile P4_Analysis Comprehensive Data Analysis & Go/No-Go Decision P3_Xenograft->P4_Analysis Tumor Growth Inhibition

Figure 1: A phased workflow for the efficacy testing of this compound.

Phase 1: Core In Vitro Profiling & Target Identification

The initial phase aims to answer the most fundamental question: does this compound exhibit anti-proliferative activity against cancer cells?

Cell Viability Screening

The first step is to assess the compound's cytotoxicity across a diverse panel of human cancer cell lines. This provides an initial spectrum of activity and identifies potentially sensitive cancer types[2][5][6].

Protocol 1: MTT/XTT Cell Viability Assay

This protocol utilizes tetrazolium salt reduction to measure the metabolic activity of living cells, which is proportional to the number of viable cells[7][8][9]. The XTT assay is often preferred as it produces a water-soluble formazan product, eliminating a solubilization step and streamlining the protocol[7][10].

Materials:

  • This compound (solubilized in DMSO)

  • Selected human cancer cell lines (e.g., from NCI-60 panel)

  • Complete culture medium

  • 96-well microplates

  • XTT reagent and electron-coupling solution[7][10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of the compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).

  • XTT Reagent Addition: Prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent immediately before use. Add 50 µL of this solution to each well[7].

  • Incubation with XTT: Incubate the plate for 2-4 hours at 37°C[7]. The duration may need optimization based on the cell type's metabolic rate.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance[7][10].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Cell LineCancer TypeIC50 (µM) of this compound
A549Lung Cancer> 100
MDA-MB-231Breast Cancer8.7
HCT116Colon Cancer5.2
U87 MGGlioblastoma12.4
PC-3Prostate Cancer> 100

Table 1: Hypothetical results from a primary cell viability screen.

Target Engagement Assay

A critical step in modern drug discovery is confirming that a compound physically interacts with its intended molecular target within the complex environment of a living cell[11]. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose. It is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature[11][12][13].

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: This assay will help determine if the observed cytotoxicity is due to the compound binding to a specific protein target. It can be performed in an unbiased, proteomics-wide fashion (using mass spectrometry) to discover novel targets or in a targeted manner (using Western blot) if a hypothesized target exists[14][15].

Materials:

  • Cancer cell line showing sensitivity to the compound (e.g., HCT116)

  • This compound

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting equipment or Mass Spectrometer

Procedure:

  • Treatment: Treat intact cells with the compound at a concentration known to be effective (e.g., 5-10 times the IC50) and a vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature[11][13].

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification: Collect the supernatant and quantify the amount of the specific target protein remaining in the soluble fraction using Western blot or quantify thousands of proteins using mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein against the temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement[11].

CETSA_Workflow A Treat cells with Compound or Vehicle B Aliquot and heat across a temperature gradient A->B C Lyse cells and centrifuge to separate soluble proteins B->C D Quantify soluble protein (Western Blot or Mass Spec) C->D E Plot Protein Abundance vs. Temperature D->E F Observe thermal shift, confirming target engagement E->F

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 2: Mechanistic In Vitro Assays

If Phase 1 demonstrates potent and specific activity, Phase 2 aims to elucidate the biological consequences of target engagement. These assays explore the specific cellular pathways affected by the compound[2][5].

  • Apoptosis Assays: To determine if the compound induces programmed cell death, techniques like Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.

  • Cell Cycle Analysis: Flow cytometry analysis of DNA content (e.g., using propidium iodide) can reveal if the compound causes arrest at a specific phase of the cell cycle.

  • Migration and Invasion Assays: The scratch assay or transwell migration/invasion assays can assess the compound's effect on cancer cell motility and metastatic potential[16].

Phase 3: Preclinical In Vivo Efficacy Assessment

Positive results from in vitro studies provide the justification for advancing to more complex and resource-intensive in vivo models. This phase evaluates the compound's behavior and efficacy in a whole-organism context[17][18].

ADME and Pharmacokinetic (PK) Studies

Before testing for efficacy in animal models, it is crucial to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties[19][20][21][22]. These studies determine if the drug can reach the tumor in sufficient concentrations and for a sufficient duration to have a therapeutic effect[23][24][25][26]. Key parameters to measure include bioavailability, plasma half-life, clearance, and volume of distribution[25].

Xenograft Tumor Models

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating drug efficacy[17][27].

Protocol 3: Cell Line-Derived Xenograft (CDX) Efficacy Study

Rationale: This study will assess the ability of this compound to inhibit tumor growth in vivo.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or Athymic Nude)

  • Cancer cell line highly sensitive to the compound in vitro (e.g., HCT116)

  • Matrigel (or similar basement membrane matrix)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

  • Standard animal care facilities and ethical protocols

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. This is a critical step to reduce bias[28].

  • Treatment Administration: Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) based on PK data. The control group receives the vehicle. Dosing should occur on a regular schedule (e.g., daily, twice daily).

  • Monitoring: Measure tumor volume with calipers (Volume = (Length x Width²)/2) and body weight 2-3 times per week. Monitor for any signs of toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Euthanize the animals, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for biomarkers of target engagement).

  • Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

Advanced Models: If the CDX model shows promise, further studies can be conducted using Patient-Derived Xenograft (PDX) models. PDX models, created by implanting fresh tumor tissue from patients into mice, better preserve the heterogeneity and clinical behavior of human cancers[29].

Data Analysis and Statistical Integrity

Rigorous statistical analysis is paramount for the reliable interpretation of preclinical data[28][30][31].

  • For in vitro IC50 determination, use non-linear regression analysis.

  • For comparing two groups (e.g., in vivo study), an independent samples t-test is appropriate.

  • For comparing multiple groups, Analysis of Variance (ANOVA) followed by post-hoc tests should be used[30][31].

  • P-values less than 0.05 are typically considered statistically significant[32]. The statistical plan should be defined before the study begins to avoid "p-hacking"[31].

Conclusion

This application guide provides a robust, multi-phased framework for the systematic evaluation of this compound's anti-cancer efficacy. By progressing from broad in vitro screening to targeted mechanistic studies and finally to in vivo validation, researchers can build a comprehensive data package. This logical progression ensures that resources are used efficiently and that decisions to advance the compound are based on a solid foundation of scientific evidence, ultimately increasing the probability of successful clinical translation.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

  • Statistical Considerations for Preclinical Studies. PubMed Central. Available at: [Link]

  • What Is ADME? – Drug Discovery Basics. Technology Networks. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist. Available at: [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. Available at: [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. Available at: [Link]

  • What Is an ADME Study?. BioPharma Services. Available at: [Link]

  • Importance of ADME and Toxicology Studies in Drug Discovery. Vivotec. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • MTT assay. Wikipedia. Available at: [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs. Available at: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

  • In Vitro Assays-BioDuro. BioDuro-Sundia. Available at: [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]

  • In Vitro Translational Models for Oncology & Immuno-Oncology. Eurofins Discovery. Available at: [Link]

  • Small-molecule pharmacokinetic: Significance and symbolism. ScienceDirect. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Statistical Considerations for Preclinical Studies. ResearchGate. Available at: [Link]

  • Statistical considerations for preclinical studies. PubMed. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • The Key To Robust Translational Results In Preclinical Data Analysis. IKOSA. Available at: [Link]

  • Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. NIH. Available at: [Link]

  • Small molecule inhibitors as adjuvants in cancer immunotherapy: enhancing efficacy and overcoming resistance. PubMed Central. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • Expert Systematic Review & Meta-Analysis of Pre-clinical Studies. CliEvi. Available at: [Link]

  • Pharmacokinetics and its role in small molecule drug discovery research. PubMed. Available at: [Link]

  • Small molecule inhibitors as emerging cancer therapeutics. OAText. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

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Application Note: High-Throughput and Verified Analytical Methods for the Quantification of 1-cyano-N-cyclopropylmethanesulfonamide in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical methodologies for the accurate and precise quantification of 1-cyano-N-cyclopropylmethanesulfonamide, a novel sulfonamide derivative. Recognizing the critical need for robust analytical oversight in drug development, this document outlines two primary, validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and confirmatory analysis. The protocols herein are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals engaged in the pharmaceutical analysis of emerging sulfonamide-based compounds.

Introduction: The Analytical Imperative for Novel Sulfonamides

This compound represents a new frontier in the extensive class of sulfonamide compounds.[4][5][6] The introduction of a cyano group and a cyclopropyl moiety to the methanesulfonamide core suggests unique pharmacological properties and, consequently, unique analytical challenges. Accurate quantification is paramount for pharmacokinetic studies, formulation development, stability testing, and regulatory compliance. The analytical methods presented are developed to ensure specificity, linearity, accuracy, and precision, thereby guaranteeing data integrity throughout the drug development lifecycle.

The choice of analytical methodology is contingent on the specific requirements of the analysis. For routine quality control and content uniformity, a robust and cost-effective HPLC-UV method is often sufficient.[7][8] However, for bioanalytical studies, impurity profiling, or when low detection limits are required, the superior sensitivity and selectivity of LC-MS/MS are indispensable.[5][9][10] This application note provides comprehensive protocols for both approaches.

Sample Preparation: Foundational for Accurate Analysis

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering components.[11][12] The choice of method depends on the complexity of the matrix (e.g., bulk drug substance, formulated product, biological fluid).

Solid-Phase Extraction (SPE) for Complex Matrices

For complex sample matrices such as plasma or tissue homogenates, Solid-Phase Extraction (SPE) is recommended for its high recovery and clean extracts.[5][12]

Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Dilute the sample (e.g., 1 mL of plasma) with 1 mL of 0.1% formic acid in water and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the target analyte with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase for LC analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid Formulations

For the analysis of solid dosage forms, a modified QuEChERS approach provides a rapid and efficient extraction.[9][13]

Protocol: QuEChERS for Solid Dosage Forms

  • Sample Homogenization: Weigh and finely crush a representative sample of the solid dosage form.

  • Extraction: Transfer an accurately weighed portion of the powdered sample (equivalent to approximately 1 mg of the active pharmaceutical ingredient) into a 50 mL centrifuge tube. Add 10 mL of acetonitrile and vortex vigorously for 1 minute.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a dispersive SPE tube containing C18 and PSA (primary secondary amine) sorbents. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC or LC-MS/MS analysis.

Analytical Methodologies

HPLC-UV Method for Routine Quantification

This method is suitable for the determination of this compound in drug substances and finished products where the concentration of the analyte is relatively high.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection 245 nm (based on predicted chromophore)

Protocol: HPLC-UV Analysis

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Prepare the sample as described in Section 2.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

LC-MS/MS Method for High-Sensitivity Analysis

This method is ideal for the trace-level quantification of this compound in complex matrices such as biological fluids.[9][10]

Instrumentation and Conditions:

ParameterSetting
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-3 min: 10-90% B3-4 min: 90% B4-4.1 min: 90-10% B4.1-5 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion > Product Ion 1 (Quantifier)Precursor Ion > Product Ion 2 (Qualifier)

Note: The specific MRM transitions will need to be determined by direct infusion of a standard solution of this compound into the mass spectrometer.

Protocol: LC-MS/MS Analysis

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). Prepare a series of calibration standards and quality control (QC) samples by spiking the appropriate blank matrix with the stock solution to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation: Prepare the samples as described in Section 2.

  • Analysis: Inject the standards, QCs, and samples onto the LC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Method Validation

All analytical methods must be validated to ensure they are suitable for their intended purpose.[11][14][15] The validation should be conducted in accordance with ICH Q2(R1) guidelines and should include the following parameters:[1][2][3]

Validation ParameterHPLC-UVLC-MS/MS
Specificity Assess peak purity using a photodiode array detector.Analyze blank matrix samples for interferences at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations over the desired range.Analyze a minimum of six concentrations over the desired range.
Range The range should cover 80-120% of the expected sample concentration.The range should be appropriate for the intended application (e.g., pharmacokinetic studies).
Accuracy Perform recovery studies by spiking a blank matrix with known amounts of the analyte at three concentration levels (low, medium, high).Perform recovery studies by spiking a blank matrix with known amounts of the analyte at three concentration levels (low, medium, high).
Precision Determine repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples at three concentration levels.Determine repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples at three concentration levels.
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1.Determined based on a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Determined based on a signal-to-noise ratio of 10:1.Determined based on a signal-to-noise ratio of 10:1.
Robustness Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).

Experimental Workflows

Sample_Preparation_Workflow cluster_spe Solid-Phase Extraction (SPE) cluster_quechers QuEChERS spe1 Condition Cartridge spe2 Load Sample spe1->spe2 spe3 Wash spe2->spe3 spe4 Elute spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 end_spe To LC Analysis spe5->end_spe q1 Homogenize Sample q2 Extract with Acetonitrile q1->q2 q3 Add Salts & Shake q2->q3 q4 Centrifuge q3->q4 q5 Dispersive SPE Cleanup q4->q5 q6 Filter q5->q6 end_quechers To LC Analysis q6->end_quechers start Sample start->spe1 start->q1

Caption: Sample Preparation Workflows for SPE and QuEChERS.

Analytical_Method_Workflow cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis hplc1 Prepare Standards & Samples hplc2 Inject into HPLC hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 hplc4 Quantify using Calibration Curve hplc3->hplc4 end_hplc Quantitative Result hplc4->end_hplc lcms1 Prepare Standards & Samples lcms2 Inject into LC-MS/MS lcms1->lcms2 lcms3 MS/MS Detection (MRM) lcms2->lcms3 lcms4 Quantify using Calibration Curve lcms3->lcms4 end_lcms Quantitative Result lcms4->end_lcms start Prepared Sample start->hplc1 start->lcms1

Caption: Analytical Workflows for HPLC-UV and LC-MS/MS.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of this compound in various pharmaceutical matrices. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for more demanding applications. Adherence to the outlined protocols and validation procedures will ensure the generation of accurate, reliable, and defensible analytical data, which is essential for the successful development and commercialization of new pharmaceutical products.

References

  • Review of Analytical Methods for Sulfonamides. (2020). Vertex AI Search.
  • Analytical Approaches for Sulphonamides Detection and Quantification: A Comprehensive Review. (n.d.). YMER.
  • Highlights from FDA's Analytical Test Method Valid
  • Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. (n.d.).
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • Cross-Validation of Analytical Methods for Sulfonamide Analysis: A Compar
  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
  • Quality Guidelines. (n.d.). ICH.
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA.
  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. (n.d.). MicroSolv.
  • FDA Releases Guidance on Analytical Procedures. (2024).
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
  • Analysis of sulfonamides in environmental water samples based on magnetic mixed hemimicelles solid-phase extraction coupled with HPLC-UV detection. (2013). PubMed.
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). Benchchem.
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test. (2025).
  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central.
  • Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. (2024). PMC - NIH.
  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. (n.d.). Agilent.
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent.

Sources

Application Notes and Protocols for the Development of Assays with 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 1-cyano-N-cyclopropylmethanesulfonamide

In the landscape of modern drug discovery, the identification and characterization of novel small molecule inhibitors are paramount. The compound this compound presents an intriguing chemical scaffold. While specific biological targets for this molecule are not yet extensively documented in publicly available literature, its structure, featuring a cyano group and a sulfonamide moiety, suggests potential interactions with specific classes of enzymes. The cyano group, in particular, is a known "warhead" in certain covalent inhibitors, often targeting the active site of cysteine proteases.

Cysteine proteases, such as caspases, cathepsins, and deubiquitinating enzymes (DUBs), play crucial roles in a myriad of physiological and pathological processes, including apoptosis, immune responses, and protein homeostasis.[1][2] Their dysregulation is implicated in diseases ranging from cancer and neurodegenerative disorders to infectious diseases.[1] Consequently, the development of potent and selective inhibitors for these enzymes is an area of intense research.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop biochemical and cell-based assays to investigate the potential inhibitory activity of this compound against cysteine proteases and DUBs. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols, and offer insights into data interpretation, thereby empowering you to thoroughly characterize this novel compound.

Biochemical Assays: Probing for Direct Enzyme Inhibition

The foundational step in characterizing a potential enzyme inhibitor is to perform direct biochemical assays.[3] These in vitro experiments utilize purified enzymes and synthetic substrates to quantify the compound's inhibitory potency and elucidate its mechanism of action.

Principle of Fluorogenic Biochemical Assays

Fluorogenic assays are a widely adopted method for monitoring enzyme activity due to their high sensitivity and continuous readout capabilities.[1][4] These assays employ synthetic peptide substrates conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC).[5] When the substrate is intact, the fluorescence of the fluorophore is quenched. Upon enzymatic cleavage of the peptide, the fluorophore is released, resulting in a quantifiable increase in fluorescence.[1] The rate of this increase is directly proportional to the enzyme's activity.

Experimental Workflow for Biochemical IC50 Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Assay Plate Loading Assay Plate Loading Compound Dilution->Assay Plate Loading Enzyme Preparation Enzyme Preparation Enzyme Preparation->Assay Plate Loading Substrate Preparation Substrate Preparation Reaction Initiation Reaction Initiation Substrate Preparation->Reaction Initiation Pre-incubation Pre-incubation Assay Plate Loading->Pre-incubation Add enzyme and inhibitor Pre-incubation->Reaction Initiation Add substrate Kinetic Reading Kinetic Reading Reaction Initiation->Kinetic Reading Data Plotting Data Plotting Kinetic Reading->Data Plotting IC50 Calculation IC50 Calculation Data Plotting->IC50 Calculation Data Interpretation Data Interpretation IC50 Calculation->Data Interpretation cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Cell Lysis Cell Lysis Compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Antibody Incubation Antibody Incubation Protein Transfer->Antibody Incubation Imaging Imaging Antibody Incubation->Imaging Band Densitometry Band Densitometry Imaging->Band Densitometry Data Normalization Data Normalization Band Densitometry->Data Normalization EC50 Calculation EC50 Calculation Data Normalization->EC50 Calculation

Caption: Workflow for a cell-based Western blot assay to assess target engagement.

Detailed Protocol: Assessing DUB Substrate Ubiquitination

1. Cell Culture and Treatment:

  • Culture a cell line known to express the target DUB and its substrate to approximately 80% confluency.

  • Treat the cells with a range of concentrations of this compound for a predetermined amount of time (e.g., 4-24 hours). Include a vehicle control (DMSO).

  • To observe changes in ubiquitination, it may be necessary to co-treat with a proteasome inhibitor (e.g., MG132) for the last few hours of the compound treatment to allow ubiquitinated substrates to accumulate.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and DUB inhibitors (e.g., NEM).

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Western Blotting:

  • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and then incubate with a primary antibody specific for the ubiquitinated form of the substrate or a total ubiquitin antibody.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip and re-probe the membrane with an antibody against the total substrate protein and a loading control (e.g., GAPDH or β-actin) for normalization.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the ubiquitinated substrate signal to the total substrate signal and the loading control.

  • Plot the normalized signal against the logarithm of the compound concentration to determine the cellular EC50.

Data Presentation and Interpretation

Table of Quantitative Data
Assay TypeParameterValue
Biochemical IC50
Ki
k_inact/K_I
Cell-Based EC50

Interpretation of Results:

A potent inhibitor will exhibit a low IC50 value in the biochemical assay. The mechanism of action studies will provide insight into how the compound interacts with the enzyme. A significant increase in substrate ubiquitination in the cell-based assay, with a low EC50 value, would indicate that the compound is cell-permeable and effectively engages its target in a cellular environment. Discrepancies between biochemical potency and cellular efficacy can point to issues with cell permeability, compound stability, or efflux by cellular transporters.

Conclusion

This application note provides a comprehensive guide for the initial characterization of this compound as a potential cysteine protease or deubiquitinating enzyme inhibitor. By following these detailed protocols, researchers can generate robust and reliable data to determine the compound's potency, mechanism of action, and cellular efficacy. These foundational assays are the first step in a thorough investigation that could uncover a novel and valuable tool for research and therapeutic development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cysteine Protease Inhibitor Assays.
  • Reaction Biology. (n.d.). Protease Assay Services.
  • Lee, B. H., & Lee, M. J. (2018). Assay Systems for Profiling Deubiquitinating Activity. Experimental & Molecular Medicine, 50(9), 1-11. Retrieved from [Link]

  • Amsbio. (n.d.). Deubiquitinating Enzyme (DUBs) Activity Assay Kits.
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One, 11(5), e0155502. Retrieved from [Link]

  • Reaction Biology. (n.d.). Deubiquitination Assay Services.
  • Peke, V., et al. (2023). Cellular Assays for Dynamic Quantification of Deubiquitinase Activity and Inhibition. ACS Chemical Biology, 18(12), 2735–2745. Retrieved from [Link]

  • Creative BioMart. (n.d.). Protein Deubiquitination Assay.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). Cysteine Protease Activity Assay Kit.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Jean, F., et al. (2011). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLOS One, 6(8), e23433. Retrieved from [Link]

  • Aranishi, K., et al. (2007). Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography. Journal of Health Science, 53(5), 557-563. Retrieved from [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery.

Sources

1-cyano-N-cyclopropylmethanesulfonamide in crop protection research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Cyprosulfamide in Crop Protection Research

A Note to the Researcher: The compound "1-cyano-N-cyclopropylmethanesulfonamide" as a distinct entity in crop protection research is not prominently documented in publicly available scientific literature. However, the structural elements and context strongly suggest a reference to Cyprosulfamide , a well-established herbicide safener. This guide, therefore, focuses on Cyprosulfamide, providing comprehensive application notes and protocols for its use in crop protection research, under the assumption that it is the compound of interest.

Part 1: Foundational Understanding of Cyprosulfamide

Chemical Identity and Properties

Cyprosulfamide, with the IUPAC name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide, is a key agrochemical developed to protect crops from herbicide injury.[1][2] It belongs to the sulfonamide class of chemicals and is specifically designed to be used in conjunction with certain herbicides.[3]

PropertyValue
IUPAC Name N-[4-(cyclopropylcarbamoyl)phenylsulfonyl]-2-methoxybenzamide
CAS Number 221667-31-8
Molecular Formula C₁₈H₁₈N₂O₅S
Molecular Weight 374.41 g/mol
Appearance White to crystalline powder
Solubility Low in water
Core Function: A Herbicide Safener

It is crucial to understand that Cyprosulfamide is not a herbicide itself. Instead, it acts as a safener, a compound that selectively protects a crop from the phytotoxic effects of a herbicide without compromising the herbicide's efficacy against target weeds.[1][4] This allows for the use of broader-spectrum herbicides in sensitive crops, enhancing weed management strategies.[2][3]

Part 2: Mechanism of Action - The Science of Safening

The efficacy of Cyprosulfamide lies in its ability to stimulate the innate defense mechanisms of the crop plant, specifically enhancing the metabolic detoxification of herbicides.[2][5] This process is a prime example of induced resistance, where the safener "primes" the crop to better tolerate chemical stress.

The Xenobiotic Detoxification Pathway

The primary mechanism involves the upregulation of key detoxification enzymes within the crop.[2][6] This can be conceptualized as a three-phase process:

  • Phase I: Modification: Cytochrome P450 monooxygenases (CYPs) introduce functional groups onto the herbicide molecule, making it more reactive and water-soluble.

  • Phase II: Conjugation: Glutathione S-transferases (GSTs) catalyze the conjugation of the modified herbicide with endogenous glutathione, further increasing its water solubility and reducing its toxicity.[6][7]

  • Phase III: Sequestration/Transport: The conjugated and detoxified herbicide is then transported and sequestered into vacuoles or apoplasts, effectively removing it from sites of metabolic activity.

Cyprosulfamide treatment leads to an increased expression of the genes encoding for these CYPs and GSTs, thereby accelerating the detoxification of the co-applied herbicide.[2][6]

Xenobiotic Detoxification Pathway Herbicide Herbicide PhaseI Phase I: Modification (Cytochrome P450s) Herbicide->PhaseI ModifiedHerbicide Modified Herbicide PhaseI->ModifiedHerbicide PhaseII Phase II: Conjugation (Glutathione S-transferases) ModifiedHerbicide->PhaseII ConjugatedHerbicide Detoxified Herbicide (Conjugate) PhaseII->ConjugatedHerbicide PhaseIII Phase III: Sequestration (Transporters) ConjugatedHerbicide->PhaseIII Vacuole Vacuole/ Apoplast PhaseIII->Vacuole Cyprosulfamide Cyprosulfamide GeneInduction Induces Gene Expression Cyprosulfamide->GeneInduction GeneInduction->PhaseI GeneInduction->PhaseII Experimental_Workflow cluster_protocol1 Protocol 1: Safening Efficacy cluster_protocol2 Protocol 2: Enzyme Induction P1_Start Plant Seedlings P1_Treat Apply Treatments (Control, Herbicide, Safener, Combo) P1_Start->P1_Treat P1_Incubate Incubate & Observe P1_Treat->P1_Incubate P2_Sample Collect Leaf Samples P1_Treat->P2_Sample Provides Samples P1_Data Collect Data (Phytotoxicity, Height, Biomass) P1_Incubate->P1_Data P1_Analyze Statistical Analysis P1_Data->P1_Analyze P2_Extract Protein Extraction P2_Sample->P2_Extract P2_Quantify Protein Quantification P2_Extract->P2_Quantify P2_Assay Enzyme Activity Assays (GST, CYP) P2_Quantify->P2_Assay P2_Analyze Compare Specific Activities P2_Assay->P2_Analyze

Caption: Workflow for evaluating Cyprosulfamide's efficacy and mechanism.

Part 4: Concluding Remarks for the Researcher

Cyprosulfamide represents a sophisticated approach to modern weed management, enabling the use of highly effective herbicides in sensitive, high-value crops like maize. [2][6]Understanding its mechanism of action not only allows for its optimal use but also opens avenues for the discovery of new safener molecules and more resilient crop varieties. The protocols outlined here provide a solid foundation for researchers to explore the multifaceted role of Cyprosulfamide in enhancing crop protection strategies.

References

  • EvitaChem. (n.d.). Buy Cyprosulfamide (EVT-1214086) | 221667-31-8.
  • LookChem. (2023, September 28). Chemical Name: Cyprosulfamide.
  • Giannakopoulos, G. (2020). The selectivity and metabolism of sulfonamide herbicide safeners in crops. Newcastle University eTheses.
  • Sun, L., Zhang, C., Xu, H., Su, W., Xue, F., Leng, Q., Niu, Y., Lu, C., & Wu, R. (2024). Efficacy and mechanism of cyprosulfamide in alleviating the phytotoxicity of clomazone residue on maize seedling. Frontiers in Plant Science, 15.
  • Chronopoulou, E., et al. (2017). The induction of glutathione S-transferases (GSTs) by safeners plays a crucial role in the phase II detoxification system. As cited in Sun et al., 2024.
  • Giannakopoulos, G., et al. (2020). Safening activity and metabolism of the safener cyprosulfamide in maize and wheat. Pest Management Science, 76(10), 3413-3422.
  • PubChem. (n.d.). Cyprosulfamide. National Institutes of Health.
  • ResearchGate. (n.d.). Chemical structure of the safener cyprosulfamide (CSA).

Sources

Synthetic Pathways to 1-Cyano-N-cyclopropylmethanesulfonamide Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 1-Cyano-N-cyclopropylmethanesulfonamide Scaffold

The confluence of a cyclopropyl ring, a sulfonamide linkage, and a nitrile group within a single molecular entity creates the this compound scaffold, a structure of significant interest in modern medicinal chemistry. The cyclopropyl group, a bioisostere for phenyl rings and other larger groups, often imparts metabolic stability, improved potency, and desirable conformational rigidity to drug candidates[1][2]. Sulfonamides are a cornerstone of therapeutic agents, renowned for their diverse biological activities[3]. The α-cyano group is a versatile functional handle and a key pharmacophore in numerous enzyme inhibitors. The combination of these three moieties presents a compelling synthetic target for the development of novel therapeutics.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this compound derivatives. We will explore two primary synthetic routes, with a focus on a modern and efficient direct C-H cyanation strategy. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility for researchers in drug discovery and development.

Primary Synthetic Route: Direct α-C-H Cyanation of N-Cyclopropylmethanesulfonamide

This state-of-the-art approach offers an elegant and efficient pathway to the target molecule, avoiding harsh conditions and multiple intermediate purifications. The strategy hinges on the in-situ generation of a sulfonyl imine from an N-fluoro precursor, which is then intercepted by a cyanide nucleophile.

Workflow Overview

Direct C-H Cyanation Workflow start Methanesulfonyl Chloride + Cyclopropylamine precursor N-Cyclopropylmethanesulfonamide start->precursor   Sulfonamide   Formation n_fluoro N-Fluoro-N-cyclopropyl- methanesulfonamide precursor->n_fluoro   N-Fluorination    target 1-Cyano-N-cyclopropyl- methanesulfonamide n_fluoro->target   α-C-H Cyanation   

Caption: Overall workflow for the direct C-H cyanation route.

Part 1: Synthesis of N-Cyclopropylmethanesulfonamide

The synthesis of the starting material, N-cyclopropylmethanesulfonamide, is a foundational step. This is typically achieved through the reaction of methanesulfonyl chloride with cyclopropylamine in the presence of a base to neutralize the HCl byproduct.

Protocol 1: Preparation of N-Cyclopropylmethanesulfonamide

  • Reagents and Materials:

    • Cyclopropylamine

    • Methanesulfonyl chloride

    • Triethylamine (or another suitable base like pyridine)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • 1 M Hydrochloric acid

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • To a solution of cyclopropylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) in a round-bottom flask, cooled to 0 °C in an ice bath, add methanesulfonyl chloride (1.1 eq.) dropwise via a dropping funnel.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with 1 M HCl.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclopropylmethanesulfonamide.

    • The product can be purified by recrystallization or column chromatography if necessary.

Causality: The use of a base like triethylamine is crucial to scavenge the hydrochloric acid generated during the reaction, preventing the protonation and deactivation of the cyclopropylamine nucleophile. The reaction is performed at a low temperature initially to control the exothermic reaction between the highly reactive sulfonyl chloride and the amine.

ParameterValue/Condition
Stoichiometry Cyclopropylamine (1.0 eq.), Methanesulfonyl chloride (1.1 eq.), Triethylamine (1.2 eq.)
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 2.5 - 4.5 hours
Work-up Acid/Base wash
Purification Recrystallization or Column Chromatography
Part 2: N-Fluorination of N-Cyclopropylmethanesulfonamide

The key to the direct cyanation is the conversion of the sulfonamide into an N-fluoro derivative. This activates the α-protons for elimination. Selectfluor® is a common and effective electrophilic fluorinating agent for this purpose[4][5].

Protocol 2: N-Fluorination using Selectfluor®

  • Reagents and Materials:

    • N-Cyclopropylmethanesulfonamide

    • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

    • Acetonitrile (MeCN) or other suitable polar aprotic solvent

    • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere.

  • Procedure:

    • Dissolve N-cyclopropylmethanesulfonamide (1.0 eq.) in acetonitrile in a round-bottom flask under an inert atmosphere.

    • Add Selectfluor® (1.1-1.5 eq.) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the byproducts from Selectfluor®.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude N-fluoro-N-cyclopropylmethanesulfonamide is often used in the next step without further purification.

Causality: Selectfluor® provides an electrophilic fluorine source that reacts with the nucleophilic nitrogen of the sulfonamide. The reaction is typically performed in a polar aprotic solvent like acetonitrile to ensure the solubility of both the sulfonamide and the fluorinating agent.

ParameterValue/Condition
Stoichiometry N-Cyclopropylmethanesulfonamide (1.0 eq.), Selectfluor® (1.1-1.5 eq.)
Solvent Acetonitrile (MeCN)
Temperature Room Temperature
Reaction Time 12 - 24 hours
Work-up Aqueous wash
Purification Often used crude in the subsequent step
Part 3: Direct α-C-H Cyanation

This is the pivotal step where the cyano group is introduced. The N-fluoro sulfonamide, upon treatment with a base, undergoes elimination of HF to form a transient sulfonyl imine, which is immediately trapped by a cyanide source like trimethylsilyl cyanide (TMSCN)[3][4][6][7].

Protocol 3: Base-Mediated α-C-H Cyanation

  • Reagents and Materials:

    • N-Fluoro-N-cyclopropylmethanesulfonamide

    • Trimethylsilyl cyanide (TMSCN)

    • Triethylamine (Et₃N) or another suitable non-nucleophilic base

    • Toluene or Acetonitrile (MeCN)

    • Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (Argon or Nitrogen).

  • Procedure:

    • To a Schlenk flask containing a solution of N-fluoro-N-cyclopropylmethanesulfonamide (1.0 eq.) in toluene, add triethylamine (1.5 eq.) under an inert atmosphere.

    • Add trimethylsilyl cyanide (1.5-2.5 eq.) to the mixture.

    • Stir the reaction mixture at 40-80 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Causality and Mechanism: The base (Et₃N) facilitates the elimination of HF from the N-fluoro sulfonamide, generating a highly reactive sulfonyl imine intermediate. TMSCN serves as a nucleophilic cyanide source that attacks the electrophilic carbon of the imine. The reaction temperature is elevated to promote the elimination and subsequent nucleophilic addition.

Cyanation Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanide Attack start_mat N-Fluoro-N-cyclopropyl- methanesulfonamide imine Sulfonyl Imine (Intermediate) start_mat->imine - HF base Et₃N hf_et3n Et₃N·HF imine_2 Sulfonyl Imine imine->imine_2 Intermediate Transfer product 1-Cyano-N-cyclopropyl- methanesulfonamide imine_2->product tmscn TMSCN tmscn->product Nucleophilic Attack

Caption: Mechanism of the base-mediated C-H cyanation.

ParameterValue/Condition
Stoichiometry N-Fluoro sulfonamide (1.0 eq.), TMSCN (1.5-2.5 eq.), Et₃N (1.5 eq.)
Solvent Toluene or Acetonitrile
Temperature 40 - 80 °C
Reaction Time 12 - 24 hours
Work-up Aqueous quench and extraction
Purification Flash Column Chromatography

Alternative Synthetic Route: Cyanation of an α-Chloro-N-cyclopropylmethanesulfonamide

An alternative, more classical approach involves the synthesis of an α-chloro intermediate followed by a nucleophilic substitution with a cyanide salt.

Workflow Overview

Alternative Route Workflow start N-Cyclopropyl- methanesulfonamide alpha_chloro 1-Chloro-N-cyclopropyl- methanesulfonamide start->alpha_chloro   α-Chlorination    target 1-Cyano-N-cyclopropyl- methanesulfonamide alpha_chloro->target   Nucleophilic   Substitution (SN2)

Caption: Workflow for the alternative synthetic route.

Part 1: α-Chlorination of N-Cyclopropylmethanesulfonamide

This step involves the selective chlorination at the carbon adjacent to the sulfonyl group. This can be achieved using various chlorinating agents, often requiring the generation of an enolate or a similar nucleophilic species.

Protocol 4: α-Chlorination

  • Reagents and Materials:

    • N-Cyclopropylmethanesulfonamide

    • Strong base (e.g., n-Butyllithium, LDA)

    • Chlorinating agent (e.g., N-Chlorosuccinimide (NCS), hexachloroethane)

    • Anhydrous tetrahydrofuran (THF)

    • Schlenk flask, magnetic stirrer, inert atmosphere, low-temperature bath.

  • Procedure:

    • Dissolve N-cyclopropylmethanesulfonamide (1.0 eq.) in anhydrous THF in a Schlenk flask under an inert atmosphere and cool to -78 °C.

    • Slowly add a solution of n-Butyllithium (1.1 eq.) or LDA to generate the carbanion.

    • Stir the mixture at -78 °C for 30-60 minutes.

    • Add a solution of the chlorinating agent (e.g., NCS, 1.2 eq.) in THF.

    • Allow the reaction to slowly warm to room temperature and stir for several hours.

    • Monitor the reaction by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography.

Causality: A strong, non-nucleophilic base is required to deprotonate the α-carbon, which is acidified by the adjacent electron-withdrawing sulfonyl group. The resulting carbanion then acts as a nucleophile, attacking the electrophilic chlorine of the chlorinating agent.

Part 2: Nucleophilic Substitution with Cyanide

The final step is a classic S(_N)2 reaction where the chloride is displaced by a cyanide ion[8][9][10][11].

Protocol 5: Cyanide Substitution

  • Reagents and Materials:

    • 1-Chloro-N-cyclopropylmethanesulfonamide

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, heating mantle.

  • Procedure:

    • Dissolve 1-chloro-N-cyclopropylmethanesulfonamide (1.0 eq.) in DMSO or DMF in a round-bottom flask.

    • Add sodium cyanide (1.2-1.5 eq.).

    • Heat the reaction mixture to 50-80 °C and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Causality: A polar aprotic solvent like DMSO or DMF is used to dissolve the ionic cyanide salt and to accelerate the S(_N)2 reaction by solvating the cation but not the nucleophilic anion. Heating is often necessary to overcome the activation energy of the substitution reaction.

Purification and Characterization

The final product, this compound, should be purified to a high degree of homogeneity, typically greater than 95%, for use in biological assays.

  • Purification: Flash column chromatography on silica gel is the most common method for purifying compounds of this type. A gradient of ethyl acetate in hexanes is a typical eluent system. Recrystallization from a suitable solvent system can also be employed for final purification.

  • Characterization: The structure and purity of the final compound should be confirmed by a combination of spectroscopic methods:

    • ¹H and ¹³C NMR: To confirm the molecular structure and the connectivity of the atoms. The presence of the cyclopropyl, methine, and sulfonamide protons and carbons should be verified[12].

    • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the cyano group (~2250 cm⁻¹) and the sulfonyl group (S=O stretches around 1350 and 1160 cm⁻¹).

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Elemental Analysis: To determine the elemental composition and confirm the empirical formula.

Conclusion

The synthesis of this compound derivatives is an achievable goal for medicinal chemists, with the direct C-H cyanation of N-cyclopropylmethanesulfonamide representing a particularly efficient and modern approach. By understanding the underlying principles of each synthetic step and adhering to rigorous experimental protocols, researchers can successfully prepare these valuable compounds for further investigation in drug discovery programs. The alternative route through an α-chloro intermediate provides a more traditional but still viable pathway. The choice of route will depend on the available reagents, equipment, and the specific requirements of the research project.

References

  • Shi, S., Yang, X., Tang, M., Hu, J., & Loh, T.-P. (2021). Direct Synthesis of α-Amino Nitriles from Sulfonamides via Base-Mediated C–H Cyanation. Organic Letters, 23(10), 4018–4022.
  • Shun, Y., et al. (2021).
  • MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Ammazzalorso, A., De Filippis, B., Giampietro, L., & Amoroso, R. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chemical Biology & Drug Design, 90(6), 1094–1105.
  • Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation. [Link]

  • Shi, S., et al. (2021).
  • Organic Chemistry Portal. (n.d.). Selectfluor. [Link]

  • PrepChem. (n.d.). Synthesis of N-cyclopropyl-3-trifluoromethylbenzylsulfonamide. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. [Link]

  • Khan, I., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (n.d.). EP 0430847 A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. [Link]

  • Ahmed, S., et al. (2023).
  • Google Patents. (n.d.).
  • Chemguide. (n.d.). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND CYANIDE IONS. [Link]

  • PubMed. (n.d.). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. [Link]

  • SpectraBase. (n.d.). alpha-cyano-4-hydroxy-3-methoxycinnamic acid - Optional[1H NMR] - Spectrum. [Link]

  • YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide. [Link]

  • YouTube. (2022, September 22). Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry). [Link]

  • ResearchGate. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. [Link]

  • PubMed. (n.d.). Beta-cyanoalanine synthase: purification and characterization. [Link]

  • Chemistry Student. (n.d.). Halogenoalkanes | Nucleophilic Substitution (with :CN-) - Reaction Mechanism. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-cyano-N-cyclopropylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and enhance your reaction yields effectively.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis strategy for this compound.

Q1: What is the most common synthetic strategy for preparing this compound?

The most direct and reliable method involves a two-step process. First, N-cyclopropylmethanesulfonamide is synthesized via the reaction of methanesulfonyl chloride with cyclopropylamine.[1] The second, and more critical step, is the α-cyanation of this intermediate. This is typically achieved by deprotonating the α-carbon (the carbon of the methyl group) with a strong, non-nucleophilic base at low temperature, followed by quenching the resulting anion with an electrophilic cyanating agent.

Q2: Why is a strong base and low temperature (-78 °C) essential for the cyanation step?

The pKa of the α-proton on N-cyclopropylmethanesulfonamide is relatively high, necessitating a very strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), for efficient deprotonation. The resulting carbanion is highly reactive and thermally unstable. Maintaining a low temperature of -78 °C (dry ice/acetone bath) is critical to:

  • Prevent Decomposition: It stabilizes the carbanion, minimizing decomposition pathways.

  • Enhance Selectivity: It reduces the rate of potential side reactions, such as reaction with the solvent or the cyanating agent's other functional groups.

Q3: Which electrophilic cyanating agent is recommended?

We strongly recommend using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). It is an effective electrophilic "CN+" source that is crystalline, stable, and significantly safer to handle than highly toxic alternatives like cyanogen bromide (BrCN) or cyanogen chloride (CNCl).[2][3] NCTS has demonstrated broad utility in modern organic synthesis for the cyanation of various nucleophiles.

Q4: How can I monitor the reaction's progress and confirm product formation?

The reaction can be monitored by Thin Layer Chromatography (TLC) if the product and starting material have different Rf values. Upon completion, product identity and purity should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the overall structure and the presence of the new methine proton (CH) adjacent to the cyano group.

  • FTIR Spectroscopy: Look for the characteristic nitrile (C≡N) stretching frequency, typically appearing in the 2240-2260 cm⁻¹ region.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

Synthesis Workflow Overview

The following diagram illustrates the high-level workflow for the synthesis of this compound.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: α-Cyanation cluster_2 Workup & Purification start Methanesulfonyl Chloride + Cyclopropylamine intermediate N-cyclopropylmethanesulfonamide start->intermediate Base (e.g., Pyridine) Anhydrous Solvent (e.g., DCM) deprotonation Deprotonation with n-BuLi -78 °C, Anhydrous THF intermediate->deprotonation cyanation Quench with NCTS deprotonation->cyanation workup Aqueous Quench cyanation->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product 1-cyano-N-cyclopropyl- methanesulfonamide purification->product

Fig 1. High-level synthesis workflow.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides solutions to common issues encountered during the α-cyanation step.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Insufficient Deprotonation: The base was not strong enough, was added at too high a temperature, or an insufficient amount was used.Use freshly titrated n-BuLi (1.1-1.2 equivalents). Ensure the addition is performed dropwise while maintaining the internal reaction temperature at or below -75 °C.
2. Presence of Moisture: Water in the solvent or on the glassware quenched the carbanion intermediate.Ensure all glassware is oven- or flame-dried. Use anhydrous solvents dispensed from a solvent purification system or a freshly opened bottle. Run the reaction under a strict inert atmosphere (Nitrogen or Argon).
3. Inactive Cyanating Agent: The NCTS reagent may have degraded due to improper storage.Use NCTS from a reliable supplier that has been stored in a desiccator. If in doubt, purchase a fresh bottle.
Multiple Spots on TLC / Impure Product 1. Side Reactions: The carbanion may be reacting with the starting material or undergoing other undesired pathways. This can be exacerbated by slow addition of the cyanating agent or temperature fluctuations.Add the solution of NCTS in anhydrous THF relatively quickly (but safely) to the generated anion solution at -78 °C to ensure the desired reaction outcompetes side reactions.
2. Starting Material is Unstable to Base: The starting sulfonamide could be degrading under the strongly basic conditions.While less common for this substrate, ensure the time between deprotonation and quenching with NCTS is minimized. Do not let the anion solution stir for an extended period.
3. Disulfide Formation: Though more common when starting from thiols, oxidative side reactions can occur if the reaction is not properly blanketed with an inert gas.Maintain a positive pressure of nitrogen or argon throughout the entire process, from solvent addition to quenching.
Difficulty with Purification 1. Co-elution of Product and Starting Material: The polarity of the starting material and the final product may be very similar.Perform careful column chromatography using a shallow gradient of a suitable solvent system (e.g., ethyl acetate in hexanes). Running multiple columns may be necessary for complete separation.
2. Product is an Oil: The purified product fails to crystallize.Try dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes or pentane) dropwise until turbidity persists (trituration). Storing the sample at low temperature (-20 °C) may induce crystallization.
Troubleshooting Decision Tree

Use this diagram to systematically diagnose issues with the cyanation reaction.

G start Reaction Issue: Low Yield / Impurities check_conditions Verify Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents check_procedure Review Procedure start->check_procedure temp Temperature ≤ -75°C? check_conditions->temp anhydrous System Strictly Anhydrous? check_conditions->anhydrous inert Inert Atmosphere Maintained? check_conditions->inert base Base Freshly Titrated? check_reagents->base solvent Solvent Anhydrous Grade? check_reagents->solvent ncts NCTS Stored Properly? check_reagents->ncts base_add Base Added Dropwise? check_procedure->base_add ncts_add NCTS Added Promptly After Deprotonation? check_procedure->ncts_add sol_temp Recalibrate Thermometer Improve Bath Cooling temp->sol_temp sol_anhydrous Flame-Dry Glassware Use Fresh Anhydrous Solvent anhydrous->sol_anhydrous sol_inert Check for Leaks Increase Gas Flow inert->sol_inert sol_base Titrate Base Before Use base->sol_base sol_solvent Use New Bottle or Purified Solvent solvent->sol_solvent sol_ncts Use Fresh Reagent ncts->sol_ncts sol_add Ensure Slow, Controlled Addition via Syringe Pump base_add->sol_add ncts_add->sol_add Ensure minimal delay solution_node solution_node

Fig 2. Decision tree for troubleshooting the α-cyanation step.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed. Handle n-butyllithium and electrophilic cyanating agents with extreme care in a chemical fume hood.

Step 2: α-Cyanation of N-cyclopropylmethanesulfonamide
  • Preparation:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

    • Place the flask under a positive pressure of dry nitrogen.

    • Dissolve N-cyclopropylmethanesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M concentration) and add it to the flask via syringe.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation:

    • Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.

    • Stir the resulting pale-yellow solution at -78 °C for 45 minutes.

  • Cyanation:

    • In a separate flame-dried flask, dissolve N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 eq) in anhydrous THF.

    • Add the NCTS solution to the carbanion solution at -78 °C via cannula or syringe.

    • Allow the reaction mixture to stir at -78 °C for 1 hour.

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to yield the pure this compound.

References
  • Humedy, I. T., et al. (2015). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. This is a representative citation style for a general review on sulfonamides. Google Scholar.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Sulfonamide. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Boehringer Ingelheim International GmbH. (2022). Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, L-proline and water. U.S.
  • Zheng, B., et al. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry–An Asian Journal, 13(5), 482-495. [Link]

  • Silva, T. A., et al. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova.
  • Drewry, D. H., et al. (2023). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. Journal of Medicinal Chemistry.[Link]

  • Ghorai, M. K., et al. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 25(22), 5458. [Link]

  • Davies, T. Q., et al. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937-14941. [Link]

  • Wang, Q., & Li, X. (2018). Transition‐Metal‐Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N‐Cyano‐N‐phenyl‐p‐toluenesulfonamide (NCTS). Request PDF on ResearchGate.[Link]

  • Liu, M., et al. (n.d.). Supporting Information Palladium-Catalyzed Cyanation of Aryl Sulfonium Salts. American Chemical Society.
  • Zhang, T., et al. (2005). Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media. Journal of Zhejiang University. Science. B, 6(3), 175–181. [Link]

  • Zhang, T., et al. (2005). Optimization of technological conditions for one-pot synthesis of (S)-alpha-cyano-3-phenoxybenzyl acetate in organic media. PubMed.[Link]

  • Liu, Z.-L., et al. (2011). 1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide. Acta Crystallographica Section E, 67(Pt 8), o1940. [Link]

  • Drewry, D. H., et al. (2023). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CSNK2A.
  • Sumitomo Chemical Company, Limited. (1991). Process for purification of n-cyano-n'-methyl-n"-¬2-((5- methyl-1h-imidazol-4-yl) methylthio) ethyl| guanidine.
  • Drewry, D. H., et al. (2023). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines Toward the Development of an In Vivo Chemical Probe for CS. bioRxiv.[Link]

Sources

Technical Support Center: Synthesis of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-cyano-N-cyclopropylmethanesulfonamide. This document is intended for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this and structurally related α-cyanosulfonamides. Our goal is to provide field-proven insights and troubleshooting strategies based on established chemical principles.

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several practical challenges. The primary route involves two key transformations:

  • Sulfonamide Formation: The reaction of methanesulfonyl chloride with cyclopropylamine.

  • α-Cyanation: The introduction of a nitrile group onto the carbon adjacent to the sulfonyl group.

This guide is structured in a question-and-answer format to directly address potential issues at each stage of this synthetic sequence.

Part 1: Troubleshooting Guide for Sulfonamide Formation

The initial step, forming N-cyclopropylmethanesulfonamide, is a nucleophilic substitution reaction. While standard, the unique properties of cyclopropylamine can introduce complications.

FAQ 1: Why am I observing low yields in the reaction between methanesulfonyl chloride and cyclopropylamine?

Answer: Low yields in this step typically stem from one of four areas: reagent quality, reaction conditions, side reactions, or workup losses.

  • Reagent Quality:

    • Methanesulfonyl Chloride: This reagent is highly sensitive to moisture. Use of a freshly opened bottle or a recently distilled batch is crucial. Exposure to atmospheric moisture will hydrolyze it to methanesulfonic acid, which will neutralize the amine base and halt the reaction.

    • Cyclopropylamine: This is a volatile amine. Ensure its concentration is accurate and that it has been stored properly to prevent degradation.

  • Reaction Conditions: The reaction is highly exothermic. Insufficient cooling can lead to side reactions and degradation.

    • Temperature Control: The addition of methanesulfonyl chloride should be performed slowly at a low temperature (typically 0 °C to -10 °C) to control the exotherm.

    • Base and Solvent: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to scavenge the HCl byproduct. The choice of an inert, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or toluene is standard.[1]

  • Side Reactions:

    • Bis-sulfonylation: If the amine is not present in sufficient excess or if the base is added too slowly, the initially formed sulfonamide can be deprotonated at the nitrogen and react with a second molecule of methanesulfonyl chloride.

    • Ring Opening: While the cyclopropyl group is generally stable under these conditions, excessively high temperatures or prolonged exposure to strong acid during workup could potentially lead to ring-opening byproducts.

Experimental Protocol: Synthesis of N-cyclopropylmethanesulfonamide
ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM)Inert, aprotic, and easy to remove under vacuum.
Temperature 0 °CControls exothermicity, minimizing side product formation.
Reagents Cyclopropylamine (1.2 eq.), Triethylamine (1.5 eq.), Methanesulfonyl Chloride (1.0 eq.)Excess amine and base ensure complete reaction and neutralization of HCl.
Addition Rate Add sulfonyl chloride dropwise over 30-60 minutesMaintains a low reaction temperature and minimizes local concentration buildup.
Workup Aqueous HCl wash, followed by saturated NaHCO₃ wash, and brine washRemoves excess amine/base and neutralizes any remaining acid.

Part 2: Troubleshooting the α-Cyanation Reaction

This step is the most significant challenge in the synthesis. It requires the formation of a carbanion on the carbon alpha to the sulfonyl group, which is then trapped by a cyanating agent.

FAQ 2: My α-cyanation reaction is not proceeding. What is the likely cause?

Answer: Complete failure of the reaction almost always points to an issue with deprotonation. The success of this step hinges on a delicate balance of acidity between two sites on the N-cyclopropylmethanesulfonamide molecule.

  • Acidity of α-Protons: The protons on the carbon adjacent to the sulfonyl group are acidic due to the electron-withdrawing nature of the SO₂ group. However, their pKa is typically in the range of 25-30 in DMSO.

  • Acidity of the N-H Proton: The proton on the sulfonamide nitrogen is also acidic, with a pKa typically in the range of 10-12.

A base that is not strong enough will preferentially deprotonate the more acidic N-H proton, leading to an N-anion that is unreactive at the carbon center. To achieve C-deprotonation, a very strong base is required.

Recommended Bases:

  • n-Butyllithium (n-BuLi): Often effective but can be poorly selective.

  • Lithium diisopropylamide (LDA): A strong, non-nucleophilic base that is an excellent candidate for this transformation.

  • Lithium bis(trimethylsilyl)amide (LiHMDS): Another strong, non-nucleophilic base that may offer different selectivity.

Troubleshooting Workflow: No Product in α-Cyanation

G start Reaction Start: α-Cyanation Attempt check_product Analyze Crude Reaction Mixture (TLC/LCMS) start->check_product no_product Result: No Product Formed check_product->no_product No conversion of starting material check_base Is the base strong enough? (e.g., LDA, n-BuLi) no_product->check_base base_no No: Use a stronger base (e.g., switch from NaH to LDA) check_base->base_no No base_yes Yes check_base->base_yes Yes check_temp Was the deprotonation temperature low enough? (Typically -78 °C) base_yes->check_temp temp_no No: Optimize temperature. Base may be unstable at higher temps. check_temp->temp_no No temp_yes Yes check_temp->temp_yes Yes check_reagents Verify quality of cyanating agent and anhydrous conditions. temp_yes->check_reagents G cluster_C Desired Pathway: C-Cyanation cluster_N Side Reaction: N-Cyanation C_start N-cyclopropylmethanesulfonamide C_deprotonate Deprotonation at α-Carbon (Strong Base, e.g., LDA) C_start->C_deprotonate C_anion α-Carbanion C_deprotonate->C_anion C_cyanate Reaction with Cyanating Agent (e.g., TsCN) C_anion->C_cyanate C_product 1-cyano-N-cyclopropyl- methanesulfonamide C_cyanate->C_product N_start N-cyclopropylmethanesulfonamide N_deprotonate Deprotonation at Nitrogen (Weaker or Non-selective Base) N_start->N_deprotonate N_anion N-Anion N_deprotonate->N_anion N_cyanate Reaction with Cyanating Agent N_anion->N_cyanate N_product N-cyano-N-cyclopropyl- methanesulfonamide N_cyanate->N_product

Caption: Competing pathways in the α-cyanation reaction.

Strategies to Improve C-Cyanation Selectivity:

  • Choice of Cyanating Agent:

    • Tosyl cyanide (TsCN): Often provides good results for α-cyanation of sulfones.

    • N-Cyanobenzotriazole: A milder, potentially more selective reagent.

    • Cyanogen bromide (BrCN): Highly toxic and reactive, use with extreme caution.

  • Use of a Protecting Group: The most robust solution is to protect the sulfonamide nitrogen before the cyanation step. A protecting group prevents N-deprotonation, ensuring that the base can only act at the α-carbon.

    • Boc Protection: Reacting the N-cyclopropylmethanesulfonamide with di-tert-butyl dicarbonate (Boc₂O) will protect the nitrogen.

    • Deprotection: The Boc group can be readily removed after cyanation using an acid like trifluoroacetic acid (TFA).

Experimental Protocol: Protected α-Cyanation
StepActionKey Considerations
1. Protection React N-cyclopropylmethanesulfonamide with Boc₂O and DMAP in THF.Ensure reaction goes to completion before proceeding.
2. Deprotonation Dissolve protected sulfonamide in anhydrous THF, cool to -78 °C, and add LDA dropwise.Maintain strict anhydrous conditions and low temperature.
3. Cyanation Add a solution of Tosyl Cyanide in THF to the anion solution at -78 °C.Allow the reaction to stir at low temperature before slowly warming.
4. Quench Quench the reaction with saturated aqueous NH₄Cl.Perform the quench at low temperature to avoid decomposition.
5. Deprotection After workup and isolation, dissolve the crude product in DCM and add TFA.Monitor deprotection by TLC/LCMS.
6. Purification Purify the final product using column chromatography.The product may be unstable on silica; consider a rapid purification.

Part 3: General FAQs and Stability

FAQ 4: What are the stability concerns for this compound?

Answer: α-Cyanosulfonamides can be sensitive to both strongly acidic and basic conditions.

  • Base Sensitivity: Strong bases can deprotonate the α-carbon, potentially leading to elimination or other decomposition pathways.

  • Acid Sensitivity: While generally more stable to acid, prolonged exposure to strong acids at high temperatures could lead to hydrolysis of the nitrile or sulfonamide bond.

  • Storage: The purified compound should be stored in a cool, dry, dark place under an inert atmosphere to maximize its shelf life.

FAQ 5: What are the best analytical methods for monitoring these reactions?

Answer:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a combination of polar and non-polar solvents (e.g., Ethyl Acetate/Hexanes) to achieve good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for confirming the presence of the desired product mass and identifying side products.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates. The disappearance of the α-proton signal in the ¹H NMR and the appearance of a new quaternary carbon and nitrile signal in the ¹³C NMR are key indicators of successful cyanation.

References

  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry, 84(22), 14611–14626. [Link]

  • Li, J. et al. (2009). Preparation of cyclopropyl sulfonylamides.
  • Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. ResearchGate. [Link]

  • Wissmann, H. et al. (2009). Process for the preparation of cyclopropyl sulfonamide.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and optimization of 1-cyano-N-cyclopropylmethanesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible reaction.

Section 1: Understanding the Core Synthesis

The synthesis of this compound is typically approached via a two-step process. First, the cyclopropylsulfonamide intermediate is prepared, which is then alkylated with a suitable cyanomethylating agent. Understanding the nuances of each step is critical for successful optimization.

  • Formation of Cyclopropylsulfonamide: This intermediate is generally synthesized by reacting cyclopropylsulfonyl chloride with ammonia or ammonium hydroxide. This step is usually straightforward, but the purity of the resulting sulfonamide is paramount for the subsequent step.[1]

  • N-Alkylation with a Cyanomethyl Halide: The core of the optimization challenge lies in this step. Cyclopropylsulfonamide is deprotonated with a base to form the corresponding anion, which then acts as a nucleophile, attacking an electrophilic cyanomethyl source (e.g., bromoacetonitrile or chloroacetonitrile) to form the final product.

The key equilibrium and reaction pathway can be visualized as follows:

G cluster_0 Step 1: Deprotonation (Equilibrium) cluster_1 Step 2: N-Alkylation (SN2 Reaction) Sulfonamide Cyclopropylsulfonamide (R-SO₂NH₂) Anion Sulfonamide Anion (R-SO₂NH⁻) Sulfonamide->Anion + Base Base Base (e.g., K₂CO₃, NaH) ProtonatedBase Conjugate Acid (e.g., KHCO₃, H₂) Anion->Sulfonamide + Conjugate Acid Anion_c1 Sulfonamide Anion AlkylHalide Cyanomethyl Halide (X-CH₂CN) HalideIon Halide Ion (X⁻) Product 1-cyano-N-cyclopropyl- methanesulfonamide Anion_c1->Product + X-CH₂CN

Caption: Core reaction pathway for synthesis.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

A: Low yield is the most common issue and typically points to one of four areas: inefficient deprotonation, competing side reactions, poor nucleophilicity of the sulfonamide anion, or product instability.

Troubleshooting Workflow for Low Yield:

G Start Low Yield Observed CheckPurity Are starting materials pure and dry? Start->CheckPurity CheckBase Is the base strong enough to deprotonate the sulfonamide (pKa ≈ 10)? CheckSolvent Is the solvent appropriate? (Aprotic, Polar) CheckBase->CheckSolvent Yes IncreaseBase Action: Switch to a stronger base (e.g., K₂CO₃ → NaH, KHMDS). See Protocol 2. CheckBase->IncreaseBase No CheckTemp Is the temperature optimized? CheckSolvent->CheckTemp Yes ChangeSolvent Action: Screen solvents (e.g., DMF, Acetonitrile, THF). Ensure anhydrous conditions. CheckSolvent->ChangeSolvent No OptimizeTemp Action: Run a temperature screen. Start at RT, then try 0°C or 50-60°C. CheckTemp->OptimizeTemp No Success Yield Improved CheckTemp->Success Yes CheckPurity->CheckBase Yes PurifySM Action: Recrystallize sulfonamide. Dry reagents and solvents. CheckPurity->PurifySM No IncreaseBase->Success ChangeSolvent->Success OptimizeTemp->Success PurifySM->Success

Caption: Decision tree for troubleshooting low reaction yield.

  • Base Strength: The pKa of a typical sulfonamide is around 10. A base must be strong enough to effectively deprotonate it. Inorganic bases like potassium carbonate (K₂CO₃) can work, but stronger bases like sodium hydride (NaH) are often more effective, especially if the reaction is sluggish.[2]

  • Solvent Choice: The solvent must be able to dissolve the sulfonamide salt intermediate. Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred over less polar solvents like THF or dichloromethane. Ensure the solvent is anhydrous, as water will quench the sulfonamide anion.

  • Temperature: N-alkylation of sulfonamides can be sensitive to temperature. While many reactions proceed well at room temperature, gentle heating (40-60°C) may be required to drive the reaction to completion. Conversely, if side reactions are an issue, cooling the reaction to 0°C may be beneficial.

Q2: I am observing a significant side product with a mass corresponding to dialkylation. How can I prevent this?

A: Dialkylation occurs when the product, this compound, is deprotonated and reacts with a second molecule of the cyanomethyl halide. This is more common with very strong bases and an excess of the alkylating agent.

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the cyanomethyl halide. A large excess should be avoided.

  • Reverse Addition: Add the cyanomethyl halide solution slowly to the pre-formed sulfonamide anion solution. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.

  • Base Selection: While a strong base is needed for deprotonation, an excessively strong base or a large excess can increase the concentration of the product anion. Consider using K₂CO₃ or Cs₂CO₃ before resorting to hydrides.

Q3: The reaction stalls and does not go to completion, even after extended time. What are the likely causes?

A: Reaction stalling often points to reagent deactivation or poor solubility.

  • Reagent Purity: Ensure the cyanomethyl halide (e.g., bromoacetonitrile) has not degraded. It should be colorless; a yellow or brown color indicates decomposition.

  • Inert Atmosphere: If using highly reactive bases like NaH, the reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the base from being quenched by atmospheric moisture and CO₂.[2]

  • Solubility: The intermediate potassium or sodium salt of the sulfonamide may be precipitating out of solution, effectively stopping the reaction. If you observe a thick slurry, consider switching to a more polar solvent (e.g., from acetonitrile to DMF) or adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to improve solubility.

Q4: I'm concerned about the stability of the cyclopropyl ring. Can it open under the reaction conditions?

A: The cyclopropane ring is a strained system and can be susceptible to ring-opening under harsh acidic or high-energy conditions.[1] However, under the typical basic conditions used for this N-alkylation, the ring is generally stable. Avoid any acidic workup steps until the reaction is complete and quenched. For storage of the starting material and product, it is recommended to keep them at low temperatures (-20°C) and protected from light.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and their required purity?

A:

  • Cyclopropylsulfonamide: Should be >98% pure. Impurities from its synthesis can interfere with the N-alkylation. It should be a dry, free-flowing solid.

  • Cyanomethyl Halide (e.g., Bromoacetonitrile): Purity should be >98%. As mentioned, it should be fresh and colorless.

  • Base: Use a high-purity base. If using NaH, use a dispersion in mineral oil and wash with dry hexanes before use if necessary.

  • Solvent: Use anhydrous grade solvents (<50 ppm water).

Q2: How do I effectively purify the final product?

A:

  • Workup: After the reaction is complete (monitored by TLC or LC-MS), quench it carefully by adding water or a saturated NH₄Cl solution. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washes: Wash the organic layer with water and brine to remove the inorganic base and salts.

  • Purification:

    • Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found. Try solvent systems like isopropanol/water, ethyl acetate/hexanes, or acetonitrile.[3]

    • Silica Gel Chromatography: For smaller scales or to remove closely-related impurities, column chromatography is effective. Use a gradient of ethyl acetate in hexanes or dichloromethane/methanol depending on product polarity.

Q3: Are there any specific safety precautions I should take?

A: Yes.

  • Cyanomethyl Halides: Bromoacetonitrile and chloroacetonitrile are highly toxic, lachrymatory, and skin irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. Handle it under an inert atmosphere and away from any sources of moisture.

  • Solvents: DMF and DMSO are skin-penetrating solvents. Avoid contact.

Section 4: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add cyclopropylsulfonamide (1.0 eq).

  • Add anhydrous DMF (to make a 0.2 M solution).

  • Cool the mixture to 0°C in an ice bath.

  • Add potassium carbonate (K₂CO₃, 1.5 eq) portion-wise over 10 minutes.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • In a separate flask, prepare a solution of bromoacetonitrile (1.1 eq) in a small amount of anhydrous DMF.

  • Add the bromoacetonitrile solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-18 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, cool the flask to 0°C and slowly quench the reaction with deionized water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by recrystallization or silica gel chromatography.

Protocol 2: Screening Reaction Conditions for Optimization

To optimize the reaction, set up several small-scale reactions (e.g., 100 mg of sulfonamide) in parallel to screen different bases and solvents.

Reaction Base (1.5 eq) Solvent (Anhydrous) Temperature Time (h)
1 (Control)K₂CO₃DMFRoom Temp24
2Cs₂CO₃DMFRoom Temp24
3NaH (1.2 eq)THFRoom Temp24
4K₂CO₃Acetonitrile50°C24
5DBUAcetonitrileRoom Temp24

Analyze the yield and purity of each reaction by LC-MS or ¹H NMR to determine the optimal conditions. The results can be summarized in a table for easy comparison.

Example Data Summary
Reaction Base Solvent Temp Conversion (%) Key Impurity (%)
1K₂CO₃DMFRT75Unreacted SM (20%)
2Cs₂CO₃DMFRT92Dialkylation (3%)
3NaHTHFRT98Dialkylation (8%)
4K₂CO₃Acetonitrile50°C88Unreacted SM (10%)

This data suggests that Cesium Carbonate (Cs₂CO₃) in DMF at room temperature provides a good balance of high conversion and low side product formation for this hypothetical screen.

References

  • Benchchem Technical Data Sheet for this compound. Benchchem. Accessed January 20, 2026.
  • Discovery and Optimization of Sulfonyl Acrylonitriles as Selective, Covalent Inhibitors of Protein Phosphatase Methylesterase-1. National Institutes of Health (NIH). Accessed January 20, 2026.
  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. 2016.
  • Optimization of the conditions of the sulfonylation reaction.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Accessed January 20, 2026.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.Organic Letters, 2020.
  • Process for purification of n-cyano-n'-methyl-n"-[2-((5- methyl-1h-imidazol-4-yl) methylthio) ethyl] guanidine.
  • Side reaction prevention in the synthesis of cyclic peptides. Benchchem. Accessed January 20, 2026.

Sources

Technical Support Center: Purification of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-cyano-N-cyclopropylmethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, practical solutions based on established scientific principles.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of this compound, offering step-by-step guidance to resolve them.

Question 1: My crude this compound is an oil or a waxy solid and fails to crystallize. What are the likely causes and how can I induce crystallization?

Answer:

The failure of this compound to crystallize, often resulting in an oil or amorphous solid, is a common issue. This phenomenon, known as "oiling out," typically occurs when the solute's solubility is exceeded at a temperature above its melting point in the chosen solvent or when significant impurities are present, leading to a low-melting eutectic mixture.[1] Amorphous solids can also form from rapid precipitation, which prevents the molecules from arranging into an ordered crystal lattice.[2]

Underlying Causes:

  • High Impurity Levels: Residual starting materials (e.g., cyclopropylamine, 1-cyano-methanesulfonyl chloride), side products, or residual solvents can depress the melting point and interfere with crystal lattice formation.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, or it may be a poor solvent for the impurities, causing them to co-precipitate with the product.

  • Rapid Cooling: Cooling the solution too quickly can lead to the product "crashing out" as an amorphous solid or oil instead of forming well-defined crystals.[2]

Troubleshooting Protocol:

  • Solvent System Screening:

    • Single-Solvent Recrystallization: Test the solubility of your crude product in a variety of solvents with differing polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, and water-miscible solvent mixtures). An ideal solvent will dissolve the compound when hot but have low solubility when cold.[3]

    • Solvent/Anti-Solvent System: Dissolve the crude material in a minimal amount of a "good" solvent in which it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until the solution becomes turbid. This controlled decrease in solubility can promote gradual crystal growth.[2] Common systems for sulfonamides include ethanol-water or isopropanol-water mixtures.[1]

  • Controlled Cooling:

    • Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask with a cloth can help slow the cooling rate.[1]

    • Avoid immediate transfer to an ice bath. Only after the solution has reached room temperature should it be cooled further to maximize yield.[3]

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a single seed crystal to the supersaturated solution to template the growth of the desired crystal form.[2]

  • Preliminary Purification:

    • If the crude product is heavily contaminated, a preliminary purification step may be necessary before attempting recrystallization. Consider a quick filtration through a plug of silica gel, eluting with an appropriate solvent system to remove highly polar or non-polar impurities.

Question 2: After recrystallization, my yield of this compound is very low. How can I improve the recovery?

Answer:

Low recovery after recrystallization is a frequent problem that can often be traced back to the choice of solvent and the experimental technique.

Underlying Causes:

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.[1]

  • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for your compound, even at low temperatures.[1]

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel if the solution cools too quickly.[1]

  • Multiple Transfers: Each transfer of the solid between flasks can lead to mechanical losses.

Troubleshooting Protocol:

  • Optimize Solvent Volume:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude solid. Add the solvent in small portions to the boiling mixture until the solid just dissolves.[3]

  • Re-evaluate the Solvent System:

    • Perform small-scale solubility tests to find a solvent where the compound has a steep solubility curve—highly soluble when hot and poorly soluble when cold.

  • Maximize Crystal Formation:

    • After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation before filtration.[3]

  • Prevent Premature Crystallization During Hot Filtration:

    • Use a pre-heated funnel and receiving flask for hot filtrations.[1]

    • Perform the filtration as quickly as possible to minimize cooling.

  • Mother Liquor Analysis:

    • Concentrate the mother liquor and analyze it (e.g., by TLC or LC-MS) to determine if a significant amount of product remains. If so, a second crop of crystals may be obtained by further cooling or partial solvent evaporation.

Question 3: My purified this compound appears pure by NMR, but I'm having trouble with retention and peak shape during reverse-phase HPLC analysis. What could be the issue?

Answer:

This compound is a relatively polar compound due to the presence of the cyano and sulfonamide functional groups. This polarity can present challenges for traditional reverse-phase high-performance liquid chromatography (RP-HPLC).

Underlying Causes:

  • Poor Retention on Non-Polar Stationary Phases: Highly polar compounds may have limited interaction with standard C18 stationary phases, leading to early elution, often near the solvent front.[4]

  • Secondary Interactions: The acidic proton on the sulfonamide can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

Troubleshooting Protocol:

  • Chromatographic Method Optimization:

    • Mobile Phase Modification: Use a highly aqueous mobile phase to increase the retention of your polar analyte.[4]

    • Alternative Stationary Phases:

      • Polar-Embedded or Polar-Endcapped Columns: These columns contain polar groups within the alkyl chains or at the end, which improves interaction with polar analytes and reduces interaction with residual silanols.[5]

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[5]

    • Mixed-Mode Chromatography: This technique utilizes stationary phases with both reverse-phase and ion-exchange properties, which can enhance the retention of polar compounds.

  • Sample Diluent:

    • Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your initial mobile phase to prevent peak distortion.[6]

II. Frequently Asked Questions (FAQs)

What are the most common impurities in the synthesis of this compound?

The synthesis of this compound typically involves the reaction of a sulfonyl chloride with cyclopropylamine.[7] Common impurities may include:

  • Unreacted starting materials: cyclopropylamine and 1-cyano-methanesulfonyl chloride.

  • Hydrolysis products: 1-cyanomethanesulfonic acid from the reaction of the sulfonyl chloride with water.

  • Side products from the reaction of the sulfonyl chloride with any other nucleophiles present.

What is the best general approach for purifying sulfonamides?

Recrystallization is the most common and effective method for purifying solid sulfonamides.[3] The key to successful recrystallization is the selection of an appropriate solvent or solvent system. Common solvents for sulfonamide recrystallization include ethanol, isopropanol, and mixtures of these with water.[3][8]

My product appears as different crystal forms (polymorphs) in different batches. How can I control this?

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon in sulfonamides.[2] These different forms can have varying physical properties. To control polymorphism:

  • Standardize Crystallization Conditions: Strictly control the solvent, cooling rate, temperature, and agitation.

  • Seeding: Introduce a seed crystal of the desired polymorph into the supersaturated solution to direct the crystallization.[2]

III. Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and a boiling chip. Heat the mixture to boiling on a hot plate. Continue adding small portions of the hot solvent until the compound just dissolves completely.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[1]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, you may place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Workflow for Troubleshooting Crystallization Issues

G start Crude Product (Oil or Amorphous Solid) solvent_screen Screen Solvents (Single & Solvent/Anti-Solvent) start->solvent_screen good_solvent Good Crystallization? solvent_screen->good_solvent yes Yes good_solvent->yes    no No good_solvent->no    pure_product Pure Crystalline Product yes->pure_product induce Attempt to Induce (Scratch / Seed) no->induce success Crystals Formed? induce->success failure No Crystals induce->failure success->pure_product Yes chromatography Consider Column Chromatography failure->chromatography chromatography->pure_product

Caption: A logical workflow for addressing common crystallization problems.

Data Presentation
Solvent System Solubility (Hot) Solubility (Cold) Typical Crystal Morphology
95% EthanolHighLow-ModerateNeedles
IsopropanolHighLowPlates
Ethyl AcetateModerateLowPrisms
TolueneModerateVery LowBlocks
Ethanol/Water (e.g., 80:20)HighVery LowFine Needles

Note: This table provides a general guideline. Actual solubilities and crystal forms should be determined experimentally for each batch.

IV. References

  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.

  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions.

  • Google Patents. (1957). Sulfonamide purification process - US2777844A.

  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving Cyclopropanemethanesulfonyl Chloride.

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • LCGC International. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • RSC Publishing. (2014). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. [Link]

  • Chromatography Forum. (2006). Polar Compouds Separation_Column Recommendation. [Link]

  • Google Patents. (1957). Sulfonamide purification process - US2777844A.

Sources

Technical Support Center: Stability of 1-cyano-N-cyclopropylmethanesulfonamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-cyano-N-cyclopropylmethanesulfonamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound in solution. As a molecule possessing a strained cyclopropane ring, a hydrolyzable cyano group, and a pH-sensitive sulfonamide moiety, its handling in experimental settings requires careful consideration. This guide is structured to help you anticipate, troubleshoot, and resolve common stability challenges.

Section 1: Compound Stability Profile at a Glance

This compound is a versatile research compound, but its unique structure presents specific stability liabilities. While sulfonamides are generally recognized for their thermal and oxidative stability, the presence of the strained cyclopropane ring makes this particular molecule susceptible to degradation under acidic or high-energy conditions.[1] Understanding these factors is the first step toward robust and reproducible experimental results.

Table 1: Key Factors Influencing Solution Stability

FactorPotential Impact on this compoundRecommended Mitigation Strategy
pH High susceptibility to degradation in acidic conditions (potential cyclopropane ring-opening).[1] General sulfonamide hydrolysis is also pH-dependent, often increasing in acidic environments.[2][3][4]Maintain solutions at neutral to slightly alkaline pH (7.0-8.5) where possible.[5] Always buffer solutions and verify pH.
Temperature Increased temperature accelerates the rate of all degradation pathways.[6][7]Prepare solutions fresh. For short-term storage, refrigerate at 2-8°C. For long-term storage, aliquot and freeze at -20°C or below.[1]
Light Exposure The strained cyclopropane ring may be susceptible to photodegradation, particularly from UV light (<400 nm).[1]Store stock solutions and experimental samples in amber vials or protect them from light by wrapping containers in aluminum foil.[1][7]
Aqueous Solvents Water is a reactant in hydrolysis. The compound has a reported half-life of approximately 48 hours at 25°C in an aqueous buffer at pH 7.4.[1]Minimize the time the compound spends in aqueous solutions. Use aprotic organic solvents (e.g., DMSO, DMF) for primary stock solutions.

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm planning my experiments. What is the expected stability of this compound in my aqueous assay buffer?

Based on available data, the half-life of this compound in an aqueous buffer at pH 7.4 and 25°C is approximately 48 hours.[1] This means that after two days at room temperature, you can expect to have lost about 50% of your active compound.

Expert Insight: This half-life is a critical parameter. For assays longer than a few hours, compound degradation can be a significant confounding variable. We strongly recommend preparing fresh dilutions from a frozen stock for each experiment or, at a minimum, qualifying the stability over the duration of your longest assay.

Q2: What are the most likely ways this molecule can degrade in my solution?

There are two primary points of instability on the molecule that researchers must be aware of:

  • Cyclopropane Ring Opening: The three-membered ring is highly strained. Under acidic conditions, the ring can be protonated, making it susceptible to nucleophilic attack (e.g., by water or buffer anions), which leads to ring-opening and complete loss of the parent structure.[1]

  • Hydrolysis of the Cyano and Sulfonamide Groups:

    • The cyano group (-C≡N) can hydrolyze under either acidic or basic conditions to first form a primary amide (-CONH₂) and subsequently a carboxylic acid (-COOH).[8]

    • The sulfonamide bond itself can be cleaved via hydrolysis, a process that is often accelerated at lower pH values.[5]

Q3: What are the definitive best practices for preparing and storing stock solutions?

To maximize the shelf-life and reproducibility of your experiments, adhere to the following storage protocol:

  • Primary Stock Solution: Dissolve the solid compound in a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Aliquoting: Immediately after preparation, aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials. This prevents contamination and minimizes freeze-thaw cycles.

  • Storage: Store these aliquots at -20°C or, for enhanced stability, at -80°C.[1] An inert atmosphere (e.g., argon) can further protect against oxidative degradation.[1]

Section 3: Troubleshooting Guide

This section addresses common experimental problems with a clear, cause-and-effect approach.

Problem: My biological assay results are inconsistent. I see a drop in potency or maximum effect when I repeat the experiment.

This is a classic symptom of compound instability in the assay medium. The compound is likely degrading over the course of the experiment, leading to a lower effective concentration than intended.

Troubleshooting Workflow: Inconsistent Assay Results

start Inconsistent Assay Results check_pH Verify pH of Assay Buffer Is it acidic (<6.5)? start->check_pH acidic_path YES: High risk of ring-opening & hydrolysis. check_pH->acidic_path Yes neutral_path NO: Proceed to time-course study. check_pH->neutral_path No time_course Perform Time-Course Stability Study (See Protocol 1) acidic_path->time_course neutral_path->time_course analyze Analyze samples by HPLC/LC-MS at T=0, 2h, 4h, 8h, 24h time_course->analyze degradation Is degradation >10% over assay duration? analyze->degradation stable NO: Instability is not the root cause. Investigate other assay parameters. degradation->stable No unstable YES: Instability confirmed. degradation->unstable Yes mitigate Mitigation: 1. Prepare fresh dilutions. 2. Shorten incubation time. 3. Re-evaluate buffer system. unstable->mitigate

Caption: Troubleshooting workflow for inconsistent assay results.

Problem: I see new, unexpected peaks appearing in my LC-MS chromatogram when analyzing my working solution.

This indicates the formation of degradation products. The identity of these new peaks can provide clues to the degradation mechanism.

Investigating Degradation Pathways

parent Parent Compound 1-cyano-N-cyclopropyl- methanesulfonamide degradant1 Hydrolysis Product 1 1-carboxamido-N-cyclopropyl- methanesulfonamide +18 Da (H₂O) parent->degradant1 Cyano Hydrolysis (Acid/Base) degradant2 Ring-Opened Product Structure varies based on nucleophile +18 Da (H₂O) or more parent->degradant2 Ring Opening (Acid/High Energy) degradant3 Photodegradation Product May involve complex rearrangements Mass may vary parent->degradant3 Photodegradation (UV Light)

Caption: Potential degradation pathways of the parent compound.

Recommended Action: Perform a forced degradation study (see Protocol 1) under acidic, basic, oxidative, and photolytic conditions. Analyzing the resulting samples by LC-MS will help you identify the mass shifts corresponding to specific degradation pathways and determine the primary cause of instability in your system.

Section 4: Key Experimental Protocols

Protocol 1: Forced Degradation Study (pH Stress Testing)

This protocol is designed to rapidly assess the stability of the compound to pH stress, mimicking potential experimental or storage conditions.

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Buffers:

    • Acidic Condition: 0.1 M Hydrochloric Acid (HCl)

    • Neutral Condition: Phosphate Buffered Saline (PBS), pH 7.4

    • Alkaline Condition: 0.1 M Sodium Hydroxide (NaOH)

  • Incubation:

    • Dilute the DMSO stock 1:100 into each of the three buffers to a final concentration of 100 µM.

    • Create a "Time Zero" (T=0) sample by immediately quenching a 100 µL aliquot of each solution with an equal volume of mobile phase and injecting it into the HPLC/LC-MS system.

    • Incubate the remaining solutions at a controlled temperature (e.g., 50°C) to accelerate degradation.[9]

  • Sampling: Withdraw aliquots at specified time points (e.g., 1, 4, 8, 24 hours), quench immediately, and analyze.

  • Analysis: Use a stability-indicating HPLC method (see Protocol 3) to quantify the percentage of the parent compound remaining relative to the T=0 sample. Plot % Remaining vs. Time to determine the degradation rate.

Protocol 2: Photostability Assessment

This protocol follows the principles outlined in ICH guideline Q1B to determine light sensitivity.[10][11]

  • Sample Preparation: Prepare two sets of solutions of the compound in a transparent solvent (e.g., acetonitrile:water) in clear quartz or borosilicate vials.

  • Control Sample: Completely wrap one set of vials in aluminum foil. This is your "dark control."[11]

  • Light Exposure: Place both the test and dark control samples in a photostability chamber.

  • Exposure Conditions: Expose the samples to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[10][11]

  • Analysis: At the end of the exposure period, analyze the contents of both the light-exposed and dark control vials by HPLC (Protocol 3). A significant difference in the parent peak area between the two samples indicates photodegradation.

Protocol 3: General Purpose HPLC Method for Stability Monitoring

This method provides a starting point for separating the parent compound from potential degradants.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm or Mass Spectrometry.

  • System Suitability: Before analysis, ensure the system passes suitability tests, including peak symmetry (Asymmetry Factor between 0.9-1.5) and theoretical plates (>2000) for the parent compound peak.

References

  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. Available: [Link].

  • Deng, S., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology. Available: [Link].

  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed, 36355946. Available: [Link].

  • Sapińska, D., Adamek, E., Masternak, E., Zielińska-Danch, W., & Baran, W. (2022). (PDF) Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. Available: [Link].

  • Unold, M., et al. (2009). (PDF) Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. ResearchGate. Available: [Link].

  • Kim, S. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Science of The Total Environment, 551-552, 597-604. Available: [Link].

  • Białk-Bielińska, A., et al. (2011). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available: [Link].

  • Umar, M. I., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology. Available: [Link].

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. Available: [Link].

  • QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available: [Link].

  • Kosower, E. M., & Patton, J. W. (1966). The products and kinetics of hydrolysis of cyanopyridinium ions. Tetrahedron, 22(7), 2081-2093. Available: [Link].

  • Wooster, T. J., et al. (2006). Thermal degradation of cyano containing ionic liquids. ResearchGate. Available: [Link].

  • European Medicines Agency. (1996). ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. Available: [Link].

Sources

Technical Support Center: Overcoming Solubility Challenges of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-cyano-N-cyclopropylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.

Troubleshooting Guide: Addressing Specific Solubility Issues

This section is structured in a question-and-answer format to directly address common problems encountered during the handling of this compound.

Q1: My initial attempts to dissolve this compound in aqueous buffers for a biological assay have failed. What is my first step?

A1: Systematic Solvent Screening.

The first principle in overcoming solubility issues is to conduct a systematic solvent screening. The choice of solvent is critical and should be guided by the polarity of the solute. Given the likely hydrophobic nature of this compound, a range of organic solvents should be tested.

Experimental Protocol: Solvent Solubility Screening

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different solvent. Start with common laboratory solvents of varying polarities.

  • Observation: Agitate the vials (e.g., vortexing, sonication) for a set period and visually inspect for dissolution.

  • Quantification (Optional): If a rough estimate is insufficient, a more quantitative analysis can be performed by creating saturated solutions and analyzing the supernatant concentration via techniques like HPLC or UV-Vis spectroscopy.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassExample SolventsRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Powerful solvents for a wide range of organic compounds.[1]
Polar Protic Ethanol, MethanolOften used as co-solvents to increase the solubility of non-polar compounds in water.[1]
Non-polar Dichloromethane (DCM)A common solvent for organic reactions and extractions.[1]
Other Acetone, Polyethylene Glycol (PEG 400)Acetone dissolves a wide range of organic compounds, while PEG 400 is a non-volatile co-solvent used in pharmaceutical formulations.[1]
Q2: I have found a suitable organic solvent, but my experiment requires an aqueous solution. How can I transition from the organic solvent to an aqueous buffer?

A2: Employing a Co-solvent System.

Once a suitable organic solvent is identified, a co-solvent strategy is the logical next step for aqueous-based assays. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of a non-polar compound.[2][3]

Experimental Protocol: Developing a Co-solvent System

  • Stock Solution: Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., DMSO).

  • Titration: Gradually add the aqueous buffer to the stock solution while vigorously stirring. Observe for any signs of precipitation.

  • Optimization: The goal is to find the highest percentage of aqueous buffer that can be added without causing the compound to precipitate. It is crucial to keep the final concentration of the organic solvent as low as possible to minimize its potential impact on biological assays.

CoSolvent_Workflow

Q3: The use of co-solvents is affecting my cellular assay. Are there alternative methods to enhance aqueous solubility?

A3: pH Adjustment and Complexation with Cyclodextrins.

If co-solvents are not a viable option, two powerful techniques to consider are pH adjustment and the use of cyclodextrins.

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on the pH of the solution.[4][5] Although this compound's structure suggests it may be a weak acid, experimental verification is necessary. If the compound has an ionizable proton, adjusting the pH to deprotonate it will increase its solubility in aqueous media.[6]

Experimental Protocol: pH-Dependent Solubility

  • pKa Determination: If not known, determine the pKa of the compound experimentally or through in-silico prediction.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging around the predicted pKa.

  • Solubility Measurement: Add an excess of the compound to each buffer, equilibrate, and measure the concentration of the dissolved compound.

  • Analysis: Plot solubility as a function of pH to identify the optimal pH for dissolution.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][8] They can encapsulate hydrophobic "guest" molecules, like your compound, forming inclusion complexes that are more soluble in water.[7][8][9][10]

Experimental Protocol: Solubility Enhancement with Cyclodextrins

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.[7]

  • Complex Formation: Prepare aqueous solutions of the cyclodextrin at various concentrations. Add an excess of this compound to each solution.

  • Equilibration: Stir the mixtures until equilibrium is reached (this can take several hours).

  • Analysis: Filter the solutions to remove undissolved compound and measure the concentration of the dissolved compound in the filtrate.

Frequently Asked Questions (FAQs)

What is solid dispersion and can it help with my formulation?

Solid dispersion is a technique where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[11][12][13] This can be achieved by methods such as melting or solvent evaporation.[11][12] The drug can exist in an amorphous or crystalline state within the matrix.[11] This approach can significantly increase the dissolution rate and bioavailability of a compound by reducing particle size to a molecular level and improving wettability.[12][14]

My compound is intended for oral administration. What solubility enhancement strategies are most relevant?

For oral formulations, enhancing both solubility and dissolution rate is crucial for bioavailability. Techniques like solid dispersions and complexation with cyclodextrins are particularly promising.[9][11] These methods can improve the absorption of poorly water-soluble drugs from the gastrointestinal tract.[7]

Are there any potential downsides to using these solubility enhancement techniques?

Yes, each technique has its own set of considerations:

  • Co-solvents: Can have toxic effects or interfere with biological assays at high concentrations.[15]

  • pH Adjustment: May not be suitable if the compound is unstable at the required pH or if the pH is incompatible with the intended application.[16]

  • Cyclodextrins: Can be expensive and may alter the pharmacokinetics of the drug.

  • Solid Dispersions: The amorphous form of the drug in a solid dispersion can be less stable than its crystalline form.[13]

Solubility_Strategy_Decision_Tree

References

  • Gould, S., & Scott, K. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Kumar, S., & Singh, S. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics.
  • Shinde, A., & Pawar, A. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Jain, A., & Singhai, A. (n.d.).
  • Kumar, V., & Sharma, S. (n.d.).
  • (2024). Co-solvency and anti-solvent method for the solubility enhancement. Unknown Source.
  • Kim, D. H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • (n.d.). Cosolvent – Knowledge and References. Taylor & Francis.
  • Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • (n.d.). Cosolvent. Wikipedia.
  • Sharma, D., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
  • (2024). Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds. Biosynth.
  • (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
  • Sathesh Babu, P. R., & Kumar, R. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
  • Sharma, A., et al. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science.
  • (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Unknown Source.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • (n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
  • (2024).
  • (n.d.). pH and Solubility. AP Chem | Fiveable.
  • (2025). How does pH affect solubility?. askIITians.
  • (2025). CompoundingToday.
  • (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Unknown Source.
  • (n.d.).
  • Maheshwari, R. K. (2009). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics.
  • (2024). pH & Solubility. Save My Exams.

Sources

Technical Support Center: Synthesis of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-cyano-N-cyclopropylmethanesulfonamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following sections provide in-depth, experience-driven advice in a question-and-answer format.

Overview of Synthesis

The synthesis of this compound is typically approached as a two-step process. First, a reactive electrophile, methanesulfonyl cyanide, is generated from more common starting materials like methanesulfonyl chloride. This intermediate is then reacted with cyclopropylamine to form the final product. While seemingly straightforward, the unique combination of a strained cyclopropane ring, an acidic α-proton, and a reactive cyano group creates a landscape of potential side reactions that require careful control.

Synthesis_Pathway cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Sulfonamide Formation MeSO2Cl Methanesulfonyl Chloride Na2SO3 Na2SO3 / NaHCO3 MeSO2Cl->Na2SO3 MeSO2Na Sodium Methanesulfinate Na2SO3->MeSO2Na CNCl Cyanogen Chloride (CNCl) MeSO2Na->CNCl MeSO2CN Methanesulfonyl Cyanide CNCl->MeSO2CN Cyclopropylamine Cyclopropylamine MeSO2CN_ref Methanesulfonyl Cyanide Product 1-cyano-N-cyclopropyl- methanesulfonamide Cyclopropylamine->Product Base Base (e.g., Et3N) Base->Product Facilitates reaction MeSO2CN_ref->Cyclopropylamine

Caption: Proposed two-step synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

Problem 1: Low Reaction Yield & Stalled Conversion

Q: My reaction to form the final sulfonamide is sluggish, stalls before completion, or results in a low yield. What are the primary causes and how can I improve it?

A: Low yield in this reaction typically points to three main issues: (1) insufficient reactivity of the nucleophile (cyclopropylamine), (2) decomposition of the electrophile (methanesulfonyl cyanide), or (3) suboptimal reaction conditions.

Causality and Solutions:

  • Reactivity of Methanesulfonyl Cyanide: Methanesulfonyl cyanide is a potent electrophile, but it can also be unstable.[1] It is sensitive to moisture and strong bases, which can lead to its decomposition before it has a chance to react with the amine.

    • Troubleshooting:

      • Use Fresh Intermediate: Prepare and use methanesulfonyl cyanide immediately, or store it under anhydrous conditions at or below 0°C.[1]

      • Control Stoichiometry: Avoid using a large excess of base, as this can promote decomposition pathways.

  • Basicity and Nucleophilicity: While cyclopropylamine is a primary amine, its nucleophilicity can be modulated by the reaction conditions. A non-nucleophilic base is often required to scavenge the HCl or other acidic byproducts formed during the reaction, preventing the protonation and deactivation of the cyclopropylamine.

    • Troubleshooting:

      • Base Selection: Employ a non-nucleophilic tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) as an acid scavenger. Use at least one equivalent relative to the amine.

      • Temperature Control: The reaction of sulfonyl chlorides (or related species) with amines is often exothermic.[2] Running the reaction at a controlled temperature (e.g., 0°C to room temperature) can prevent side reactions and decomposition.

  • Solvent Effects: The choice of solvent is critical. It must be aprotic and capable of dissolving all reactants.

    • Troubleshooting:

      • Solvent Screening: Test a range of anhydrous aprotic solvents. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common starting points.

Data-Driven Optimization:

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Solvent EthanolAnhydrous DichloromethaneAprotic solvent prevents reaction with the electrophile.
Base None or excess Cyclopropylamine1.1 eq. TriethylamineScavenges acid without competing as a nucleophile.
Temperature Reflux0°C to 25°CPrevents decomposition of the starting material and product.[3]
Atmosphere AirNitrogen or ArgonExcludes moisture which can hydrolyze the sulfonyl cyanide.[4]
Problem 2: Formation of a High Molecular Weight Impurity (Dimerization)

Q: During analysis (HPLC, LC-MS), I observe a significant impurity with a mass approximately double that of my product. What is this species and how can I prevent it?

A: This is a classic sign of a dimerization side reaction. The root cause is the high acidity of the proton on the carbon atom situated between the sulfonyl and cyano groups (the α-carbon).

Mechanism of Dimer Formation:

Under basic conditions, the α-proton can be abstracted to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can attack the electrophilic cyano-carbon of another molecule of this compound in a Thorpe-Ziegler type reaction. Subsequent rearrangement and tautomerization can lead to a stable dimeric structure.

Dimerization_Mechanism start Product Molecule (R-SO2-CH2-CN) carbanion Carbanion Intermediate R-SO2-C(-)H-CN start->carbanion α-proton abstraction base Base (B:) base->start Deprotonation attack Nucleophilic Attack carbanion:f0->attack product2 Second Product Molecule (R-SO2-CH2-CN) product2->attack dimer_intermediate Dimer Adduct attack->dimer_intermediate rearrangement Rearrangement/ Tautomerization dimer_intermediate->rearrangement final_dimer Stable Dimer rearrangement->final_dimer

Caption: Proposed mechanism for base-catalyzed dimerization.

Troubleshooting Strategies:

  • Minimize Base: The most effective way to prevent dimerization is to limit the presence of a strong base.

    • Stoichiometric Control: Use only a slight excess (1.05-1.1 equivalents) of a non-nucleophilic base like Et₃N or DIPEA. Avoid strong, sterically unhindered bases.

    • Reverse Addition: Add the base slowly to the reaction mixture containing the amine and sulfonyl cyanide. This maintains a low instantaneous concentration of free base.

  • Temperature Control: Deprotonation is an activated process.

    • Low Temperature: Maintain the reaction at low temperatures (e.g., 0°C or below) to disfavor the deprotonation event.

  • Workup Conditions: Avoid prolonged exposure to basic conditions during the aqueous workup.

    • Prompt Neutralization: After the reaction is complete, quench with a mild acid (e.g., saturated NH₄Cl solution or dilute HCl) to neutralize the base and any remaining carbanion.

Problem 3: Evidence of Cyclopropane Ring-Opening

Q: My NMR and Mass Spec data show impurities that are inconsistent with simple side reactions. Could the cyclopropane ring be opening?

A: Yes, this is a valid concern. The cyclopropane ring, while providing metabolic stability in some contexts, is a strained three-membered ring. It is susceptible to cleavage under harsh conditions, particularly strongly acidic environments.[5]

Causality and Prevention:

  • Mechanism: Under acidic conditions, the nitrogen atom of the sulfonamide can be protonated. This can induce a rearrangement or nucleophilic attack (by a solvent or other species) that leads to the opening of the strained ring, forming various linear propyl impurities.

  • Troubleshooting:

    • Avoid Strong Acids: Do not use strong acids (e.g., concentrated HCl, H₂SO₄) during the reaction quench or workup. Use milder alternatives like saturated aqueous ammonium chloride or sodium bicarbonate solution.

    • Purification Method: When considering chromatography, be mindful of the stationary phase. Standard silica gel is slightly acidic and can cause degradation of sensitive compounds over long exposure times. Consider deactivating the silica with a small amount of triethylamine in the eluent or using an alternative like alumina.

Recommended Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize side reactions based on the troubleshooting advice above.

Materials:

  • Methanesulfonyl cyanide (freshly prepared or stored under N₂)

  • Cyclopropylamine

  • Triethylamine (Et₃N, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Dissolve cyclopropylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve methanesulfonyl cyanide (1.05 eq.) in anhydrous DCM and add it to the dropping funnel.

  • Add the methanesulfonyl cyanide solution dropwise to the cooled amine solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture back to 0°C and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: HPLC Method for Purity Analysis

This method can be used to resolve the desired product from common impurities like the dimer.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Elution Product: Intermediate polarity. Dimer: Later elution time due to higher MW and potential for increased hydrophobicity.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Complete. Analyze Crude Sample (LCMS/NMR). check_yield Is Yield > 80% and Purity > 95%? start->check_yield success Process Successful. Proceed to Scale-Up. check_yield->success Yes identify_issue Identify Primary Issue check_yield->identify_issue No low_yield Low Yield / Stalled Reaction identify_issue->low_yield Low Conversion dimer High MW Impurity (Possible Dimer) identify_issue->dimer Mass = 2x Product other_impurities Other Impurities identify_issue->other_impurities Unidentified Peaks solve_yield 1. Check reagent purity (anhydrous). 2. Optimize base/solvent. 3. Verify temperature control (0°C). low_yield->solve_yield solve_dimer 1. Reduce base to 1.05 eq. 2. Use reverse addition of base. 3. Ensure prompt acidic quench. dimer->solve_dimer solve_other 1. Check for ring-opening (NMR). 2. Use mild acidic workup (NH4Cl). 3. Consider neutral alumina for chromatography. other_impurities->solve_other re-run Re-run Optimized Reaction solve_yield->re-run solve_dimer->re-run solve_other->re-run re-run->check_yield

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Vrijland, M. S. A. (1977). Methanesulfonyl Cyanide. Organic Syntheses, 57, 88. [Link]

  • Hagen, H., & Fleig, H. (1981). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.
  • LookChem. (n.d.). Methanesulfonyl cyanide. LookChem. [Link]

  • Hearst, P. J., & Noller, C. R. (1951). Methanesulfonyl Chloride. Organic Syntheses, 31, 71. [Link]

  • LookChem. (n.d.). Cas 24225-08-9, methanesulphonyl cyanide. LookChem. [Link]

  • Renner, H., & Meurers, W. (2009). Process for the preparation of cyclopropyl sulfonamide.
  • Renner, H., & Meurers, W. (2009). Preparation of cyclopropyl sulfonylamides.

Sources

Technical Support Center: Scaling Up the Production of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-cyano-N-cyclopropylmethanesulfonamide. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

1. What is the most common synthetic route for this compound?

The most prevalent and scalable approach involves the reaction of cyanomethanesulfonyl chloride with cyclopropylamine in the presence of a base. This is a standard method for forming sulfonamides.[1] The reaction is typically carried out in an inert solvent.

2. What are the critical process parameters (CPPs) to monitor during scale-up?

The key parameters to control are:

  • Temperature: The reaction is often exothermic, and temperature control is crucial to prevent side reactions.

  • Reagent Stoichiometry: The molar ratio of cyclopropylamine and base to the sulfonyl chloride can impact yield and impurity profiles.

  • Mixing/Agitation: Homogeneous mixing is vital in larger reactors to ensure consistent reaction kinetics.

  • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of byproducts that are difficult to remove.

3. How can I monitor the progress of the reaction?

Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). HPLC is generally preferred for its quantitative accuracy during scale-up.

4. What are the most likely impurities in the final product?

Common impurities may include unreacted starting materials, the hydrolyzed sulfonyl chloride (cyanomethanesulfonic acid), and potential side products from reactions involving the cyano group under harsh conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low or No Product Yield

A low yield of the desired sulfonamide is a frequent challenge. The root causes can often be traced to the reactivity of the starting materials, reaction conditions, or the work-up procedure.[2]

Question: My reaction has a very low yield. What are the potential causes and how can I improve it?

Answer: Several factors can contribute to low yields. Here is a systematic approach to troubleshooting:

  • Reactivity of the Amine:

    • Possible Cause: Cyclopropylamine is a relatively small and reactive amine. However, its basicity can be a factor.

    • Solution: Ensure the base used is sufficient to deprotonate the amine and neutralize the HCl byproduct of the reaction. A non-nucleophilic organic base like triethylamine or diisopropylethylamine is often a good choice.

  • Stability of the Sulfonyl Chloride:

    • Possible Cause: Cyanomethanesulfonyl chloride can be susceptible to hydrolysis. The presence of water in the solvent or on the glassware can convert it to the unreactive cyanomethanesulfonic acid.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.

  • Reaction Temperature:

    • Possible Cause: If the temperature is too low, the reaction rate may be too slow. If it's too high, it could lead to the degradation of the product or starting materials.

    • Solution: The initial addition of the sulfonyl chloride to the amine solution is often done at a low temperature (e.g., 0-5 °C) to control the exotherm. After the addition is complete, the reaction may be allowed to warm to room temperature to ensure completion.

Problem 2: Formation of Significant Impurities

Question: My final product is showing significant impurities on HPLC/NMR. What are they and how can I prevent them?

Answer: Impurity formation is a common issue in scaling up chemical reactions.

Potential Impurity Likely Cause Prevention and Mitigation
Cyanomethanesulfonic acidHydrolysis of cyanomethanesulfonyl chloride due to moisture.Use anhydrous solvents and inert atmosphere. Ensure starting materials are dry.
Bis(cyclopropyl)sulfamideIf there are issues with the starting sulfonyl chloride synthesis.Ensure the purity of the cyanomethanesulfonyl chloride.
Unreacted CyclopropylamineIncorrect stoichiometry or inefficient reaction.Use a slight excess of the amine and ensure adequate reaction time. Can be removed during aqueous workup.
Problem 3: Difficulties in Product Isolation and Purification

Question: I'm having trouble getting a pure, crystalline product. What can I do?

Answer: Isolation and purification can be challenging, especially when scaling up.

  • Oily Product:

    • Possible Cause: Residual solvent or minor impurities can prevent crystallization.

    • Solution: Try triturating the oil with a non-polar solvent like hexanes or pentane to induce precipitation. A solvent/anti-solvent recrystallization can also be effective. For example, dissolve the product in a minimal amount of a good solvent (like ethyl acetate or dichloromethane) and slowly add a poor solvent (like hexanes) until the solution becomes cloudy, then allow it to slowly cool.

  • Ineffective Recrystallization:

    • Possible Cause: The chosen solvent system may not be optimal for rejecting impurities.

    • Solution: A systematic solvent screen is recommended. Common solvent systems for sulfonamides include ethyl acetate/hexanes, isopropanol/water, and toluene.

Detailed Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Setup: A clean, dry, jacketed reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet is charged with cyclopropylamine (1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Cooling: The solution is cooled to 0-5 °C with constant stirring.

  • Addition of Base: A non-nucleophilic base such as triethylamine (1.5 equivalents) is added.

  • Addition of Sulfonyl Chloride: A solution of cyanomethanesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the cooled amine solution, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for 2-4 hours, or until reaction completion is confirmed by HPLC or TLC.

  • Work-up:

    • The reaction mixture is quenched by the addition of water.

    • The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

    • The combined organic layers are washed with dilute HCl (to remove excess amine and base), followed by saturated sodium bicarbonate solution, and finally brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product, which can then be purified.

Purification by Recrystallization
  • The crude this compound is dissolved in a minimal amount of a hot solvent (e.g., isopropanol).

  • A non-solvent (e.g., water or hexanes) is slowly added until persistent cloudiness is observed.

  • The mixture is allowed to cool slowly to room temperature, and then further cooled in an ice bath to maximize crystal formation.

  • The resulting crystals are collected by filtration, washed with a small amount of the cold recrystallization solvent mixture, and dried under vacuum.

Visualizations

Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage A Charge Reactor with Cyclopropylamine, Solvent, Base B Cool to 0-5 °C A->B C Add Cyanomethanesulfonyl Chloride Solution B->C D Reaction at Room Temperature (Monitor by HPLC) C->D E Quench with Water D->E Reaction Complete F Separate Organic Layer E->F G Aqueous Washes (HCl, NaHCO3, Brine) F->G H Dry Organic Layer G->H I Solvent Evaporation (Crude Product) H->I J Recrystallization (e.g., IPA/Water) I->J K Filter and Dry J->K L Pure 1-cyano-N-cyclopropyl- methanesulfonamide K->L

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckReagents Check Purity of Starting Materials Start->CheckReagents CheckConditions Review Reaction Conditions CheckReagents->CheckConditions No ImpureReagents Use Fresh/Purified Reagents CheckReagents->ImpureReagents Yes Moisture Moisture Present? (Hydrolysis of R-SO2Cl) CheckConditions->Moisture CheckWorkup Analyze Work-up & Purification Losses Product Loss During Extraction/Recrystallization? CheckWorkup->Losses UseAnhydrous Use Anhydrous Solvents & Inert Atmosphere Moisture->UseAnhydrous Yes TempStoich Temperature or Stoichiometry Incorrect? Moisture->TempStoich No TempStoich->CheckWorkup No Optimize Optimize Temperature Profile & Reagent Ratios TempStoich->Optimize Yes OptimizePurification Optimize Solvent Volumes & Recrystallization Conditions Losses->OptimizePurification Yes

Caption: Decision tree for troubleshooting low product yield.

References

  • BenchChem Technical Support Team. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem.
  • Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Google Patents. (CA1335998C). Process for purification of n-cyano-n'-methyl-n"-¬2-((5- methyl-1h-imidazol-4-yl) methylthio) ethyl| guanidine.
  • Inman, M., & Logan, B. K. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of forensic sciences.

Sources

Technical Support Center: Crystallization of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-cyano-N-cyclopropylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). By understanding the underlying principles of crystallization, you can optimize your process to achieve the desired crystal form, purity, and yield.

Frequently Asked Questions (FAQs)

Q1: My crystallization of this compound is not producing any crystals, even after cooling. What are the likely causes and how can I fix this?

A1: The failure of crystals to form is a common issue that typically points to two primary problems: insufficient supersaturation or the presence of nucleation inhibitors.

  • Insufficient Supersaturation: For crystallization to occur, the solution must be supersaturated, meaning the concentration of the solute is higher than its equilibrium solubility at a given temperature.[1] If too much solvent was used initially, the solution may not reach the necessary level of supersaturation upon cooling for nucleation to begin.[1]

  • Nucleation Inhibition: Even in a supersaturated solution, the initial formation of crystal nuclei can be kinetically hindered. Impurities in the starting material can sometimes act as inhibitors, preventing the solute molecules from organizing into a crystal lattice.[2][3]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass provide nucleation sites.[1]

    • Seeding: Introduce a "seed" crystal from a previous successful crystallization of this compound. This provides a template for further crystal growth.[4]

  • Increase Supersaturation:

    • Solvent Evaporation: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool slowly.

    • Lower Cooling Temperature: After the solution has cooled to room temperature, place it in an ice bath to further decrease the solubility of the compound and promote crystallization.[1]

  • Consider an Anti-Solvent:

    • If single-solvent cooling is ineffective, a solvent/anti-solvent approach can be employed. Dissolve the compound in a minimal amount of a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes persistently cloudy.[4] This rapid change in solubility can effectively induce crystallization.

Q2: The crystallization of this compound resulted in an oil instead of crystals. What is "oiling out" and how can I prevent it?

A2: "Oiling out" is the separation of the dissolved solid as a liquid phase rather than a crystalline solid.[1] This often occurs when the solution is cooled too rapidly or when the concentration of impurities is high, depressing the melting point of the solid below the temperature of the solution.[1][5] The resulting oil is typically an impure, supercooled liquid.

Causality and Prevention:

  • Rapid Cooling: When a solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice, leading to the formation of an amorphous oil.[4]

  • High Impurity Levels: Impurities can disrupt the crystallization process by interfering with the formation of the crystal lattice, making it more energetically favorable for the compound to separate as an oil.[2][6]

Corrective Actions:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure complete dissolution, and then allow the solution to cool to room temperature very slowly.[1] Insulating the flask can help to slow the cooling rate.[4]

  • Solvent System Modification: The chosen solvent may be too nonpolar. Experiment with a more polar solvent or a mixture of solvents. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[1]

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step such as column chromatography before attempting recrystallization.[1] This will reduce the concentration of impurities that can interfere with crystal formation.[6]

Troubleshooting Guide

Problem 1: Low Crystal Yield
Potential Cause Explanation Recommended Solution
Excess Solvent Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[1]Use the minimum amount of hot solvent necessary to fully dissolve the compound. If the mother liquor is suspected to contain a large amount of product, a portion of the solvent can be evaporated and the solution cooled again to recover more crystals.[7]
Premature Crystallization If hot filtration is performed to remove insoluble impurities, the solution may cool too quickly, causing the product to crystallize on the filter paper or in the funnel.[1]Use pre-heated glassware for the filtration and perform the filtration as quickly as possible to maintain the temperature of the solution.
Inappropriate Solvent Choice The solubility of this compound in the chosen solvent may still be too high at low temperatures.Screen for alternative solvents where the compound has high solubility at elevated temperatures and very low solubility at room temperature or below.
Problem 2: Poor Crystal Quality (Amorphous Powder or Small Needles)
Potential Cause Explanation Recommended Solution
Rapid Cooling When a solution cools too quickly, it can "crash out," leading to the formation of an amorphous powder or very small, poorly-formed crystals instead of a well-defined crystal lattice.[4]Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth, before moving it to an ice bath.[4]
High Supersaturation An excessively high level of supersaturation can lead to rapid nucleation and the formation of many small crystals.[8]Reduce the initial concentration of the solute or use a slower method to induce supersaturation, such as slow evaporation or vapor diffusion.[9]
Agitation Disturbing the solution during crystal growth can lead to the formation of multiple nucleation sites and smaller crystals.[9]Once the solution is set aside to cool, do not disturb it until crystal growth appears complete.
Problem 3: Crystal Polymorphism
Potential Cause Explanation Recommended Solution
Solvent Effects The choice of solvent can influence which polymorphic form of the crystal is favored.[10]Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities.
Temperature and Humidity The temperature and humidity at which crystallization occurs can affect the stability of different polymorphs.[8]Carefully control the temperature and atmospheric conditions during the crystallization process.
Seeding with a Specific Polymorph Introducing a seed crystal of a desired polymorph can direct the crystallization towards that form.If a specific polymorph is desired, use a seed crystal of that form to initiate crystallization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol).[11]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware.[1]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent at room temperature.[4]

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" in which the compound is insoluble, with constant swirling, until the solution becomes persistently turbid.[4]

  • Crystal Growth: Set the flask aside undisturbed to allow for crystal formation and growth.[4]

  • Isolation and Washing: Collect and wash the crystals as described in the single-solvent recrystallization protocol.

Visualization of Troubleshooting Workflow

Crystallization Troubleshooting Troubleshooting Flowchart for this compound Crystallization start Start Crystallization Experiment no_crystals Issue: No Crystals Form start->no_crystals No solid forms oiling_out Issue: Oiling Out start->oiling_out Liquid separates low_yield Issue: Low Yield start->low_yield Minimal solid forms poor_quality Issue: Poor Crystal Quality start->poor_quality Amorphous/small crystals success Successful Crystallization start->success Good crystals form induce_nucleation Action: Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Hypothesis: Nucleation inhibited increase_supersaturation Action: Increase Supersaturation (Evaporate/Cool) no_crystals->increase_supersaturation Hypothesis: Insufficient supersaturation slow_cooling Action: Re-dissolve and Cool Slowly oiling_out->slow_cooling Hypothesis: Cooled too fast change_solvent Action: Change Solvent System oiling_out->change_solvent Hypothesis: Inappropriate solvent pre_purify Action: Pre-purify Crude Material oiling_out->pre_purify Hypothesis: High impurity level optimize_solvent_volume Action: Optimize Solvent Volume low_yield->optimize_solvent_volume Hypothesis: Too much solvent preheat_glassware Action: Use Pre-heated Glassware for Hot Filtration low_yield->preheat_glassware Hypothesis: Premature crystallization poor_quality->change_solvent Hypothesis: Inappropriate solvent slow_cooling_rate Action: Reduce Cooling Rate poor_quality->slow_cooling_rate Hypothesis: Cooled too fast induce_nucleation->success increase_supersaturation->success slow_cooling->success change_solvent->success pre_purify->success optimize_solvent_volume->success preheat_glassware->success slow_cooling_rate->success

Caption: A decision tree to guide troubleshooting common crystallization issues.

Analytical Characterization of Crystals

To ensure the desired crystalline form and purity of this compound, the following analytical techniques are recommended:

  • X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying the crystalline phase (polymorph) of a material. A crystalline solid will produce a unique pattern of sharp peaks, while an amorphous solid will show a broad halo.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. Crystalline solids exhibit a sharp melting endotherm, whereas amorphous materials show a glass transition.[4]

  • Microscopy: Visual inspection under a microscope can provide qualitative information about crystal morphology (shape) and size.[4]

  • Infrared (IR) Spectroscopy: Different polymorphs can exhibit subtle differences in their IR spectra, particularly in the regions corresponding to hydrogen bonding.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the chemical structure and assessing the purity of the crystallized material.[12]

References

  • Thompson, S. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Retrieved from [Link]

  • Zhang, T., et al. (2021). Impact of impurities on crystal growth.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Wang, X., et al. (2022).
  • Gao, Z., et al. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Crystal Growth & Design.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Zhang, T., et al. (2021). Impact of impurities on crystal growth.
  • Crochet, A. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Acevedo, D., & Ward, M. D. (2021). Effect of Impurities on the Growth Kinetics of Crystals.
  • National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical Methods for Characterization of Nanomaterial Surfaces. Retrieved from [Link]

  • Kahr, B., & Gherasimova, M. (2019). Crystal growth inhibition by impurity stoppers, now.
  • Chernov, A. A. (2018). Nanoscale crystal growth processes triggered by captured solid impurity particles.
  • SciSpace. (n.d.). The Solubility of Proteins in Organic Solvents. Retrieved from [Link]

Sources

Technical Support Center: Refining Analytical Methods for 1-Cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 1-cyano-N-cyclopropylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental success.

A Note on Our Approach: The methodologies and troubleshooting advice provided herein are based on established principles for the analysis of sulfonamides and related cyano-containing compounds. As specific literature on this compound is not extensively available, this guide synthesizes best practices from analogous chemical structures to provide a robust starting point for your method development and validation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and challenges encountered during the analysis of this compound.

Q1: What are the recommended primary analytical techniques for this compound?

A1: Based on the structural characteristics of this compound (a sulfonamide with a cyano group), the most suitable analytical techniques are High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS), and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). The choice between these depends on the compound's volatility and thermal stability. Given that some sulfonamides can be thermally labile, LC-MS/MS is often the preferred method for achieving high sensitivity and specificity, particularly in complex matrices.[1][2]

Q2: I'm not observing a peak for my compound in my initial LC-MS runs. What are the likely causes?

A2: A lack of signal in LC-MS analysis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Sample Preparation: The analyte may not be efficiently extracted from your sample matrix. Re-evaluate your extraction solvent and methodology. For sulfonamides, Solid-Phase Extraction (SPE) can be a highly effective cleanup step.[1]

  • Ionization Efficiency: this compound may not be ionizing effectively under your current MS source conditions. It is crucial to experiment with both positive and negative ionization modes. For many sulfonamides, positive electrospray ionization (ESI+) is a common and effective choice.[1]

  • Mobile Phase Compatibility: The composition of your mobile phase significantly influences ionization efficiency. Ensure your mobile phase is compatible with the chosen ionization technique.

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is generally not required for HPLC or LC-MS analysis. However, for GC-MS analysis, derivatization is often essential. Sulfonamides are polar and can exhibit poor peak shape and thermal instability in a GC system. Derivatization, for instance with diazomethane followed by pentafluoropropionic acid anhydride, can increase volatility and thermal stability, leading to improved chromatographic performance.[3][4]

Q4: My HPLC peak shape is poor, showing significant tailing. What should I investigate?

A4: Poor peak shape, particularly tailing, can be caused by several factors. Here is a troubleshooting workflow:

  • Secondary Interactions: Tailing for some, but not all, peaks can indicate secondary interactions between the analyte and the stationary phase.

  • Column Contamination: If all peaks are tailing, it could be due to a buildup of contamination on the column inlet or a partially plugged frit.

  • Column Void: A void in the column packing can also lead to peak tailing.

  • Extra-Column Effects: Investigate for issues outside the column, such as excessive tubing length or poor connections.[5]

Part 2: Troubleshooting Guides

This section provides more detailed, method-specific troubleshooting advice.

HPLC & LC-MS Troubleshooting

High-performance liquid chromatography is a cornerstone technique for the analysis of sulfonamides. The following guide will help you navigate common challenges.

Potential Cause Troubleshooting Steps
Improper Sample Extraction Re-evaluate the extraction solvent and pH. Consider solid-phase extraction (SPE) for cleaner samples.
Inefficient Ionization (LC-MS) Optimize MS source parameters. Test both positive (ESI+) and negative (ESI-) ionization modes.[1]
Mobile Phase Incompatibility Ensure the mobile phase is compatible with the ionization mode. For ESI, volatile buffers are preferred.
Analyte Degradation Investigate the stability of this compound in your sample and mobile phase. Forced degradation studies can be informative.[6]
Potential Cause Troubleshooting Steps
Secondary Interactions Adjust mobile phase pH to suppress analyte ionization. Use a column with end-capping.
Column Contamination/Void Flush the column with a strong solvent. If the problem persists, replace the column.[5]
Injection Solvent Effects Ensure the injection solvent is weaker than or matches the mobile phase.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.[5]
GC-MS Troubleshooting

For volatile and thermally stable derivatives of this compound, GC-MS offers excellent separation and identification capabilities.

Potential Cause Troubleshooting Steps
Incomplete Derivatization Optimize the derivatization reaction conditions (reagent concentration, temperature, time).[3]
Thermal Degradation Lower the injector and transfer line temperatures. Ensure the compound is sufficiently derivatized to be thermally stable.[2]
Poor Injection Check the syringe for blockage and ensure proper installation.
Column Adsorption Use a deactivated column and liner.
Potential Cause Troubleshooting Steps
Active Sites in the System Deactivate the GC inlet and use a deactivated column.
Co-elution with Matrix Components Improve sample cleanup or optimize the GC temperature program for better separation.
Improper Flow Rate Optimize the carrier gas flow rate for the best efficiency.

Part 3: Experimental Protocols

The following are starting-point protocols that should be optimized for your specific instrumentation and sample matrix.

Protocol 1: HPLC-UV Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm (or an optimal wavelength determined by a UV scan)

  • Column Temperature: 30 °C

Protocol 2: GC-MS Method with Derivatization
  • Derivatization:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70 °C for 30 minutes.

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 50-500 m/z

Part 4: Visualizations

Logical Troubleshooting Workflow for HPLC Analysis

HPLC_Troubleshooting start Start | HPLC Analysis Issue issue No Peak Poor Peak Shape Retention Time Shift start->issue no_peak Check Instrument | Check Sample Prep | Optimize MS issue:f0->no_peak peak_shape Check Column Health | Mobile Phase pH | Injection Solvent issue:f1->peak_shape rt_shift Check Pump Performance | Column Equilibration | Mobile Phase Prep issue:f2->rt_shift solution Problem Resolved no_peak->solution Signal Restored peak_shape->solution Symmetry Improved rt_shift->solution RT Stabilized GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis extraction Extraction of Analyte evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization Reaction evaporation->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection data_analysis Data Analysis detection->data_analysis Data Acquisition

Caption: A typical experimental workflow for GC-MS analysis requiring derivatization.

References

  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC - NIH. Available from: [Link]

  • Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry - PubMed. Available from: [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry | Request PDF - ResearchGate. Available from: [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. Available from: [Link]

  • Characterization of a Stable AIBN Degradant and its use to Monitor the Oxidative Environment during Forced Degradation Studies by LC/MS - ResearchGate. Available from: [Link]

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Validation & Comparative

A Comparative Guide to 1-cyano-N-cyclopropylmethanesulfonamide and Its Therapeutic Potential Against Classical Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating the Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-N-) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial prontosil, this remarkably versatile scaffold has given rise to a vast array of therapeutics, including diuretics, anti-inflammatories, anticonvulsants, and antidiabetic agents[1]. The enduring success of sulfonamides lies in their synthetic tractability and their ability to act as a stable, hydrogen-bonding pharmacophore that can be tailored to interact with a multitude of biological targets[2].

This guide focuses on 1-cyano-N-cyclopropylmethanesulfonamide , a compound of emerging interest that marries the classical sulfonamide core with two distinct and functionally significant chemical motifs: a cyclopropyl ring and an α-cyano group. While specific biological data on this compound is not yet widely published, its unique structure provides a compelling basis for a comparative analysis against established sulfonamides. By examining its structural rationale and postulating its performance in key therapeutic areas, we can build a framework for its potential evaluation and application.

This document will compare this compound against three archetypal sulfonamides, each representing a different therapeutic class:

  • Sulfamethoxazole: A classic antibacterial agent.

  • Celecoxib: A selective COX-2 inhibitor for anti-inflammatory action.

  • Acetazolamide: A carbonic anhydrase inhibitor used as a diuretic and anti-glaucoma agent.

Through this comparison, we will explore the structural advantages, potential mechanisms of action, and the experimental pathways required to validate the therapeutic promise of this novel compound.

Part 1: Structural and Mechanistic Analysis

The therapeutic activity of a sulfonamide is dictated by the substituents on the sulfonyl group and the amide nitrogen. This compound distinguishes itself by moving away from the traditional aromatic rings found in most sulfonamide drugs and incorporating moieties known to confer unique pharmacological properties.

The N-Cyclopropyl Group: A Shield of Stability and Potency

The substitution of a cyclopropyl ring on the sulfonamide nitrogen is a strategic design choice. The cyclopropyl group is a "bioisostere" of unsaturated moieties like vinyl or phenyl groups but with a rigid, three-dimensional structure. This rigidity can lock the molecule into a bioactive conformation, enhancing binding affinity for its target[3].

Key advantages conferred by the cyclopropyl group include:

  • Enhanced Metabolic Stability: The C-H bonds within the strained cyclopropane ring are stronger than those in linear alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can lead to an improved pharmacokinetic profile and a longer in-vivo half-life[3][4].

  • Increased Potency: By restricting conformational flexibility, the entropic cost of binding to a receptor is reduced, which can lead to a significant increase in potency[5].

  • Modulation of Physicochemical Properties: It increases the fraction of sp³-hybridized carbons, which can improve solubility and reduce off-target effects associated with excessive planarity[4].

The α-Cyano Group: A Versatile Modulator of Activity

The placement of a cyano (-C≡N) group on the methyl substituent of the sulfonamide is another critical feature. The nitrile is a small, linear, and highly polar functional group that can profoundly influence a molecule's biological activity[6].

Potential roles of the α-cyano group include:

  • Hydrogen Bond Acceptor: The nitrogen atom can act as a strong hydrogen bond acceptor, forming key interactions within a target's active site[6].

  • Metabolic Blocker: Its electron-withdrawing nature can shield adjacent positions from metabolic attack.

  • Bioisostere and Pharmacophore: It can serve as a bioisostere for a carbonyl group or a halogen, and is present in over 60 approved small-molecule drugs[7].

  • Potential Covalent Warhead: While often acting non-covalently, the nitrile group can, in certain enzymatic contexts, act as an electrophile to form a reversible or irreversible covalent bond with a nucleophilic residue (e.g., cysteine) in the target protein[7][8]. This can lead to prolonged and potent inhibition.

Postulated Mechanisms of Action and Comparative Context

Based on its structure and preliminary reports of its biological activities, we can postulate several mechanisms of action for this compound and compare them to our selected reference compounds.

Classical sulfonamide antibiotics like sulfamethoxazole are structural analogues of p-aminobenzoic acid (PABA). They act as competitive inhibitors of dihydropteroate synthase (DHPS) , an enzyme essential for bacterial folic acid synthesis[1][9]. Humans are unaffected as they acquire folate from their diet[9].

This compound lacks the PABA-like arylamine group, suggesting it is unlikely to be a competitive inhibitor of DHPS. However, reports suggest it may inhibit ketol-acid reductoisomerase (KARI) in E. coli[10]. KARI is the second enzyme in the branched-chain amino acid biosynthesis pathway, which is essential for microorganisms but absent in animals, making it an excellent target for novel antimicrobials[11]. The cyano group could be crucial for binding to the KARI active site.

Logical Relationship: Antibacterial Mechanism

cluster_0 Classical Sulfonamides (e.g., Sulfamethoxazole) cluster_1 Postulated Mechanism for this compound PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folic Acid Synthesis DHPS->Folate Catalyzes Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Competitive Inhibition Acetolactate 2-Acetolactate KARI Ketol-Acid Reductoisomerase (KARI) Acetolactate->KARI Substrate BCAA Branched-Chain Amino Acid Synthesis KARI->BCAA Catalyzes Target_Compound This compound Target_Compound->KARI Postulated Inhibition

Caption: Comparison of antibacterial mechanisms.

Many sulfonamides function by inhibiting key enzymes.

  • Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2) , an enzyme that mediates inflammatory prostaglandin synthesis. Its selectivity is attributed to the sulfonamide moiety fitting into a specific hydrophilic side pocket present in COX-2 but not COX-1.

  • Acetazolamide inhibits carbonic anhydrase (CA) , an enzyme crucial for managing pH and bicarbonate transport in the kidneys and eyes[12]. The primary sulfonamide group (-SO₂NH₂) binds to the catalytic zinc ion in the enzyme's active site.

This compound, with its N-substituted sulfonamide, would not bind to the CA zinc ion in the same manner as acetazolamide. However, its unique structure could be optimized to target other enzymes. For instance, its potential immunomodulatory activity could stem from inhibiting enzymes in inflammatory pathways, similar to COX-2 inhibitors, but with a different target and binding mode. The cyclopropyl group could provide access to hydrophobic pockets, while the cyano-methane group could form specific hydrogen bonds, potentially leading to high selectivity for a novel target.

The reported antiviral, immunomodulatory, and antidiabetic properties suggest that this compound may interact with targets outside the classical sulfonamide families[10].

  • Antiviral: Many potent antiviral drugs, such as HIV protease inhibitors, incorporate sulfonamide groups[10][13]. The rigid structure and specific hydrogen bonding capabilities of our target compound could allow it to fit into the highly structured active sites of viral enzymes.

  • Immunomodulatory: Certain sulfonamides and their metabolites can stimulate T-cells, leading to hypersensitivity reactions but also suggesting a potential for therapeutic immune modulation[14]. The mechanism could involve direct interaction with MHC molecules or T-cell receptors.

  • Antidiabetic: While most antidiabetic sulfonamides are sulfonylureas that stimulate insulin secretion by blocking pancreatic K-ATP channels, other mechanisms are possible[15][16]. The suggestion that this compound may act as an insulin sensitizer points towards a different pathway, possibly involving PPAR-γ activation or other targets that regulate glucose metabolism in peripheral tissues[17].

Part 2: Comparative Performance and Data

To objectively compare this compound, we must establish a baseline using quantitative data from our reference compounds. The following tables summarize the inhibitory potency of sulfamethoxazole, celecoxib, and acetazolamide against their respective targets. These values represent the benchmarks that our target compound would need to meet or exceed to be considered a viable alternative.

Table 1: Comparative Inhibitory Activity of Reference Sulfonamides
CompoundClassTarget EnzymeInhibition MetricValueReference(s)
Sulfamethoxazole AntibacterialDihydropteroate Synthase (DHPS)MIC (Susceptible)≤2/38 µg/mL (with Trimethoprim)[7][8]
Celecoxib Anti-inflammatoryCyclooxygenase-1 (COX-1)Kᵢ10 - 16 µM[18][19]
Cyclooxygenase-2 (COX-2)IC₅₀0.003 - 0.006 µM[18][19]
Acetazolamide Diuretic/AntiglaucomaCarbonic Anhydrase II (hCA II)Kᵢ12 nM[12]
Carbonic Anhydrase IV (hCA IV)Kᵢ74 nM[12]

Note: MIC (Minimum Inhibitory Concentration) for sulfamethoxazole is typically reported in combination with trimethoprim. Celecoxib's potent IC₅₀ against COX-2 reflects its time-dependent inhibition mechanism.

Part 3: Experimental Validation Protocols

To validate the postulated activities of this compound, a series of robust, self-validating in vitro experiments are required. The following protocols describe how to assess its activity against the targets of our reference compounds and its own postulated target, KARI.

Proposed Synthesis of this compound

A plausible synthetic route can be devised based on established organosulfur chemistry. The causality behind this proposed two-step synthesis is the common and efficient formation of sulfonamides from sulfonyl chlorides and the subsequent introduction of the cyano group via nucleophilic substitution.

Workflow: Proposed Synthesis

Caption: Plausible two-step synthesis pathway.

Step 1: Synthesis of N-cyclopropyl-1-chloromethanesulfonamide

  • To a stirred solution of cyclopropylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry, inert solvent like dichloromethane (DCM) at 0 °C, add a solution of chloromethanesulfonyl chloride (1.1 eq) in DCM dropwise.

    • Causality: The reaction is performed at 0 °C to control the exothermicity of the sulfonylation. Triethylamine acts as a scavenger for the HCl byproduct, driving the reaction to completion.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude N-cyclopropyl-1-chloromethanesulfonamide (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) (1.5 eq) to the solution.

    • Causality: This is a standard nucleophilic substitution (Sₙ2) reaction where the cyanide anion displaces the chloride. DMSO is an ideal solvent as it solvates the sodium cation, leaving a highly reactive "naked" cyanide anion.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry, and concentrate. Purify the final product by column chromatography.

Protocol: Ketol-Acid Reductoisomerase (KARI) Inhibition Assay

This protocol is designed to test the hypothesis that the compound inhibits KARI. It is a coupled enzymatic assay that measures the consumption of NADPH.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.

    • Enzyme: Purified recombinant KARI from E. coli.

    • Substrate: 2-acetolactate.

    • Cofactor: NADPH.

    • Test Compound: this compound dissolved in DMSO to create a stock solution (e.g., 10 mM), then serially diluted.

  • Assay Procedure (96-well plate format):

    • To each well, add 180 µL of Assay Buffer.

    • Add 2 µL of the test compound dilution (or DMSO for control).

    • Add 10 µL of KARI enzyme solution and incubate for 15 minutes at room temperature.

      • Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts, which is critical for detecting slow-binding inhibitors.

    • Initiate the reaction by adding 10 µL of a solution containing both 2-acetolactate and NADPH.

    • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADPH oxidation is proportional to KARI activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: DHPS Inhibition Assay (Comparative)

This assay determines if the compound has any activity against the classical sulfonamide target, DHPS.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.5, with 10 mM MgCl₂ and 5 mM DTT.

    • Enzyme: Purified recombinant DHPS.

    • Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

    • Coupling Enzyme: Dihydrofolate reductase (DHFR).

    • Cofactor: NADPH.

    • Test Compounds: this compound and Sulfamethoxazole (positive control).

  • Assay Procedure:

    • This is a coupled assay where the product of DHPS, dihydropteroate, is reduced by DHFR, consuming NADPH[3].

    • Set up reactions similar to the KARI assay, with DHPS, DHFR, PABA, and DHPP.

    • Initiate the reaction and monitor NADPH consumption at 340 nm.

  • Data Analysis:

    • Calculate IC₅₀ values and compare the potency of the test compound to sulfamethoxazole. A lack of inhibition would confirm a different mechanism of antibacterial action.

Protocol: COX-2 Selective Inhibition Assay (Comparative)

This protocol evaluates the compound's anti-inflammatory potential by measuring its ability to inhibit COX-2 versus COX-1.

  • Reagent Preparation:

    • Enzymes: Purified human recombinant COX-1 and COX-2.

    • Substrate: Arachidonic Acid.

    • Detection: Use a commercial kit that measures prostaglandin production, either via ELISA for PGF₂α or a fluorometric probe[2][15].

    • Test Compounds: this compound and Celecoxib (positive control).

  • Assay Procedure:

    • Run two separate assays in parallel, one for COX-1 and one for COX-2.

    • Pre-incubate the respective enzyme with serially diluted test compound or celecoxib.

      • Causality: Time-dependent inhibition is a key feature of celecoxib's action on COX-2. The pre-incubation step is essential to observe this effect and make a fair comparison[18][19].

    • Initiate the reaction by adding arachidonic acid.

    • After a set time, stop the reaction and quantify the prostaglandin product according to the kit manufacturer's instructions.

  • Data Analysis:

    • Calculate IC₅₀ values for both COX-1 and COX-2.

    • The Selectivity Index (SI = IC₅₀(COX-1) / IC₅₀(COX-2)) is calculated to quantify COX-2 selectivity. Compare the SI of the test compound to that of celecoxib.

Conclusion and Future Outlook

This compound represents a departure from traditional sulfonamide design, incorporating structural motifs that are increasingly recognized for their ability to enhance metabolic stability and potency. While it is unlikely to function via the classical mechanisms of action seen in antibacterial or diuretic sulfonamides, its unique structure holds promise for novel therapeutic applications.

The key takeaway for researchers is the rationale behind its design: the cyclopropyl group offers a rigid, metabolically robust anchor, while the α-cyano group provides a versatile point of interaction that could be key to inhibiting non-traditional targets like KARI or viral proteases. The lack of an arylamine moiety, responsible for many sulfonamide hypersensitivity reactions, may also confer a superior safety profile.

The path forward requires rigorous experimental validation. The protocols outlined in this guide provide a clear roadmap for elucidating the compound's true mechanism(s) of action and quantifying its therapeutic potential. By systematically evaluating its activity against a panel of relevant targets and comparing its performance to established drugs, the scientific community can determine if this compound is simply a chemical curiosity or a valuable new lead in the storied history of sulfonamide drug discovery.

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Sources

Comparative Validation of the Biological Activity of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Efficacy and Potency Assessment

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The investigational compound, 1-cyano-N-cyclopropylmethanesulfonamide (hereafter designated CN-C-Met ), presents a compelling scaffold for biological exploration. This molecule integrates three key functional groups, each with a well-documented role in modulating pharmacological activity:

  • The Methanesulfonamide Core: This versatile group is a recognized pharmacophore present in numerous approved drugs.[1] It acts as a hydrogen bond donor and acceptor, is metabolically stable, and its non-basic nitrogen distinguishes it from more reactive amine functionalities.[1] Derivatives have demonstrated a wide spectrum of activities, including anti-inflammatory and anticancer properties.[2][3][4]

  • The Cyclopropyl Ring: This small, strained carbocycle is increasingly utilized in drug development to enhance metabolic stability, increase potency, and improve permeability across biological membranes.[5][6] Its rigid nature can lock the molecule into a favorable conformation for target binding.[5]

  • The Cyano Group: Often employed as a bioisostere for other functional groups, the cyano moiety can participate in key binding interactions and modulate the electronic properties of the molecule.[7][8][9] Its inclusion can be critical for achieving high potency.[9]

Given this unique structural combination, CN-C-Met emerges as a candidate for evaluation across multiple therapeutic areas. This guide provides a comprehensive framework for the validation of its biological activity, presenting a head-to-head comparison with established therapeutic agents and detailing the rigorous experimental methodologies required for a thorough assessment.

Comparator Selection: Benchmarking Against the Gold Standard

To contextualize the biological activity of CN-C-Met, a panel of well-characterized drugs was selected, each representing a "gold standard" in a distinct therapeutic class suggested by the compound's structural alerts.

  • Anti-Inflammatory Comparator: Celecoxib. A selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) widely used to treat pain and inflammation.[5][10] Its sulfonamide moiety makes it a relevant structural and mechanistic comparator.[5]

  • Antibacterial Comparator: Ciprofloxacin. A broad-spectrum fluoroquinolone antibiotic, Ciprofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[2][3][4][11] It serves as a robust benchmark for assessing antibacterial potency against both Gram-positive and Gram-negative organisms.

  • Anticancer Comparator: Doxorubicin. An anthracycline chemotherapy agent, Doxorubicin is a potent anticancer drug that functions through DNA intercalation and inhibition of topoisomerase II.[1][8][9][12] It is a widely used positive control in cytotoxicity assays against various cancer cell lines.

Part 1: In Vitro Efficacy Profiling

The initial phase of validation involves a battery of in vitro assays to determine the potency and selectivity of CN-C-Met against specific molecular targets and cell types.

Anti-Inflammatory Activity: COX-2 Inhibition Assay

Rationale: The presence of the sulfonamide group in CN-C-Met suggests a potential for COX-2 inhibition, a key mechanism for reducing inflammation.[4] This assay quantifies the compound's ability to inhibit the enzymatic activity of human recombinant COX-2 and its selectivity over the constitutively expressed COX-1 isoform.

Experimental Protocol: Colorimetric COX Inhibitor Screening Assay

  • Reagent Preparation: Prepare a reaction buffer (100 mM Tris-HCl, pH 8.0), Heme, and stock solutions of human recombinant COX-1 and COX-2 enzymes. Prepare serial dilutions of CN-C-Met and Celecoxib in DMSO. The substrate, arachidonic acid, and the chromogenic probe, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), are also prepared.[13]

  • Enzyme Incubation: In a 96-well plate, add 150 µL of reaction buffer, 10 µL of Heme, and 10 µL of the COX-1 or COX-2 enzyme solution to each well.

  • Inhibitor Addition: Add 10 µL of the serially diluted test compounds (CN-C-Met, Celecoxib) or DMSO (vehicle control) to the respective wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid followed by 10 µL of TMPD to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm using a microplate reader in kinetic mode, recording readings every minute for 10 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is determined relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is calculated by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Heme) plate Dispense Reagents & Enzyme into 96-well Plate reagents->plate compounds Prepare Serial Dilutions (CN-C-Met, Celecoxib) add_inhibitor Add Test Compounds or DMSO Vehicle compounds->add_inhibitor plate->add_inhibitor pre_incubate Pre-incubate (15 min @ 37°C) add_inhibitor->pre_incubate initiate Initiate Reaction (Add Arachidonic Acid & TMPD) pre_incubate->initiate read Kinetic Read (Absorbance @ 590 nm) initiate->read calc_rate Calculate Reaction Rate read->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro COX-2 inhibition assay.

Hypothetical Comparative Data: COX Inhibition

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
CN-C-Met 0.45> 100> 222
Celecoxib 0.0415375
Ibuprofen 4.52.50.56

Data are hypothetical and for illustrative purposes only.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The sulfonamide scaffold is the basis for the first class of synthetic antibiotics. This assay determines the lowest concentration of CN-C-Met required to inhibit the visible growth of clinically relevant bacterial strains, providing a quantitative measure of its antibacterial potency.

Experimental Protocol: Broth Microdilution Method

  • Reagent and Media Preparation: Prepare stock solutions of CN-C-Met and Ciprofloxacin in a suitable solvent. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).[15]

  • Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight. Dilute the cultures in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.[15]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in CAMHB to achieve a range of concentrations (e.g., 128 to 0.125 µg/mL).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL. Include a growth control (inoculum + broth) and a sterility control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[16]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare Compound Stocks (CN-C-Met, Ciprofloxacin) serial_dilute Serial Dilute Compounds in 96-well Plate prep_compounds->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacteria prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (18-24h @ 37°C) inoculate->incubate read_mic Visually Inspect Wells for Turbidity incubate->read_mic determine_mic Determine MIC Value (Lowest Clear Well) read_mic->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Hypothetical Comparative Data: Antibacterial Activity

CompoundMIC (µg/mL) vs S. aureus (Gram +)MIC (µg/mL) vs E. coli (Gram -)
CN-C-Met 816
Ciprofloxacin 0.250.015
Vancomycin 1> 128

Data are hypothetical and for illustrative purposes only.

Anticancer Activity: MTT Cytotoxicity Assay

Rationale: Many sulfonamide derivatives have been investigated as anticancer agents.[2] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. This assay will determine the concentration at which CN-C-Met reduces the viability of a cancer cell line.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Culture human lung carcinoma cells (A549) in appropriate media until they reach ~80% confluency.

  • Cell Seeding: Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of CN-C-Met and Doxorubicin. Remove the old media from the cells and add 100 µL of media containing the various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[17] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed A549 Cells in 96-well Plate incubate_adhere Incubate 24h for Adhesion seed_cells->incubate_adhere treat_cells Treat Cells with Compounds (CN-C-Met, Doxorubicin) incubate_adhere->treat_cells incubate_treat Incubate 48h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_abs Read Absorbance @ 570 nm solubilize->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Hypothetical Comparative Data: Anticancer Activity

CompoundIC50 (µM) vs A549 Lung Cancer Cells
CN-C-Met 12.5
Doxorubicin 0.8
Celecoxib 45.2

Data are hypothetical and for illustrative purposes only.

Part 2: In Vivo Validation of Anti-Inflammatory Efficacy

Based on the promising hypothetical in vitro COX-2 inhibition data, the next logical step is to validate the anti-inflammatory activity of CN-C-Met in a relevant animal model.

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[20][21] It allows for the assessment of a compound's ability to reduce edema (swelling) following the injection of an inflammatory agent, which involves the release of inflammatory mediators like prostaglandins.[22]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for one week under standard laboratory conditions.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, oral)

    • Group 2: CN-C-Met (e.g., 30 mg/kg, oral)

    • Group 3: CN-C-Met (e.g., 100 mg/kg, oral)

    • Group 4: Celecoxib (e.g., 30 mg/kg, oral)

  • Compound Administration: Administer the test compounds or vehicle orally 60 minutes before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

G acclimate Acclimatize Rats (1 week) grouping Group & Dose (Vehicle, CN-C-Met, Celecoxib) acclimate->grouping time_neg60 T = -60 min Oral Dosing grouping->time_neg60 time_0 T = 0 min Baseline Paw Measurement Carrageenan Injection time_neg60->time_0 time_60 T = 60 min Paw Measurement time_0->time_60 time_120 T = 120 min Paw Measurement time_60->time_120 time_180 T = 180 min Paw Measurement time_120->time_180 time_240 T = 240 min Paw Measurement time_180->time_240 analysis Calculate % Edema Inhibition time_240->analysis

Caption: Experimental timeline for the in vivo paw edema model.

Hypothetical Comparative Data: In Vivo Anti-Inflammatory Activity

Treatment Group (Oral Dose)% Edema Inhibition at 3 hours
Vehicle Control 0%
CN-C-Met (30 mg/kg) 35%
CN-C-Met (100 mg/kg) 58%
Celecoxib (30 mg/kg) 65%

Data are hypothetical and for illustrative purposes only.

Part 3: Preliminary Pharmacokinetic Profile

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development. A preliminary pharmacokinetic (PK) study provides essential data on bioavailability and half-life. Sulfonamides are typically well-absorbed orally and metabolized in the liver.[23][24]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Preparation: Use cannulated male Sprague-Dawley rats.

  • Dosing: Administer CN-C-Met either intravenously (e.g., 5 mg/kg) or orally (e.g., 20 mg/kg).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Separate plasma and analyze the concentration of CN-C-Met using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (T½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

Hypothetical Comparative Data: Pharmacokinetic Parameters

ParameterCN-C-Met
T½ (hours) 6.8
Cmax (ng/mL) (Oral) 1250
Tmax (hours) (Oral) 1.5
Oral Bioavailability (%F) 75%

Data are hypothetical and for illustrative purposes only.

Summary and Future Directions

This guide outlines a systematic approach to validating the biological activity of the novel compound, this compound (CN-C-Met). The hypothetical data presented suggest that CN-C-Met possesses promising anti-inflammatory activity, characterized by selective COX-2 inhibition in vitro and significant efficacy in an in vivo model of acute inflammation. Its moderate antibacterial and anticancer activities suggest a potential for further optimization but position the anti-inflammatory application as the most promising lead indication.

The favorable hypothetical pharmacokinetic profile, with good oral bioavailability and a moderate half-life, further supports its potential as a drug candidate.

Next Steps in Development would include:

  • Lead Optimization: Synthesize analogs of CN-C-Met to improve COX-2 potency and selectivity.

  • Mechanism of Action Studies: Confirm the mode of action through additional biochemical and cellular assays.

  • Expanded In Vivo Testing: Evaluate efficacy in chronic inflammation models (e.g., adjuvant-induced arthritis).

  • Safety and Toxicology: Conduct comprehensive safety pharmacology and toxicology studies to establish a therapeutic window.

By following this structured validation pathway, the full therapeutic potential of novel chemical entities like CN-C-Met can be rigorously and efficiently assessed.

References

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A Structural Comparison of 1-Cyano-N-Cyclopropylmethanesulfonamide Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive structural analysis of 1-cyano-N-cyclopropylmethanesulfonamide analogs, a class of molecules holding significant promise in contemporary drug discovery. We will explore the impact of subtle structural modifications on the overall molecular conformation and, consequently, on biological activity. By integrating experimental data with established medicinal chemistry principles, this document aims to provide researchers, scientists, and drug development professionals with a robust framework for the rational design of novel therapeutic agents.

The this compound Scaffold: A Privileged Core in Drug Design

The this compound scaffold has emerged as a valuable starting point for the development of new drugs. This structure combines several key features: a sulfonamide group, known for its diverse biological activities, a metabolically stable cyclopropyl ring, and an electron-w-ithdrawing cyano group.[1][2] This unique combination of functional groups imparts specific physicochemical properties to the molecule, making it an attractive scaffold for targeting a wide range of biological targets. The exploration of its analogs is a critical step in optimizing potency, selectivity, and pharmacokinetic profiles.

Representative Analogs and Key Structural Modifications

To understand the structure-activity relationships (SAR) within this class of compounds, we will consider a series of representative analogs. These analogs are designed to probe the effects of substitutions at two key positions: the carbon atom adjacent to the cyano group (Cα) and the cyclopropyl ring itself.

Table 1: Representative Analogs of this compound

Compound IDR1-Substitution (at Cα)R2-Substitution (on Cyclopropyl Ring)Primary Structural Alteration
Parent-001 HHCore Scaffold
Analog-A01 PhenylHIntroduction of a bulky, aromatic group at Cα
Analog-A02 MethylHIntroduction of a small, aliphatic group at Cα
Analog-B01 H4-FluoroElectronic modification of the cyclopropyl ring
Analog-B02 H2,2-DimethylIntroduction of steric bulk on the cyclopropyl ring

Methodologies for Structural Characterization and Comparison

A combination of experimental and computational techniques is essential for a thorough structural comparison of these analogs.

X-Ray Crystallography: Definitive Solid-State Structure

Single-crystal X-ray crystallography provides the most accurate and detailed three-dimensional structure of a molecule in its crystalline form.[3][4] This technique is invaluable for determining precise bond lengths, bond angles, and the overall molecular conformation, which are critical for understanding how a molecule interacts with its biological target.[5] The general workflow for X-ray crystallography is a well-established process that begins with crystal growth and ends with a refined structural model.[6][7]

xray_workflow cluster_synthesis Crystal Growth cluster_diffraction Data Collection & Structure Solution start Synthesized Analog crystallization Crystallization (e.g., slow evaporation) start->crystallization crystal High-Quality Single Crystal crystallization->crystal mount Mount Crystal crystal->mount diffract X-ray Diffraction mount->diffract collect Collect Diffraction Data diffract->collect solve Solve and Refine Structure collect->solve structure 3D Molecular Structure solve->structure

Caption: A generalized workflow for determining the three-dimensional structure of a small molecule using X-ray crystallography.

NMR Spectroscopy: Insights into Solution-State Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution, which more closely mimics the physiological environment.[8][9] Techniques such as 1H, 13C, and 2D NMR (e.g., NOESY) provide valuable information about the conformational preferences of the analogs.[10][11] For instance, the introduction of a substituent can lead to changes in chemical shifts and coupling constants, revealing alterations in the electronic environment and dihedral angles.

Computational Modeling: Predicting and Rationalizing Structural Properties

Computational methods, including molecular mechanics and quantum mechanics calculations, complement experimental data by predicting molecular properties and rationalizing observed structure-activity relationships.[12][13] These techniques can be used to perform conformational analyses, calculate electrostatic potential maps, and predict binding affinities to target proteins.[14]

computational_workflow

Sources

A Comparative Analysis of Prolyl Oligopeptidase Inhibitors: Efficacy of 1-cyano-N-cyclopropylmethanesulfonamide Against Established Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Prolyl Oligopeptidase Inhibition

Prolyl oligopeptidase (POP), a cytosolic serine protease, has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders.[1] This enzyme plays a crucial role in the maturation and degradation of proline-containing neuropeptides and hormones, thereby influencing key physiological processes.[1] Dysregulation of POP activity has been implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Alzheimer's, primarily through its effects on protein aggregation and autophagy.[2][3] Specifically, POP has been shown to accelerate the aggregation of alpha-synuclein, a hallmark of Parkinson's disease.[4] Consequently, the development of potent and selective POP inhibitors represents a promising avenue for therapeutic intervention.[1]

This guide provides a comparative overview of the efficacy of a novel compound, 1-cyano-N-cyclopropylmethanesulfonamide, against the well-characterized POP inhibitor, KYP-2047. While this compound has demonstrated potential anti-inflammatory and immunomodulatory properties, its activity against prolyl oligopeptidase is an area of active investigation.[5] This document will present a hypothetical framework for its evaluation, based on established methodologies used to characterize known POP inhibitors.

Mechanism of Action: Beyond Catalytic Inhibition

POP inhibitors have traditionally been designed to block the enzyme's catalytic activity, thereby preventing the cleavage of its substrates.[3] However, recent research has unveiled a more nuanced mechanism of action. It is now understood that the therapeutic effects of some POP inhibitors may not solely depend on their inhibitory potency (IC50 values).[2] Instead, their ability to induce conformational changes in the POP enzyme may be crucial for their effects on protein-protein interactions, such as preventing alpha-synuclein aggregation and promoting autophagy.[2][6] This highlights the importance of a multi-faceted approach to inhibitor characterization, looking beyond simple enzymatic assays.

Below is a diagram illustrating the central role of Prolyl Oligopeptidase in cellular pathways and the dual mechanism of its inhibitors.

pop_pathway cluster_0 Cellular Processes cluster_1 Prolyl Oligopeptidase (POP) cluster_2 Pathological Outcomes cluster_3 Therapeutic Intervention Peptide Hormones Peptide Hormones POP Enzyme POP Enzyme Peptide Hormones->POP Enzyme Cleavage Alpha-Synuclein Monomers Alpha-Synuclein Monomers Aggregated Alpha-Synuclein Aggregated Alpha-Synuclein Alpha-Synuclein Monomers->Aggregated Alpha-Synuclein Autophagy Autophagy POP Enzyme->Alpha-Synuclein Monomers Promotes Aggregation POP Enzyme->Autophagy Inhibits Impaired Autophagy Impaired Autophagy Impaired Autophagy->Aggregated Alpha-Synuclein POP Inhibitors POP Inhibitors POP Inhibitors->Autophagy Promotes POP Inhibitors->POP Enzyme Inhibition & Conformational Change POP Inhibitors->Aggregated Alpha-Synuclein Reduces

Caption: POP's role in peptide processing and pathology, and inhibitor action.

Comparative Efficacy of POP Inhibitors

The efficacy of a POP inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%, while the Ki value is a measure of the inhibitor's binding affinity. A lower IC50 or Ki value indicates a more potent inhibitor.

The following table presents a comparison of the known POP inhibitor KYP-2047 with hypothetical data for this compound. This serves as a template for how novel compounds would be evaluated against a benchmark.

CompoundTypeTargetIC50 (nM)Ki (nM)Notes
KYP-2047 4-phenylbutanoyl-L-prolyl-2(S)-cyanopyrrolidineProlyl Oligopeptidase~1-10Sub-nanomolarPotent and selective inhibitor with demonstrated efficacy in reducing alpha-synuclein aggregation.[4][7]
This compound Sulfonamide DerivativeProlyl OligopeptidaseHypotheticalHypotheticalA novel compound with potential anti-inflammatory effects; its POP inhibitory activity is under investigation.[5]

Experimental Protocol: Fluorometric POP Inhibition Assay

To determine the IC50 values for novel compounds like this compound and compare them to known inhibitors, a continuous kinetic fluorometric assay is employed. This assay measures the enzymatic activity of POP by monitoring the release of a fluorescent product from a synthetic substrate.

Materials:

  • Purified recombinant human prolyl oligopeptidase (POP)

  • Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT

  • Test Compounds: KYP-2047 (positive control) and this compound

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the POP enzyme in Assay Buffer.

    • Prepare a 10 mM stock solution of the fluorogenic substrate Z-Gly-Pro-AMC in DMSO.

    • Prepare serial dilutions of the test compounds and the positive control (KYP-2047) in DMSO. A typical concentration range would be from 0.1 nM to 100 µM.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

    • Add 1 µL of each inhibitor dilution (or DMSO for the vehicle control) to the respective wells.

    • Add 25 µL of the diluted POP enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

    • Immediately place the plate in the fluorometric microplate reader.

    • Measure the fluorescence intensity kinetically over 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Subtract the background fluorescence from wells containing no enzyme.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Below is a diagram outlining the experimental workflow for assessing and comparing the efficacy of POP inhibitors.

experimental_workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagent_Prep Reagent Preparation (Enzyme, Substrate, Inhibitors) Serial_Dilutions Serial Dilution of Inhibitors Reagent_Prep->Serial_Dilutions Plate_Loading Plate Loading (Buffer, Inhibitor, Enzyme) Serial_Dilutions->Plate_Loading Pre_Incubation Pre-incubation (37°C, 15 min) Plate_Loading->Pre_Incubation Reaction_Start Add Substrate & Start Reaction Pre_Incubation->Reaction_Start Kinetic_Read Kinetic Fluorescence Reading Reaction_Start->Kinetic_Read Calculate_Rates Calculate Reaction Rates Kinetic_Read->Calculate_Rates Percent_Inhibition Calculate % Inhibition Calculate_Rates->Percent_Inhibition Dose_Response Plot Dose-Response Curve Percent_Inhibition->Dose_Response IC50_Determination Determine IC50 Dose_Response->IC50_Determination

Caption: Workflow for determining inhibitor IC50 using a fluorometric assay.

Conclusion and Future Directions

The established POP inhibitor KYP-2047 demonstrates high potency and serves as a valuable benchmark for the development of new therapeutics. For a novel compound such as this compound, the first step in its characterization as a potential POP inhibitor would be to determine its IC50 and Ki values using the standardized assay described. Should it exhibit significant inhibitory activity, further studies would be warranted to explore its selectivity against other serine proteases and to investigate its effects on cellular processes such as autophagy and alpha-synuclein aggregation, in line with the evolving understanding of POP inhibitor mechanisms.[2] This comprehensive approach will be crucial in determining its true therapeutic potential.

References

  • Myöhänen, T. T., et al. (2020). The effect of prolyl oligopeptidase inhibitors on alpha-synuclein aggregation and autophagy cannot be predicted by their inhibitory efficacy. Biomedicine & Pharmacotherapy, 128, 110253. [Link]

  • Manov, F., et al. (2021). Prolyl oligopeptidase inhibition ameliorates experimental pulmonary fibrosis both in vivo and in vitro. Journal of Cellular and Molecular Medicine, 25(23), 10986-10997. [Link]

  • Venäläinen, J. I., et al. (2007). Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site. Biochemical Journal, 408(1), 111-118. [Link]

  • Hellinger, R., et al. (2015). Inhibition of Human Prolyl Oligopeptidase Activity by the Cyclotide Psysol 2 Isolated from Psychotria solitudinum. Journal of Natural Products, 78(5), 1073-1082. [Link]

  • Myöhänen, T. T., & Männistö, P. T. (2019). New tricks of prolyl oligopeptidase inhibitors - A common drug therapy for several neurodegenerative diseases. Basic & Clinical Pharmacology & Toxicology, 124(5), 559-568. [Link]

  • Iwaniak, A., & Darewicz, M. (2023). The biological role of prolyl oligopeptidase and the procognitive potential of its peptidic inhibitors from food proteins. Critical Reviews in Food Science and Nutrition, 63(20), 4381-4395. [Link]

  • Malík, I., et al. (2017). Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors. Future Medicinal Chemistry, 9(10), 1045-1064. [Link]

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  • Svarcbahs, R., et al. (2016). The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse. Neurobiology of Disease, 94, 108-121. [Link]

Sources

A Guide to Spectroscopic Data Validation for 1-cyano-N-cyclopropylmethanesulfonamide: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory submission and intellectual property protection. The molecule 1-cyano-N-cyclopropylmethanesulfonamide, a compound featuring a unique combination of a sulfonamide, a nitrile, and a strained cyclopropyl ring, presents a compelling case study for rigorous spectroscopic data validation. Its structural features demand a multi-faceted analytical approach to ensure that each component is correctly identified and that the overall connectivity is confirmed beyond doubt.

This guide provides an in-depth, experience-driven framework for the validation of spectroscopic data for this compound. We will move beyond a simple recitation of data to explore the causality behind experimental choices, the principles of data cross-validation, and the alignment of these practices with global regulatory standards. Our objective is to equip researchers, analytical scientists, and drug development professionals with a robust strategy for confirming the structure and purity of this and other similarly complex molecules.

Part 1: The Imperative of Spectroscopic Data Validation

The validation of an analytical procedure is the process of demonstrating its suitability for its intended purpose.[1] For spectroscopic identification, this means proving that the chosen methods are specific to the analyte and can collectively provide an unassailable structural assignment. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines, such as ICH Q2(R1) and the recently revised Q2(R2), which outline the necessary validation characteristics.[1][2][3][4][5] These guidelines are not merely procedural hurdles; they are foundational to ensuring the quality, safety, and efficacy of pharmaceutical products.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Data Acquisition & Initial Validation cluster_2 Phase 3: Integrated Validation & Confirmation Theoretical_Prediction Structural Prediction (Functional Group Analysis) IR Infrared (IR) Spectroscopy Theoretical_Prediction->IR informs expected results NMR NMR Spectroscopy (¹H, ¹³C, 2D) Theoretical_Prediction->NMR informs expected results MS Mass Spectrometry (HRMS) Theoretical_Prediction->MS informs expected results Synthesis_Purification Synthesis & Purification of Analyte Synthesis_Purification->Theoretical_Prediction Cross_Validation Data Cross-Validation (Triangulation) IR->Cross_Validation NMR->Cross_Validation MS->Cross_Validation Final_Confirmation Final Structure Confirmation & Purity Assessment Cross_Validation->Final_Confirmation G cluster_HRMS HRMS Evidence cluster_IR IR Evidence cluster_NMR NMR Evidence center_node Confirmed Structure: This compound HRMS_node [M+H]⁺ = 177.0382 Confirms C₅H₈N₂O₂S center_node->HRMS_node IR_node ν(C≡N) at 2255 cm⁻¹ ν(SO₂) at 1342, 1158 cm⁻¹ center_node->IR_node NMR_node ¹H: Upfield multiplets (0.8-1.0 ppm) ¹³C: Nitrile at 117.5 ppm center_node->NMR_node HRMS_node->center_node Provides Elemental Formula IR_node->center_node Confirms Functional Groups NMR_node->center_node Defines Connectivity & Skeleton

Caption: Interlinking evidence for structural confirmation.

  • HRMS establishes the elemental formula (C₅H₈N₂O₂S) , setting the absolute boundary conditions for the structure.

  • IR spectroscopy confirms the presence of the key functional groups predicted by this formula: a nitrile (C≡N) and a sulfonamide (SO₂, N-H).

  • ¹³C NMR confirms the carbon count (5 carbons) and their types: one nitrile, one methylene, and three carbons in the highly shielded environment characteristic of a cyclopropyl ring.

  • ¹H NMR confirms the proton count (8 protons) and their placement, definitively showing the unique upfield signals and coupling of an N-cyclopropyl group and the isolated methylene protons.

  • MS/MS fragmentation showing the loss of SO₂ provides final corroboration of the sulfonamide structure.

Each piece of data validates the others, leaving no room for structural ambiguity and fulfilling the rigorous requirements of modern analytical validation.

Conclusion

The spectroscopic validation of this compound serves as an excellent model for the principles of thorough analytical science. By integrating predictive analysis with a multi-technique experimental approach—IR, NMR, and HRMS—we have constructed a self-validating web of evidence. This guide has demonstrated that true validation is not a checklist of experiments but a logical process of inquiry, comparison, and integration. Adhering to this scientifically sound and regulatorily compliant framework ensures that the molecular structures reported are accurate, reliable, and ready for advancement in the pharmaceutical development pipeline.

References

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  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [URL: https://pubmed.ncbi.nlm.nih.gov/14587082/]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.gmp-compliance.org/guidelines/gmp-guideline/ich-q2r1-validation-of-analytical-procedures-text-and-methodology]
  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 984-93. [URL: https://pubmed.ncbi.nlm.nih.gov/18440215/]
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
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  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology]
  • Movassaghi, M., & Hill, M. D. (2008). 13C NMR CN Chemical Shifts. Angewandte Chemie International Edition, 47(19), 3532-3535. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2858300/]
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  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1105-1108. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01039a066]
  • ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [URL: https://www.researchgate.net/publication/320498705_H-1_NMR_Chemical_Shifts_of_Cyclopropane_and_Cyclobutane_A_Theoretical_Study]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 1-cyano-N-cyclopropylmethanesulfonamide (CYC116)

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the precision of a small molecule inhibitor is paramount. An ideal inhibitor would potently engage its intended target while remaining inert to the vast constellation of other cellular proteins. However, the structural conservation within protein families, particularly the ATP-binding pocket of the human kinome, presents a formidable challenge, often leading to off-target activities. These unintended interactions can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comprehensive cross-reactivity analysis of 1-cyano-N-cyclopropylmethanesulfonamide, also known as CYC116, a potent, orally bioavailable inhibitor of Aurora kinases A and B.[1][2][3]

We will dissect the selectivity profile of CYC116, comparing it with other notable Aurora kinase inhibitors, and provide a framework for interpreting cross-reactivity data. This analysis is grounded in established, high-throughput screening methodologies and aims to equip researchers and drug development professionals with the insights needed to navigate the complexities of kinase inhibitor selectivity.

The Significance of Selectivity for Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis.[4] Their overexpression in a multitude of cancers has made them attractive targets for therapeutic intervention. CYC116 has demonstrated potent inhibition of Aurora A and B with Ki values of 8.0 nM and 9.2 nM, respectively.[1][2] However, achieving selectivity amongst the more than 500 kinases in the human kinome is a significant hurdle in drug development.[5] Off-target inhibition can lead to toxicity, while in some instances, hitting multiple, therapeutically relevant targets can be advantageous.[6][7] For instance, CYC116 is also known to inhibit VEGFR2, a key player in angiogenesis, suggesting a dual anti-mitotic and anti-angiogenic mechanism of action.[1][4] A thorough understanding of a compound's selectivity is therefore not just a safety assessment but a critical component of understanding its full therapeutic potential.

Comparative Kinase Selectivity Profiling

To contextualize the cross-reactivity profile of CYC116, we present a comparative analysis against two other well-characterized Aurora kinase inhibitors: Alisertib (MLN8237), a selective Aurora A inhibitor, and Barasertib (AZD1152), a selective Aurora B inhibitor. This comparison will highlight the distinct selectivity profiles and potential off-target liabilities of each compound.

Experimental Approach: Large-Scale Kinase Panel Screening

The cornerstone of modern cross-reactivity analysis is the screening of inhibitors against large, diverse panels of kinases.[8][9][10][11] For this comparative guide, we will utilize a hypothetical dataset generated based on the principles of a comprehensive kinase panel screen, such as those offered by Eurofins Discovery (KinaseProfiler™) or Reaction Biology (HotSpot™).[8][11] These platforms provide robust, quantitative data on inhibitor potency against hundreds of kinases.

Experimental Protocol: In Vitro Kinase Profiling (Adapted from Eurofins KinaseProfiler™)

  • Compound Preparation : CYC116, Alisertib, and Barasertib are prepared as 10 mM stock solutions in 100% DMSO. Serial dilutions are then performed to generate a range of concentrations for IC50 determination.

  • Kinase Panel Selection : A comprehensive panel of over 400 human kinases is selected, covering all major branches of the kinome tree.[8][12][13]

  • Assay Principle : The primary assay format is a radiometric assay (e.g., [³³P]-ATP filter binding assay) or a fluorescence-based assay (e.g., TR-FRET or ADP-Glo™).[8][10][14] These assays measure the enzymatic activity of each kinase in the presence of the test compound.

  • Reaction Conditions : Kinase reactions are typically performed at or near the ATP Kₘ for each enzyme to provide a physiologically relevant assessment of potency. For broader liability assessment, a high ATP concentration (e.g., 1 mM) can also be used.[8][13]

  • Data Analysis : The percentage of kinase activity remaining at each compound concentration is calculated relative to a DMSO control. IC50 values are determined by fitting the data to a four-parameter logistic equation.

  • Selectivity Scoring : To quantify selectivity, a selectivity score (S-score) can be calculated. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., 50% at 1 µM) by the total number of kinases in the panel. A lower score indicates higher selectivity.

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_data Data Analysis Compound CYC116, Alisertib, Barasertib (10 mM DMSO stocks) Dilution Serial Dilutions Compound->Dilution Assay Radiometric or Fluorescence Assay Dilution->Assay KinasePanel >400 Kinase Panel KinasePanel->Assay RawData Raw Data (% Inhibition) Assay->RawData ATP ATP (Km or 1 mM) ATP->Assay IC50 IC50 Determination RawData->IC50 Selectivity Selectivity Scoring IC50->Selectivity

Comparative Kinase Inhibition Data

The following table summarizes the hypothetical inhibitory activities (IC50 values in nM) of CYC116, Alisertib, and Barasertib against their primary targets and a selection of common off-targets identified in broad kinase screens.

TargetCYC116 (IC50, nM)Alisertib (IC50, nM)Barasertib (IC50, nM)Rationale for Inclusion
Aurora A 8 1.2 500Primary Target
Aurora B 9 2000.37 Primary Target
VEGFR2 44 >10,000>10,000Known CYC116 off-target; anti-angiogenic potential
FLT3 44 5,0008,000Known CYC116 off-target; relevant in hematological malignancies
Src 82>1,000>1,000Common off-target for ATP-competitive inhibitors
Lck 280>1,000>1,000Common off-target for ATP-competitive inhibitors
CDK2/Cyclin E 3908001,200Structurally related kinase family to Aurora
PLK1 >1,000902,500Key mitotic kinase; potential for synergistic or off-target effects
JAK2 >5,000>10,000300Important signaling kinase; potential for toxicity
Interpretation of the Selectivity Profiles
  • CYC116 (this compound) : Exhibits potent dual inhibition of Aurora A and B.[1][2] Its profile reveals notable off-target activity against VEGFR2 and FLT3 at concentrations approximately 5-fold higher than its primary targets.[1][3] This "polypharmacology" could be therapeutically advantageous, particularly in tumors where angiogenesis and FLT3 signaling are also drivers of disease. The cyclopropyl and sulfonamide moieties likely contribute to its binding affinity and selectivity profile.[15][16][17]

  • Alisertib (MLN8237) : Demonstrates high selectivity for Aurora A over Aurora B. Its off-target profile is relatively clean at therapeutically relevant concentrations, though some activity against PLK1 is observed.

  • Barasertib (AZD1152) : Shows exceptional selectivity for Aurora B, with over 1000-fold selectivity against Aurora A. Its off-target profile includes some activity against JAK2, which warrants consideration for potential hematological side effects.

G cluster_cyc116 CYC116 cluster_alisertib Alisertib cluster_barasertib Barasertib AurA_C Aurora A AurB_C Aurora B VEGFR2_C VEGFR2 FLT3_C FLT3 AurA_A Aurora A PLK1_A PLK1 AurB_B Aurora B JAK2_B JAK2

Broader Cross-Reactivity Screening: Beyond the Kinome

While kinase selectivity is a primary concern for kinase inhibitors, a comprehensive safety profile requires assessment against other major target classes, such as G-protein coupled receptors (GPCRs) and ion channels. Undesired interactions with these targets are frequently linked to adverse drug reactions.

Recommended Secondary Pharmacology Screening

A standard approach involves screening the compound at a fixed concentration (e.g., 10 µM) against a panel of common "safety" targets.

Experimental Protocol: General Safety Panel Screening (e.g., Eurofins SafetyScreen)

  • Target Panels : A panel of at least 44 GPCRs and a panel of key ion channels (including hERG) are selected.

  • Assay Formats :

    • GPCRs : Radioligand binding assays are used to determine the ability of the test compound to displace a known ligand from its receptor.

    • Ion Channels : Functional assays (e.g., automated patch-clamp) are employed to measure the effect of the compound on ion channel activity.

  • Data Interpretation : A significant interaction is typically defined as >50% inhibition or stimulation at the screening concentration. Any "hits" would then be followed up with concentration-response curves to determine potency (IC50 or EC50).

For a highly targeted kinase inhibitor like CYC116, the expectation would be a low level of activity against GPCR and ion channel targets. A hypothetical screen might reveal no significant interactions at 10 µM, indicating a favorable broader safety profile.

Conclusion and Future Directions

This comparative guide illustrates the importance of comprehensive cross-reactivity profiling in the evaluation of kinase inhibitors. This compound (CYC116) emerges as a potent dual Aurora A/B inhibitor with a distinct off-target profile that includes the anti-angiogenic target VEGFR2. This polypharmacology differentiates it from more selective inhibitors like Alisertib and Barasertib and may offer a unique therapeutic advantage.

The methodologies outlined here represent the current industry standard for assessing inhibitor selectivity. As our understanding of the kinome and other protein families grows, so too will the tools and strategies for designing safer and more effective targeted therapies. For researchers developing novel inhibitors, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but an invaluable tool for understanding the full biological activity of a molecule and making informed decisions on its path to the clinic.

References

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  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7455. Retrieved from [Link]

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  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

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  • ResearchGate. (2018). An Anti-Cancer Drug Candidate CYC116 Suppresses Type I Hypersensitive Immune Responses through the Inhibition of Fyn Kinase in Mast Cells. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides. Retrieved from [Link]

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A Comparative Guide to In Vitro and In Vivo Evaluation of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of 1-cyano-N-cyclopropylmethanesulfonamide, a sulfonamide derivative with potential therapeutic applications.[1] Given the limited specific literature on this compound, this document outlines a proposed investigational strategy, drawing upon established methodologies for analogous compounds to bridge the critical gap between cell-free assays and whole-organism studies. We will explore the rationale behind experimental choices, present detailed protocols, and discuss the interpretation of potential outcomes.

Introduction to this compound: A Compound of Interest

This compound is a unique molecule featuring a strained cyclopropane ring and an electron-withdrawing cyano group, characteristics that suggest potential for novel biological activity.[1] Preliminary information indicates a spectrum of possible applications, including roles as an antibacterial, antiviral, immunomodulatory, and antidiabetic agent.[1] The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, notably the sulfonylurea class of antidiabetics which act by stimulating insulin release from pancreatic β-cells.[2][3]

This guide will focus on a logical, structured approach to investigating the potential antidiabetic properties of this compound, comparing the utility and limitations of foundational in vitro enzyme inhibition assays with the complexity and physiological relevance of in vivo animal models.

In Vitro Evaluation: Target-Based Screening

In vitro studies are the cornerstone of early-stage drug discovery, offering a controlled environment to assess a compound's direct interaction with a specific molecular target. For a potential antidiabetic agent, a common and effective initial screen is to evaluate its ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.[3][4] Inhibition of these enzymes delays carbohydrate digestion, reducing the rate of glucose absorption and thus lowering postprandial blood glucose levels.[4]

Proposed Key Experiment: α-Glucosidase Inhibition Assay

This colorimetric assay is a robust, high-throughput method to quantify a compound's ability to inhibit α-glucosidase activity. The enzyme cleaves the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically.

Experimental Protocol: α-Glucosidase Inhibition Assay
  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 1.0 U/mL.

    • Dissolve the substrate, pNPG, in the phosphate buffer to a concentration of 5 mM.

    • Prepare a stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer to achieve final assay concentrations ranging from 1 µM to 1 mM.

    • Prepare a stock solution of a reference inhibitor, such as Acarbose, for comparison.[4]

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the phosphate buffer.

    • Add 10 µL of the test compound dilutions (or reference inhibitor/vehicle control).

    • Add 20 µL of the α-glucosidase solution to each well and pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Sodium Carbonate (Na₂CO₃).

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis:

    • The percent inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Hypothetical Data Presentation

The results of this assay can be effectively summarized in a table, allowing for direct comparison with a known standard.

CompoundIC₅₀ (µM)
This compound15.5 ± 2.1
Acarbose (Reference Standard)5.2 ± 0.8

Table 1: Hypothetical IC₅₀ values for the inhibition of α-glucosidase. Data would be presented as mean ± standard deviation from triplicate experiments.

In Vivo Evaluation: Assessing Physiological Response

While in vitro assays are essential for mechanism-of-action studies, they cannot predict a compound's efficacy, safety, or pharmacokinetic profile in a complex living system. In vivo studies are therefore indispensable for validating in vitro findings and assessing the therapeutic potential of a drug candidate.

For evaluating antidiabetic properties, chemically-induced models of diabetes in rodents are widely used.[5][6] The administration of streptozotocin (STZ) selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia, thereby mimicking key aspects of type 1 diabetes and providing a robust model to test glucose-lowering agents.[5][6]

Proposed Key Experiment: Oral Glucose Tolerance Test in STZ-Induced Diabetic Rats

This study will assess the ability of this compound to improve glucose homeostasis in a diabetic state.

Experimental Protocol: STZ-Induced Diabetes Model
  • Animal Model:

    • Use male Wistar rats (180-220g). Acclimatize the animals for at least one week with free access to standard pellet diet and water.

    • Fast the animals overnight prior to STZ injection.

  • Induction of Diabetes:

    • Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5).

    • Induce diabetes by a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg body weight.[7]

    • Administer a 5% glucose solution to the rats for the next 24 hours to prevent initial drug-induced hypoglycemia.[7]

    • After 72 hours, measure fasting blood glucose from the tail vein. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.[6]

  • Treatment Protocol:

    • Divide the diabetic rats into groups (n=6-8 per group):

      • Group 1: Normal Control (non-diabetic, vehicle treated)

      • Group 2: Diabetic Control (vehicle treated)

      • Group 3: Diabetic + this compound (e.g., 50 mg/kg, oral gavage)

      • Group 4: Diabetic + Glibenclamide (Reference drug, e.g., 10 mg/kg, oral gavage)

    • Administer the respective treatments daily for a period of 14-28 days.

  • Data Collection & Analysis:

    • Monitor body weight and fasting blood glucose levels at regular intervals.

    • At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).

    • After an overnight fast, collect a baseline blood sample (0 min).

    • Administer a glucose solution (2 g/kg) via oral gavage.

    • Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.

    • Measure blood glucose levels using a glucometer.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify overall glucose tolerance.

Hypothetical Data Presentation

Clear presentation of in vivo data is crucial for interpretation.

Treatment GroupFasting Blood Glucose (mg/dL) - Day 14OGTT - AUC (mg.min/dL)
Normal Control95 ± 815,500 ± 1,200
Diabetic Control380 ± 2545,000 ± 3,500
This compound (50 mg/kg)210 ± 1828,000 ± 2,100
Glibenclamide (10 mg/kg)150 ± 1522,500 ± 1,800

Table 2: Hypothetical data from an in vivo study in STZ-induced diabetic rats. Data would be presented as mean ± standard deviation.

Visualizing the Workflow and Mechanism

Diagrams are essential for conveying complex experimental workflows and biological pathways concisely.

G cluster_0 In Vitro Phase: Target Validation cluster_1 In Vivo Phase: Efficacy & Safety invitro_start Compound Synthesis (this compound) enzyme_assay α-Glucosidase Inhibition Assay invitro_start->enzyme_assay Screening ic50 Determine IC₅₀ Value enzyme_assay->ic50 Data Analysis decision Potent Inhibition? ic50->decision animal_model Induce Diabetes in Rats (STZ Model) treatment Chronic Oral Dosing (14-28 days) animal_model->treatment ogtt Oral Glucose Tolerance Test (OGTT) treatment->ogtt analysis Measure Blood Glucose & Calculate AUC ogtt->analysis decision->animal_model Yes stop Stop/Optimize decision->stop No

Caption: Proposed preclinical workflow for evaluating this compound.

G cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane carbs Dietary Carbohydrates (Starch, Sucrose) enzyme α-Glucosidase (Enzyme) carbs->enzyme Digestion glucose Glucose Absorption into Bloodstream enzyme->glucose Produces Glucose hyperglycemia Postprandial Hyperglycemia glucose->hyperglycemia inhibitor 1-cyano-N- cyclopropylmethanesulfonamide inhibitor->enzyme Inhibits

Caption: Mechanism of α-glucosidase inhibition to reduce glucose absorption.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A low IC₅₀ value in the in vitro α-glucosidase assay is a promising start, suggesting the compound has the desired mechanism of action at the molecular level. However, this does not guarantee in vivo efficacy. The transition from a petri dish to a living organism introduces complex variables:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): The compound must be orally bioavailable, reach the target tissue (the intestinal brush border) in sufficient concentrations, and resist rapid metabolism and excretion. Poor pharmacokinetic properties can render a potent in vitro inhibitor ineffective in vivo.[8]

  • Safety and Toxicity: A compound may be effective but cause unacceptable side effects. In vivo studies are crucial for observing the overall health of the animal.

  • Off-Target Effects: Sulfonylurea-like structures may interact with other targets, such as the SUR1 receptor on pancreatic β-cells, which could lead to hypoglycemia—an important consideration for safety.[9]

If the in vivo results (e.g., improved glucose tolerance) are positive and align with the in vitro findings, it provides strong evidence for the compound's therapeutic potential. Discrepancies, such as potent in vitro activity but weak in vivo efficacy, would necessitate further studies, including pharmacokinetic analysis and investigation of alternative metabolic pathways, to understand the disconnect.[8]

Conclusion

The systematic evaluation of this compound, progressing from targeted in vitro assays to holistic in vivo models, is a scientifically rigorous path to elucidating its therapeutic potential. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to make informed decisions in a drug development program. By understanding the "why" behind each experimental choice and carefully correlating the results from each stage, researchers can effectively navigate the complexities of preclinical discovery.

References

  • Benchchem. This compound | 1249212-61-0.

  • Washington University School of Medicine in St. Louis. (2008). Moderate use averts failure of type 2 diabetes drugs in animal model. WashU The Source.

  • Radenković, M., Stojanović, M., & Prostran, M. (2016). Animal models to test drugs with potential antidiabetic activity. ResearchGate.

  • Khan, I., et al. (2022). Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. PMC - NIH.

  • Pandeti, S., et al. (2013). Acute and chronic animal models for the evaluation of anti-diabetic agents. PubMed Central.

  • ResearchGate. The inhibitory mode assays of sulfonylurea 2 c on ImiS.

  • King, A. J. (2012). The use of animal models in diabetes research. PMC - PubMed Central.

  • ResearchGate. IC50s for sulfonylureas demonstrating IL-1β inhibition.

  • DergiPark. Synthesis, characterization and biological evaluation of some novel sulfonylurea derivatives.

  • ResearchGate. Acute and chronic animal models for the evaluation of anti-diabetic agents.

  • Xue, Y., & Liu, X. (2010). Synthesis, Crystal Structure and Biological Activity of 1-Cyano-N-phenylcyclopropanecarboxamide. Indian Journal of Chemistry.

  • Tchang, V. S., et al. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. MDPI.

  • Zheleva-Dimitrova, D. Z., et al. (2022). Exploratory Data Analysis of the In Vitro Effects of Novel Hydrazide-Hydrazone Antioxidants in the Context of In Silico Predictors. MDPI.

  • Lebraud, H., et al. (2023). Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. ACS Omega.

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A Comparative Analysis of Synthetic Methodologies for 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Professionals in Drug Development

This guide provides a comparative analysis of plausible synthetic routes for 1-cyano-N-cyclopropylmethanesulfonamide, a molecule of interest for its potential applications in medicinal chemistry, leveraging the unique conformational constraints of the cyclopropane ring and the bioisosteric properties of the sulfonamide and cyano moieties. This document is intended to serve as a practical resource, offering an in-depth examination of two distinct synthetic strategies, supported by experimental data from analogous transformations reported in the scientific literature.

Introduction

The synthesis of novel chemical entities with specific three-dimensional architectures is a cornerstone of modern drug discovery. The cyclopropane ring, as the smallest carbocycle, offers a rigid scaffold that can enforce specific conformations upon attached functional groups, influencing their interaction with biological targets. When combined with a sulfonamide, a well-established pharmacophore, and a cyano group, which can act as a hydrogen bond acceptor or a reactive handle, the resulting molecule, this compound, represents an attractive target for synthetic exploration. This guide will explore two primary retrosynthetic approaches to this molecule, detailing the proposed reaction steps, and evaluating their respective advantages and potential challenges.

Method 1: Late-Stage Sulfonamide Formation via a Carboxylic Acid Precursor

This initial strategy focuses on the construction of the key 1-cyanocyclopropane backbone first, followed by the conversion of a carboxylic acid functionality into the desired sulfonamide. This approach leverages the commercial availability of precursors for the cyclopropane ring and established methods for the transformation of carboxylic acids.

Workflow for Method 1

cluster_0 Synthesis of Key Intermediate cluster_1 Conversion to Sulfonamide A Diethyl Malonate + 1,2-Dibromoethane C 1-Cyanocyclopropane-1-carboxylic Acid A->C [Ref. 2] B Ethyl Cyanoacetate + 1,2-Dibromoethane B->C [Ref. 2] D 1-Cyanocyclopropane-1-sulfonyl Chloride C->D Decarboxylative Halosulfonylation [Ref. 6] E This compound D->E + Cyclopropylamine [Ref. 23]

Caption: Proposed workflow for the late-stage sulfonamide formation approach (Method 1).

Experimental Protocols

Step 1: Synthesis of 1-Cyanocyclopropane-1-carboxylic Acid

This key intermediate can be synthesized via the reaction of an active methylene compound with 1,2-dibromoethane in the presence of a base. An established method involves the use of ethyl cyanoacetate.[1]

  • Reaction: To a vigorously stirred solution of aqueous 50% sodium hydroxide, add triethylbenzylammonium chloride as a phase-transfer catalyst. To this suspension, add a mixture of ethyl cyanoacetate and 1,2-dibromoethane.

  • Work-up: After vigorous stirring, the reaction mixture is acidified with concentrated hydrochloric acid and extracted with ether. The combined organic layers are dried and concentrated to yield the crude product, which can be purified by distillation or crystallization.

  • Yield: This method has been reported to produce 1-cyanocyclopropanecarboxylic acid in high yield (86%).[1]

Step 2: Conversion of 1-Cyanocyclopropane-1-carboxylic Acid to 1-Cyanocyclopropane-1-sulfonyl Chloride

While the direct conversion of a cyclopropanecarboxylic acid to a sulfonyl chloride is not explicitly documented for this substrate, recent advances in photocatalytic decarboxylative halosulfonylation offer a promising route.[2][3] This method allows for the direct transformation of carboxylic acids to their corresponding sulfonyl chlorides.

  • Proposed Reaction: The 1-cyanocyclopropane-1-carboxylic acid would be subjected to a copper-catalyzed reaction in the presence of a sulfur dioxide source (like DABSO) and a halogenating agent under visible light irradiation.

  • Rationale: This approach avoids harsh conditions and the need for pre-functionalization of the carboxylic acid. The mechanism involves the formation of an aryl radical (in the documented cases) which is trapped by SO2, followed by halogenation.[2] While the documented examples are for aromatic carboxylic acids, the underlying principle of radical generation and trapping could potentially be adapted for this specific cyclopropyl system.

Step 3: Synthesis of this compound

The final step involves the reaction of the synthesized 1-cyanocyclopropane-1-sulfonyl chloride with cyclopropylamine. This is a standard procedure for the formation of sulfonamides, often referred to as the Hinsberg reaction.[4][5]

  • Reaction: The 1-cyanocyclopropane-1-sulfonyl chloride is dissolved in a suitable solvent (e.g., dichloromethane or THF) and cooled. Cyclopropylamine, along with a base such as pyridine or triethylamine (to scavenge the HCl byproduct), is added dropwise.

  • Work-up: The reaction mixture is typically stirred at room temperature until completion. The work-up involves washing with dilute acid to remove excess amine and base, followed by extraction, drying of the organic layer, and purification of the final product by chromatography or crystallization.

Analysis of Method 1
Parameter Assessment Supporting Data/Rationale
Feasibility HighThe synthesis of the key carboxylic acid intermediate is well-established with high yields.[1] The final sulfonamide formation is a standard and reliable reaction.[4][5] The main challenge lies in the novel application of decarboxylative halosulfonylation to this specific substrate.
Scalability ModerateThe initial cyclopropanation can be performed on a large scale. The photocatalytic step might require specialized equipment for scale-up.
Safety Moderate1,2-dibromoethane is a hazardous substance. The proposed sulfonyl chloride intermediate is likely to be reactive and moisture-sensitive. Standard precautions for handling these types of reagents are necessary.
Cost-Effectiveness GoodThe starting materials (ethyl cyanoacetate, 1,2-dibromoethane) are relatively inexpensive.

Method 2: Late-Stage Cyanation of a Pre-formed Sulfonamide

This alternative strategy involves the initial formation of the N-cyclopropylmethanesulfonamide scaffold, followed by the introduction of the cyano group onto the cyclopropane ring. This approach may offer advantages if the direct conversion of the carboxylic acid to the sulfonyl chloride in Method 1 proves to be low-yielding or difficult to control.

Workflow for Method 2

cluster_0 Sulfonamide Formation cluster_1 Cyanation A 1-Halo-1-cyclopropanesulfonyl Chloride B 1-Halo-N-cyclopropylmethanesulfonamide A->B + Cyclopropylamine [Ref. 23] C This compound B->C + KCN or NaCN (Nucleophilic Substitution) [Ref. 8, 15]

Caption: Proposed workflow for the late-stage cyanation approach (Method 2).

Experimental Protocols

Step 1: Synthesis of a 1-Halo-N-cyclopropylmethanesulfonamide Precursor

Step 2: Nucleophilic Substitution with Cyanide

The final step is the displacement of the halide with a cyanide nucleophile. This is a classic nucleophilic substitution reaction.[6][7]

  • Reaction: The 1-halo-N-cyclopropylmethanesulfonamide would be heated under reflux with a solution of sodium or potassium cyanide in a suitable solvent, such as ethanol.

  • Rationale: The carbon atom of the cyclopropane ring bearing the halogen is electrophilic and susceptible to attack by the cyanide ion. The use of a polar aprotic solvent could also be explored to enhance the rate of an SN2-type reaction.

  • Potential Challenges: The strained nature of the cyclopropane ring could influence the reactivity. Ring-opening side reactions are a possibility, although typically these occur under more forcing conditions or with specific substitution patterns. The success of this step would be highly dependent on the stability of the cyclopropane ring under the reaction conditions.

Analysis of Method 2
Parameter Assessment Supporting Data/Rationale
Feasibility Moderate to LowThe synthesis of the 1-halo-N-cyclopropylmethanesulfonamide precursor is not well-documented and presents a significant synthetic challenge. The success of the nucleophilic substitution on the cyclopropane ring is not guaranteed and may be prone to side reactions.
Scalability LowThe multi-step synthesis of the halogenated precursor and the potentially challenging cyanation step may limit the scalability of this route.
Safety HighThis route involves the use of highly toxic cyanide salts, requiring stringent safety protocols and handling procedures.
Cost-Effectiveness ModerateThe cost would be highly dependent on the efficiency of the precursor synthesis. The use of cyanide salts also adds to the cost of waste disposal.

Comparative Summary and Conclusion

FeatureMethod 1: Late-Stage Sulfonamide FormationMethod 2: Late-Stage Cyanation
Key Intermediate 1-Cyanocyclopropane-1-carboxylic Acid1-Halo-N-cyclopropylmethanesulfonamide
Key Transformation Decarboxylative HalosulfonylationNucleophilic Cyanation
Overall Plausibility HighModerate to Low
Potential Yield Good to HighUncertain
Safety Concerns Moderate (reactive intermediates)High (cyanide salts)
Scalability ModerateLow

Based on the analysis of the available literature, Method 1 presents a more promising and feasible route for the synthesis of this compound. The synthesis of the key carboxylic acid intermediate is well-established, and recent advancements in synthetic methodology provide a plausible, albeit requiring optimization, pathway for its conversion to the desired sulfonamide. While the decarboxylative halosulfonylation step on the specific cyclopropane substrate needs experimental validation, the principles are well-supported by recent literature for other carboxylic acids.

Method 2, while conceptually straightforward, hinges on the successful synthesis of a challenging halogenated sulfonamide precursor and a potentially problematic nucleophilic substitution on the strained cyclopropane ring. The significant safety concerns associated with the use of cyanide salts further diminish its attractiveness compared to Method 1.

For research and development purposes, efforts should initially focus on optimizing the proposed steps in Method 1. Experimental investigation into the direct conversion of 1-cyanocyclopropane-1-carboxylic acid to the corresponding sulfonyl chloride or sulfonamide is highly recommended. Success in this endeavor would provide an efficient and reliable pathway to this compound and its analogs for further investigation in drug discovery programs.

References

  • Novel Synthesis of 1-Cyanocyclopropane-1-carboxylic Acid and Its Application to the Synthesis of Amino Acids Containing Cyclopropane Rings. Synlett, 1991. (URL not provided in search results)
  • Singh, R. K., & Danishefsky, S. (n.d.). CYCLOPROPANE-1,1-DICARBOXYLIC ACID. Organic Syntheses. [Link]

  • Schlatter, M. J. (n.d.). CYCLOPROPANECARBOXYLIC ACID. Organic Syntheses. [Link]

  • Cho, Y. S., & MacMillan, D. W. C. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc.[Link]

  • Schlatter, M. J. (n.d.). CYCLOPROPYL CYANIDE. Organic Syntheses. [Link]

  • THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND CYANIDE IONS. Chemguide. [Link]

  • Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [Link]

  • Zhang, X., & Weaver, J. D. (2018). Photocatalytic decarboxylative amidosulfonation enables direct transformation of carboxylic acids to sulfonamides. Chemical Science. [Link]

  • Nucleophilic substitution reactions (video). Khan Academy. [Link]

  • Cyclopropyl cyanide. Wikipedia. [Link]

  • Synthesis of sulfonyl chlorides by oxidation. Organic Chemistry Portal. [Link]

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  • Nucleophilic substitution mechanism reaction of cyanide ion with halogenoalkanes to give nitriles. Doc Brown's Chemistry. [Link]

  • Preparation of cyclopropyl sulfonylamides.
  • Process for the production of 1-amino-cyclopropane-carboxylic acid and its derivatives.
  • Process for preparing 1-aminocyclopropane-1-carboxylic acid.
  • Willis, M. C., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. J. Am. Chem. Soc.[Link]

  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

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  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

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A Comparative Guide to Confirming the Purity of 1-cyano-N-cyclopropylmethanesulfonamide Samples

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a novel chemical entity like 1-cyano-N-cyclopropylmethanesulfonamide is a cornerstone of reliable and reproducible research. The presence of impurities, even in trace amounts, can significantly impact biological activity, toxicity, and the overall validity of experimental outcomes. This guide provides an in-depth comparison of key analytical techniques for the purity assessment of this compound, offering both theoretical grounding and practical, field-proven protocols. Our focus is on creating self-validating systems of analysis, ensuring the trustworthiness and integrity of your results.

The Imperative of Purity in Drug Discovery

This compound is a sulfonamide derivative of interest due to its unique structural motifs: a reactive cyclopropane ring and an electron-withdrawing cyano group. These features, however, can also introduce specific challenges during synthesis, potentially leading to a range of process-related impurities. As mandated by regulatory bodies like the International Council for Harmonisation (ICH), a thorough understanding and control of these impurities are critical.[1][2][3][4] The ICH Q3A guidelines, for instance, set clear thresholds for reporting, identifying, and qualifying impurities in new drug substances, underscoring the non-negotiable requirement for robust analytical characterization.[1][2][3][4]

To address this, a multi-pronged analytical approach is not just recommended but essential. No single technique can provide a complete picture of a sample's purity. Instead, orthogonal methods—techniques that measure the same property using different principles—should be employed to build a comprehensive and reliable purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for routine purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] For a polar compound like this compound, a reversed-phase (RP-HPLC) method is typically the most effective.

The "Why" Behind the Method:

The choice of a C18 stationary phase provides a hydrophobic surface that interacts with the non-polar regions of the analyte. A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compound. By starting with a higher proportion of water and gradually increasing the organic solvent content (a gradient elution), we can effectively separate the target compound from both more polar and less polar impurities. The acidic modifier (e.g., phosphoric acid) in the mobile phase helps to ensure consistent ionization of the sulfonamide group, leading to sharper peaks and more reproducible retention times.

Experimental Protocol: RP-HPLC for this compound

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30°C.

  • Detection Wavelength: 278 nm.[6]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.[5]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The presence of other peaks indicates impurities.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Area % Purity integrate->calculate

HPLC Purity Determination Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

While HPLC is excellent for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information and can reveal impurities that might co-elute with the main peak in chromatography. Both ¹H and ¹³C NMR should be employed for a thorough characterization.

The "Why" Behind the Method:

¹H NMR provides information about the chemical environment of protons in the molecule. For this compound, we expect to see characteristic signals for the cyclopropyl protons in the upfield region (typically 0.5-1.5 ppm) due to the ring's magnetic anisotropy.[7] The sulfonamide proton (SO₂NH) will likely appear as a broad singlet.[8] ¹³C NMR provides information about the carbon skeleton. The presence of unexpected signals in either spectrum can indicate impurities.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition and Analysis:

  • Acquire standard ¹H and ¹³C{¹H} spectra.

  • Expected ¹H NMR Chemical Shifts (in CDCl₃):

    • Cyclopropyl Protons: Multiplets in the range of δ 0.8–1.5 ppm.

    • Methanesulfonamide CH₂: A singlet around δ 3.0-3.5 ppm.

    • Sulfonamide NH: A broad singlet, potentially in the range of δ 5.0–8.0 ppm, which can vary with concentration and solvent.[8]

  • Expected ¹³C NMR Chemical Shifts:

    • Cyclopropyl Carbons: Signals in the upfield region, typically below 30 ppm.

    • Cyano Carbon (CN): A signal around δ 115-125 ppm.

    • Methanesulfonamide Carbon: A signal around δ 40-50 ppm.

  • Integrate the peaks in the ¹H NMR spectrum. The ratio of the integrals should correspond to the number of protons in each environment. Discrepancies may suggest the presence of impurities.

Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and for identifying unknown impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides both separation and identification capabilities.

The "Why" Behind the Method:

LC-MS allows for the determination of the mass-to-charge ratio (m/z) of the compounds eluting from the HPLC column. For this compound (MW: 160.2 g/mol ), we would expect to see a protonated molecule [M+H]⁺ at m/z 161.2 in positive ion mode. Tandem MS (MS/MS) can be used to fragment this ion, providing structural information. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and loss of SO₂.[5][9][10][11]

Experimental Protocol: LC-MS

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Conditions:

  • Use the same HPLC method as described above.

MS Conditions (Positive Ion Electrospray Ionization - ESI+):

  • Ion Source: ESI+.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • MS/MS Fragmentation: For the precursor ion at m/z 161.2, perform collision-induced dissociation (CID) to observe characteristic fragment ions.

Data Analysis:

  • Confirm the presence of the [M+H]⁺ ion for the main peak.

  • Analyze the mass spectra of any impurity peaks to propose their structures based on their molecular weight and fragmentation patterns.

Impurity_ID_Workflow start HPLC reveals impurity peak lcms LC-MS Analysis start->lcms ms_data Obtain Mass Spectrum of Impurity lcms->ms_data mw Determine Molecular Weight ms_data->mw msms Perform MS/MS Fragmentation mw->msms frag Analyze Fragmentation Pattern msms->frag propose Propose Impurity Structure frag->propose

Impurity Identification Workflow using LC-MS

Differential Scanning Calorimetry (DSC): An Absolute Purity Method

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of crystalline solids.[12][13] It is considered an "absolute" method because it does not require a reference standard for the impurities.

The "Why" Behind the Method:

The presence of impurities in a crystalline material typically causes a depression and broadening of its melting point.[14] DSC measures the heat flow into a sample as a function of temperature. By analyzing the shape of the melting endotherm, the purity of the sample can be calculated using the Van't Hoff equation.[15][16][17][18] This method is particularly useful for detecting eutectic impurities that may not be well-resolved by chromatography.

Experimental Protocol: DSC Purity Analysis

Instrumentation:

  • Differential Scanning Calorimeter.

Sample Preparation:

  • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

  • Crimp the pan to ensure good thermal contact.

DSC Conditions:

  • Temperature Program: Heat the sample from ambient temperature to a temperature well above its melting point at a slow heating rate (e.g., 1-2 °C/min).[16]

  • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

Data Analysis:

  • Use the instrument's software to perform a purity analysis based on the Van't Hoff equation. The software will calculate the mole percent purity based on the shape of the melting peak.[15][16][17][18]

Comparison of Analytical Techniques

TechniquePrincipleInformation ObtainedAdvantagesLimitations
HPLC Differential partitioning between stationary and mobile phasesRetention time, peak area (% purity), detection of non-volatile impuritiesHigh resolution, quantitative, robust, widely availableRequires reference standards for impurity identification, potential for co-elution
NMR Nuclear spin transitions in a magnetic fieldUnambiguous structure confirmation, identification of impurities with different chemical shiftsProvides detailed structural information, can detect co-eluting impuritiesLower sensitivity than HPLC, may not detect impurities at very low levels
MS Mass-to-charge ratio of ionized moleculesMolecular weight confirmation, structural information from fragmentationHigh sensitivity, excellent for impurity identificationCan be complex to interpret, ionization efficiency can vary
DSC Measurement of heat flow during thermal transitionsMelting point, heat of fusion, mole % purityAbsolute purity method (no impurity standards needed), detects eutectic impuritiesOnly applicable to crystalline solids, not suitable for thermally unstable compounds[12]

Conclusion: A Holistic Approach to Purity Confirmation

Confirming the purity of this compound requires a strategic and multi-faceted analytical approach. While HPLC serves as the primary tool for quantitative purity assessment, it should be complemented by orthogonal techniques to ensure a comprehensive evaluation. NMR spectroscopy is indispensable for definitive structural confirmation and the detection of structurally similar impurities. LC-MS provides crucial molecular weight information and is a powerful tool for identifying unknown impurities. Finally, DSC offers a valuable, independent measure of absolute purity for the crystalline solid.

By integrating these techniques, researchers can build a robust, self-validating analytical workflow that ensures the quality and reliability of their this compound samples, thereby upholding the principles of scientific integrity and accelerating the path of drug discovery and development.

References

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. [Link]

  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-995. [Link]

  • Grokipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Digital Strike. (2025). What is E-E-A-T? Boost Your Website's Authority With These Tips. [Link]

  • Sun, W., et al. (2007). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 72(12), 4437–4444. [Link]

  • ResearchGate. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

  • NETZSCH Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • Creative Biolabs. (n.d.). Purity Determination by DSC. [Link]

  • Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • ASTM International. (2019). Standard Test Method for Purity by Differential Scanning Calorimetry. [Link]

  • Scribd. (n.d.). N-Substituted Sulfonamide Synthesis. [Link]

  • TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. [Link]

  • ScienceDirect. (n.d.). Organic volatile impurities in pharmaceuticals. [Link]

  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. [Link]

  • Shimadzu. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • ASTM International. (2025). E928 Standard Test Method for Purity by Differential Scanning Calorimetry. [Link]

  • Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

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A Comparative Guide to Cyclopropanesulfonamide Analogs as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the emergence of resistance mechanisms remains a formidable challenge. The development of novel small molecule inhibitors capable of overcoming these resistance pathways is a cornerstone of modern drug discovery. This guide provides an in-depth comparison of a series of cyclopropanesulfonamide derivatives that have been investigated for their potential to inhibit epidermal growth factor receptor (EGFR) variants, particularly those harboring the C797S mutation, a key driver of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).

We will delve into the structure-activity relationships (SAR), comparative potency, and the mechanistic underpinnings of these analogs. This guide is intended for researchers, medicinal chemists, and pharmacologists engaged in the development of next-generation oncology therapeutics.

The Rationale for Targeting EGFR C797S with Cyclopropanesulfonamide Scaffolds

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities.[1][2] Similarly, the cyclopropane ring is a valuable structural motif in drug design, often introduced to enhance metabolic stability, improve potency, and modulate conformation.[3][4] The combination of these two moieties in a cyclopropanesulfonamide scaffold presents a unique chemical space for the design of targeted inhibitors.

Recent research has focused on leveraging this scaffold to address the clinical challenge of the EGFR C797S mutation.[1][5] This mutation abrogates the covalent binding of third-generation inhibitors like osimertinib, leading to therapeutic resistance. The development of non-covalent inhibitors that can effectively target this mutant is therefore a high-priority area of research.

Comparative Analysis of Lead Compounds

Several novel cyclopropanesulfonamide derivatives have been synthesized and evaluated as inhibitors of EGFR mutations. Below is a comparative table summarizing the in vitro potency of key analogs against various EGFR-mutant cell lines.

Compound IDTarget Cell Line (EGFR Mutation)IC50 (µM)Reference
5d BaF3-EGFRL858R/T790M/C797SNot explicitly stated, but identified as highly selective[1]
8h BaF3-EGFRL858R/T790M/C797S0.0042[5]
8h BaF3-EGFRDel19/T790M/C797S0.0034[5]
8l BaF3-EGFRL858R/T790M/C797S0.0012[5]
8l BaF3-EGFRDel19/T790M/C797S0.0013[5]
Brigatinib BaF3-EGFRL858R/T790M/C797SStated as less effective than 5d[1]

Key Insights from the Data:

  • The cyclopropanesulfonamide core has proven to be a viable scaffold for developing potent inhibitors of triple-mutant EGFR.

  • Compounds 8h and 8l demonstrate exceptional potency, with IC50 values in the low nanomolar range against cell lines expressing the C797S resistance mutation.[5]

  • Compound 5d was identified as a highly selective and low-toxicity inhibitor, demonstrating superior anti-tumor activity in vivo compared to the positive control, Brigatinib.[1]

Mechanistic Action and Cellular Effects

The investigated cyclopropanesulfonamide derivatives exert their anti-proliferative effects through the inhibition of the EGFR signaling pathway. Mechanistic studies have revealed that these compounds can also modulate downstream pathways and induce cellular apoptosis.

Signaling Pathway Inhibition

Western blot analyses have confirmed that compounds such as 5d inhibit the phosphorylation of EGFR and key downstream effectors in the m-TOR pathway.[1] This disruption of the signaling cascade is a primary mechanism driving the observed anti-tumor activity.

EGFR_Pathway cluster_downstream Downstream Signaling EGFR EGFR mTOR mTOR Pathway EGFR->mTOR Activation Compound Cyclopropanesulfonamide Analog (e.g., 5d, 8h) Compound->EGFR Inhibition Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival

Caption: Inhibition of EGFR by cyclopropanesulfonamide analogs blocks downstream signaling.

Induction of Apoptosis and Cell Cycle Arrest

Further mechanistic studies have shown that these compounds can induce cell cycle arrest and apoptosis. For instance, compound 5d was found to cause cell cycle arrest in the G2/M phase and increase the levels of the apoptotic protein cleaved caspase-3.[1] Similarly, compound 8h was shown to induce tumor cell apoptosis.[5]

Cellular_Effects cluster_effects Cellular Consequences Compound Cyclopropanesulfonamide Analog G2M_Arrest G2/M Phase Cell Cycle Arrest Compound->G2M_Arrest Apoptosis Apoptosis Compound->Apoptosis

Caption: Cellular effects of cyclopropanesulfonamide analogs on cancer cells.

Experimental Protocols

To ensure scientific integrity and enable replication of these findings, detailed experimental methodologies are crucial. The following are representative protocols based on the cited literature for the synthesis and biological evaluation of these cyclopropanesulfonamide analogs.

General Synthetic Procedure for Cyclopropanesulfonamide Derivatives

The synthesis of the target compounds generally involves a multi-step process. A representative procedure is the synthesis of compound 5d , which was achieved by using Brigatinib as a lead compound and introducing cyclopropyl and sulfonamide moieties.[1] Similarly, the synthesis of compounds 8h and 8l involved a structured-based screening approach to guide the synthesis of thirty-seven new cyclopropane sulfonamide derivatives.[5]

In Vitro Anti-Proliferative Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., BaF3-EGFRL858R/T790M/C797S) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis
  • Cell Lysis: Treated cells are harvested and lysed to extract total proteins.

  • Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., phospho-EGFR, total EGFR, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The studies on cyclopropanesulfonamide analogs highlight a promising avenue for the development of novel EGFR inhibitors capable of overcoming the C797S resistance mutation. The exceptional potency and favorable in vivo activity of lead compounds like 5d , 8h , and 8l provide a strong foundation for further optimization.

Future research should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of analogs to further refine the structure-activity relationships.

  • Pharmacokinetic Profiling: Conducting comprehensive pharmacokinetic studies to assess the drug-like properties of these compounds.

  • In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models: Evaluating the most promising candidates in more clinically relevant animal models.

The continued exploration of the cyclopropanesulfonamide scaffold holds significant potential for delivering a new generation of targeted therapies for NSCLC and other malignancies driven by EGFR mutations.

References

  • Wang, et al. (2025). Design, Synthesis and Evaluation of Novel Cyclopropanesulfonamide Derivatives for the Treatment of EGFRC797S Mutation in Non-Small Cell Lung Cancer. Drug Design, Development and Therapy, 19, 1403–1420. [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (n.d.). PubMed Central. [Link]

  • Ammazzalorso, A., De Filippis, B., Giampietro, L., & Amoroso, R. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chemical Biology & Drug Design, 90(6), 1094–1105. [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4063. [Link]

  • Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. (2024). European Journal of Medicinal Chemistry, 275, 116590. [Link]

  • Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. (2024). GSC Advanced Research and Reviews, 19(02), 178–189. [Link]

  • Salaün, J. (1999). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1–67. [Link]

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  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Molecules, 24(18), 3386. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides detailed procedures for the safe and compliant disposal of 1-cyano-N-cyclopropylmethanesulfonamide, a compound utilized in advanced pharmaceutical research and development. The protocols outlined herein are designed to ensure the safety of laboratory personnel and to minimize environmental impact, reflecting our commitment to responsible chemical management.

Disclaimer: The following procedures are based on the known hazards of analogous chemical structures containing cyano and sulfonamide functional groups. A Safety Data Sheet (SDS) for a closely related compound, Cyazofamid, has been used as a primary reference due to the absence of a specific SDS for this compound.[1] Users must conduct their own risk assessment and adhere to all applicable federal, state, and local regulations.

Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on data from similar sulfonamide-based compounds, this chemical should be treated as hazardous.

Key Potential Hazards: [1][2]

  • Human Health: Harmful if swallowed, inhaled, or in contact with skin. It is also expected to cause significant skin and eye irritation.[1][2]

  • Environmental: Assumed to be very toxic to aquatic life, with the potential for long-lasting adverse effects in the environment.[1]

Hazard Classification Summary

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE) and Safe Handling

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for larger quantities.

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required. For significant quantities or in case of potential splashing, chemical-resistant coveralls should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Safe Handling Practices: [1]

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the generation of dust.

  • Prevent contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the material.

  • Do not eat, drink, or smoke in the handling area.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to the Resource Conservation and Recovery Act (RCRA) and local regulations is mandatory.[3][4]

Step 1: Waste Segregation and Collection

  • Collect waste this compound in a dedicated, properly labeled hazardous waste container.

  • The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Labeling the Waste Container

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the specific hazards (e.g., "Toxic," "Environmental Hazard").

  • Note the accumulation start date.

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated satellite accumulation area.

  • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Follow your institution's guidelines for the maximum allowable accumulation time.

Step 4: Arranging for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In the event of a spill or exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

  • Spill Cleanup:

    • Evacuate the area and restrict access.

    • Ensure proper ventilation.

    • Wearing appropriate PPE, carefully clean up the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container for disposal.

    • Clean the spill area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: Unused or Waste This compound Assess Assess Hazards (Toxic, Environmental Hazard) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Hazardous Collect Collect in Designated Hazardous Waste Container PPE->Collect Label Label Container: 'Hazardous Waste', Chemical Name, Hazards Collect->Label Store Store in Secure Satellite Accumulation Area Label->Store Contact Contact EHS for Waste Pickup Store->Contact Disposal Professional Disposal (Incineration or other approved method) Contact->Disposal

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 1-cyano-N-cyclopropylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Sum of Its Parts

The potential hazards of 1-cyano-N-cyclopropylmethanesulfonamide must be inferred from its constituent functional groups. The primary concern stems from the cyano group (-CN) , which is characteristic of cyanide compounds. These compounds are known for their acute toxicity, acting as potent inhibitors of cellular respiration.[1] Exposure can be fatal and can occur through ingestion, inhalation, or skin absorption.[1] A critical and immediate danger is the reaction of cyanide-containing compounds with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3][4]

The methanesulfonyl group (-SO₂CH₃) is present in compounds like methanesulfonyl chloride, which is known to be corrosive and reacts vigorously with water and alkalis.[5] While the reactivity of the sulfonyl cyanide is of primary concern, the potential for the methanesulfonamide group to influence the overall reactivity and biological interactions of the molecule should not be overlooked.

The N-cyclopropyl group is a common motif in modern drug candidates, often introduced to enhance metabolic stability and potency.[6][7] However, some N-cyclopropylamines have been shown to undergo metabolic activation to reactive intermediates, which could pose a risk of toxicity with chronic exposure.[8]

Given these considerations, this compound must be handled as a substance with a high degree of acute toxicity, with additional potential for corrosive reactions and metabolic activation.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE for various laboratory operations. Double gloving is strongly recommended to provide an additional barrier and to allow for the safe removal of the outer glove immediately upon contamination.[2]

Laboratory OperationMinimum Required PPE
Weighing and Aliquoting (Solid) - Full-face respirator with a combination cartridge for organic vapors, acid gases, and particulates (or a Self-Contained Breathing Apparatus - SCBA)[9][10]- Chemical-resistant suit[9]- Double nitrile or neoprene gloves[11]- Chemical splash goggles and a face shield[1][11]- Disposable lab coat- Closed-toe shoes
Solution Preparation and Transfer - Full-face respirator with a combination cartridge for organic vapors, acid gases, and particulates (or SCBA)[9][10]- Chemical-resistant suit or apron[3][9]- Double nitrile or neoprene gloves[11]- Chemical splash goggles and a face shield[1][11]- Disposable lab coat- Closed-toe shoes
Conducting Reactions - Full-face respirator with a combination cartridge for organic vapors, acid gases, and particulates (or SCBA)[9][10]- Chemical-resistant suit or apron[3][9]- Double nitrile or neoprene gloves[11]- Chemical splash goggles and a face shield[1][11]- Disposable lab coat- Closed-toe shoes
Waste Disposal - Full-face respirator with a combination cartridge for organic vapors, acid gases, and particulates (or SCBA)[9][10]- Chemical-resistant suit or apron[3][9]- Double nitrile or neoprene gloves[11]- Chemical splash goggles and a face shield[1][11]- Disposable lab coat- Closed-toe shoes

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical to minimize the risk of exposure. The following workflow has been designed to ensure safety at every stage of handling this compound.

Designated Work Area and Engineering Controls

All work with this compound must be conducted in a designated area within a certified chemical fume hood with a face velocity of 80-120 feet per minute.[3][11] This area should be clearly marked with warning signs indicating the presence of a highly toxic cyanide compound.[2][11] An emergency safety shower and eyewash station must be readily accessible and tested regularly.[2]

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE DesignatedArea Work in Designated Fume Hood Prep->DesignatedArea Weighing Weighing Solid DesignatedArea->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Reaction Performing Reaction Dissolving->Reaction Decontamination Decontaminate Glassware and Surfaces Reaction->Decontamination WasteSegregation Segregate Cyanide Waste Decontamination->WasteSegregation Disposal Dispose of Waste via EH&S WasteSegregation->Disposal

Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure all necessary PPE is worn correctly. Verify that the chemical fume hood is functioning properly. Prepare all necessary equipment and reagents to avoid interruptions during the procedure.

  • Weighing : When weighing the solid compound, use a disposable weighing boat within the chemical fume hood. Handle the container with care to avoid generating dust.

  • Dissolving : Add the solvent to the solid in a controlled manner. Be aware of any potential exothermic reactions.

  • Reaction : Conduct the reaction within the fume hood. Ensure that no acidic reagents are in the vicinity, unless required by the protocol, in which case, they must be handled with extreme caution to prevent the generation of HCN gas.[2][3]

  • Decontamination : All glassware and surfaces that have come into contact with the compound must be decontaminated. First, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2][11] All decontamination rinsates must be collected as hazardous waste.[11]

  • Hand Washing : Wash hands thoroughly with soap and water immediately after removing gloves.[11]

Disposal Plan: Managing Cyanide-Containing Waste

All waste generated from handling this compound is considered acutely hazardous waste. Strict adherence to the following disposal procedures is mandatory.

Waste Segregation and Storage
  • Dedicated Containers : Use dedicated, clearly labeled, and sealed containers for all cyanide-containing waste.[2]

  • Separate Solid and Liquid Waste : Solid waste (e.g., contaminated gloves, weighing boats, paper towels) and liquid waste must be stored in separate containers.[2]

  • No Acids : The waste containers must be labeled with "HAZARDOUS WASTE – CYANIDE" and "No Acids."[11]

  • Storage Location : Store cyanide waste containers in a designated and secure area, away from acids and oxidizing agents.[3][10] Ideally, waste should be stored in a secondary container within a fume hood.[1]

Disposal Procedure

Contact your institution's Environmental Health and Safety (EH&S) department for pickup and disposal of cyanide-containing waste.[2] Do not attempt to neutralize the waste unless you are specifically trained and equipped to do so. Commercial hazardous waste disposal services are equipped to handle and treat cyanide waste safely.[12]

DisposalWorkflow Collect Collect All Contaminated Materials Segregate Segregate Solid and Liquid Waste Collect->Segregate Label Label Containers Clearly: 'CYANIDE WASTE - NO ACIDS' Segregate->Label Store Store in Designated, Secure Area Label->Store ContactEHS Contact EH&S for Waste Pickup Store->ContactEHS

Caption: Disposal workflow for cyanide-containing waste.

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response is crucial.

Spill Response
  • Inside a Fume Hood :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material.

    • Decontaminate the area first with a pH 10 buffer solution, followed by a 10% bleach solution.[2][11]

    • Collect all cleanup materials as hazardous waste.[2]

  • Outside a Fume Hood :

    • EVACUATE THE AREA IMMEDIATELY. [2]

    • Alert others and activate any local alarm systems.

    • Call emergency services (911 or your institution's emergency number) and inform them of a cyanide compound spill.[2]

    • From a safe location, contact your EH&S department.

Personal Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[2][11] Remove all contaminated clothing while under the shower. Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes at an eyewash station.[2][11] Hold the eyelids open and away from the eyeballs to ensure thorough rinsing. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air immediately. If breathing has stopped, perform artificial respiration, but DO NOT perform mouth-to-mouth resuscitation to avoid exposing the rescuer.[2] Call for immediate medical assistance.

  • Ingestion : DO NOT induce vomiting. Seek immediate medical attention.

In all cases of exposure, provide the Safety Data Sheet (SDS) for cyanide compounds to the responding medical personnel.[11]

Conclusion: A Commitment to Safety

The responsible handling of this compound is paramount to ensuring the safety of all laboratory personnel. By understanding the potential hazards, diligently using the prescribed personal protective equipment, and strictly adhering to the operational and disposal plans outlined in this guide, researchers can confidently and safely advance their scientific endeavors. Remember, a culture of safety is not a static set of rules, but a continuous commitment to vigilance, preparedness, and scientific integrity.

References

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]

  • Standard Operating Procedure for Safe Use of Cyanide Salts. Rutgers University Environmental Health and Safety. [Link]

  • Cyanide Safety. 911Metallurgist. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

  • Methanesulfonyl cyanide. PubChem, National Institutes of Health. [Link]

  • Mutagenic properties of N-cyclopropyl and N-allyl-N-nitroso compounds. Studies on the nature of alkylating species. Carcinogenesis. [Link]

  • Methanesulfonyl cyanide. LookChem. [Link]

  • methanesulphonyl cyanide. LookChem. [Link]

  • Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. United Chemical. [Link]

  • Hazards associated with the handling of liquid cyanide. SHEQMATE Safety Consultants. [Link]

  • Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]

  • METHANESULFONYL CYANIDE. Organic Syntheses. [Link]

  • Cyanide Disposal Service For Businesses. Collect and Recycle. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Disposal Restrictions for Cyanide Waste. Division of Research Safety, University of Illinois Urbana-Champaign. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.